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  • Product: 1-Oxa-6-azaspiro[2.5]octane
  • CAS: 185-71-7

Core Science & Biosynthesis

Foundational

The Mechanistic and Synthetic Role of 1-Oxa-6-azaspirooctane Derivatives in Modern Drug Discovery

The Mechanistic and Synthetic Role of 1-Oxa-6-azaspiro[1]octane Derivatives in Modern Drug Discovery Executive Summary The 1-oxa-6-azaspiro[1]octane structural core—commonly known as piperidine-4-spiro-oxirane—is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic and Synthetic Role of 1-Oxa-6-azaspiro[1]octane Derivatives in Modern Drug Discovery

Executive Summary

The 1-oxa-6-azaspiro[1]octane structural core—commonly known as piperidine-4-spiro-oxirane—is a highly privileged motif in modern medicinal chemistry. As a Senior Application Scientist navigating the complexities of targeted drug design, it is critical to understand the dual identity of this scaffold. On one hand, the intact spiro-epoxide can function as a reactive electrophile, engaging in covalent modification of enzyme active sites. On the other hand, its primary and most successful application is as a versatile synthetic building block. Through regioselective nucleophilic ring-opening, it generates 4-substituted-4-hydroxypiperidines. This resulting motif is a foundational pharmacophore responsible for the non-covalent mechanism of action in several advanced therapeutics, including Ubiquitin Specific Protease 7 (USP7) inhibitors, dual μ -opioid receptor (MOR)/ σ1​ receptor ( σ1​ R) analgesics, and next-generation antimalarials.

This whitepaper dissects the physicochemical causality behind the reactivity of 1-oxa-6-azaspiro[1]octane derivatives, detailing both their covalent and non-covalent mechanisms of action, supported by self-validating experimental protocols.

Molecular Architecture and Reactivity: The Covalent Mechanism

The 1-oxa-6-azaspiro[1]octane system is characterized by profound ring strain. The fusion of the three-membered oxirane (epoxide) ring to the six-membered piperidine ring creates a highly polarized C–O bond.

When utilized as an intact pharmacophore, the spiro-epoxide acts as a Targeted Covalent Inhibitor (TCI) . The mechanism of action relies on the precise spatial orientation of the epoxide within an enzyme's active site. For deubiquitinating enzymes (DUBs) like USP7, the catalytic triad (Cys223, His464, Asp481) activates the cysteine thiol into a highly nucleophilic thiolate. This thiolate executes an SN​2 nucleophilic attack on the less sterically hindered methylene carbon of the spiro-epoxide. The resulting irreversible ring-opening forms a stable covalent thioether adduct, permanently inactivating the enzyme.

Epoxide_Mechanism Nuc Nucleophile (Enzyme Cys-SH or Synthetic Amine) Epoxide 1-oxa-6-azaspiro[2.5]octane (Spiro-Epoxide Core) Nuc->Epoxide Nucleophilic Attack Transition SN2 Transition State (Attack at less hindered Carbon) Epoxide->Transition Ring Opening Product 4-Substituted-4-Hydroxypiperidine (Active Pharmacophore / Adduct) Transition->Product Proton Transfer

Fig 1: SN​2 ring-opening mechanism of the spiro-epoxide core by a nucleophile.

The Ring-Opened Pharmacophore: Non-Covalent Mechanisms of Action

While covalent inhibition is a powerful tool, the pharmaceutical industry often leverages 1-oxa-6-azaspiro[1]octane derivatives as precursors to synthesize non-covalent active-site inhibitors . The regioselective opening of the epoxide yields a 4-hydroxy-4-substituted piperidine. This motif is critical for target engagement across diverse therapeutic areas:

Case Study A: Non-Covalent USP7 Inhibitors

In the development of USP7 inhibitors, the 1-oxa-6-azaspiro[1]octane core is reacted with heterocyclic nucleophiles (e.g., pyrimidinones). The resulting tertiary hydroxyl group at the 4-position of the piperidine ring is not merely a synthetic byproduct; it is the primary pharmacophore. Crystallographic data reveals that this hydroxyl group acts as a critical hydrogen-bond donor/acceptor network within the catalytic cleft of USP7, locking the inhibitor into the active site without covalent modification .

Case Study B: Dual MOR/ σ1​ R Ligands for Pain Management

The treatment of complex pain requires polypharmacology. Derivatives synthesized from 1-oxa-6-azaspiro[1]octane have been successfully developed into dual μ -opioid receptor agonists and σ1​ receptor antagonists (e.g., clinical candidate EST73502). The rigid piperidine core provides the exact 3D vectoring required to position aryl and alkyl substituents into the distinct binding pockets of both receptors simultaneously, achieving potent analgesia with reduced opioid-related side effects .

Experimental Methodology: Regioselective Synthesis and Validation

To harness the non-covalent mechanism of action, researchers must accurately synthesize the ring-opened derivatives. The following protocol outlines the self-validating synthesis of a USP7 inhibitor pharmacophore from tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate.

Protocol: Synthesis of 4-Substituted-4-Hydroxypiperidines

  • Reagent Preparation: Dissolve the nucleophile (e.g., thieno[2,3-d]pyrimidin-4(3H)-one, 1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the nucleophilic anion, dramatically increasing its reactivity for the subsequent SN​2 attack.

  • Deprotonation: Add Cs2​CO3​ (1.2 eq) and stir for 30 minutes at room temperature.

    • Causality: This mild base deprotonates the pyrimidinone nitrogen, generating a highly reactive nucleophile without degrading the base-sensitive spiro-epoxide.

  • Epoxide Addition & Thermal Activation: Add tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate (1.1 eq). Heat the reaction to 80 °C for 16 hours under an inert N2​ atmosphere.

    • Causality: The spiro-epoxide is sterically hindered by the piperidine ring. Thermal activation is strictly required to overcome the activation energy barrier for the SN​2 attack at the terminal methylene carbon.

  • Self-Validation (In-Process Control): Perform LCMS analysis of the reaction mixture.

    • Validation Check: The reaction is deemed successful when the starting epoxide mass ( [M+H]+=214 ) disappears and a new, more polar peak corresponding to the tertiary alcohol product emerges. This confirms regioselective ring-opening rather than unwanted elimination side-reactions.

  • Quench and Isolate: Cool to room temperature, quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Workflow Step1 Synthesis: Epoxide Ring Opening (1-oxa-6-azaspiro[2.5]octane + Nucleophile) Step2 Purification & LCMS Validation (Confirmation of Tertiary Alcohol) Step1->Step2 Step3 Biochemical Assay (e.g., USP7 Cleavage of Ub-AMC) Step2->Step3 Step4 Structural Validation (X-ray Crystallography / SPR) Step3->Step4 Step5 Lead Optimization (Non-Covalent Active-Site Inhibitor) Step4->Step5

Fig 2: Pharmacological workflow for developing inhibitors from spiro-epoxide precursors.

Quantitative Pharmacological Profiling

The structural evolution of the 1-oxa-6-azaspiro[1]octane core dictates its pharmacological target and potency. The table below summarizes key derivatives and their corresponding mechanisms of action.

Derivative / CompoundPharmacological TargetMechanism of ActionPotency (IC50 / EC50)Key Structural Feature
tert-Butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate N/A (Precursor / TCI)Electrophilic Epoxide Ring-OpeningN/AIntact spiro-epoxide warhead
Thieno-pyrimidinone Piperidine USP7 (Deubiquitinase)Non-covalent active-site inhibition KD​=471μM (Fragment)4-OH acts as critical H-bond donor
EST73502 MOR / σ1​ RDual Agonist / Antagonist EC50​≈15nM (MOR)Piperidine core vectors aryl groups
INE963 Plasmodium falciparumBlood-stage parasite clearance EC50​<10nM 4-amino-piperidine core

Conclusion

The mechanism of action of 1-oxa-6-azaspiro[1]octane derivatives is fundamentally dictated by the chemical state of the oxirane ring. While the intact epoxide serves as a potent electrophile for covalent target engagement, the true value of this scaffold in modern drug discovery lies in its role as a precursor. By undergoing controlled, regioselective ring-opening, it yields highly functionalized 4-hydroxypiperidines. These derivatives possess the precise stereoelectronic properties required to engage complex targets—from deubiquitinating enzymes to opioid receptors—via highly specific, non-covalent interactions.

References

  • Title: Structure-Guided Development of a Potent and Selective Non-covalent Active-Site Inhibitor of USP7 Source: Cell Chemical Biology, 2017, 24(12), 1490-1500.e11. URL: [Link]

  • Title: Discovery of EST73502, a Dual μ -Opioid Receptor Agonist and σ1​ Receptor Antagonist Clinical Candidate for the Treatment of Pain Source: Journal of Medicinal Chemistry, 2020, 63(22), 13977–13999. URL: [Link]

  • Title: Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance Source: Journal of Medicinal Chemistry, 2022, 65(6), 4810–4828. URL: [Link]

  • Title: Identification and structure-guided development of pyrimidinone based USP7 inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2018, 28(9), 1640-1646. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Features of 1-Oxa-6-azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Oxa-6-azaspiro[2.5]octane Scaffold The 1-oxa-6-azaspiro[2.5]octane moiety is a unique and valuable structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Oxa-6-azaspiro[2.5]octane Scaffold

The 1-oxa-6-azaspiro[2.5]octane moiety is a unique and valuable structural motif in modern medicinal chemistry. As a spirocyclic system containing both an oxirane and a piperidine ring, it imparts a rigid, three-dimensional geometry to molecules. This constrained conformation can be highly advantageous in drug design, as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 1-oxa-6-azaspiro[2.5]octane scaffold is considered a bioisostere of other saturated heterocyclic systems and has been explored in the development of novel therapeutics. For instance, derivatives of the closely related 6-azaspiro[2.5]octane have been investigated as potent and selective antagonists for the M4 muscarinic acetylcholine receptor, highlighting the therapeutic potential of this structural class.[1] The oxirane ring also offers a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of the 1-oxa-6-azaspiro[2.5]octane system. Due to the common practice of protecting the secondary amine for synthetic tractability and stability, this guide will focus on the well-characterized N-Boc protected derivative, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and use this data to provide a comprehensive understanding of the NMR landscape of the parent compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are paramount for the accurate interpretation of NMR data. The following diagram illustrates the structure of 1-oxa-6-azaspiro[2.5]octane and the numbering convention used throughout this guide.

Caption: Workflow for NMR data acquisition and processing.

Factors Influencing Chemical Shifts

Several factors can influence the observed chemical shifts in the NMR spectrum of 1-oxa-6-azaspiro[2.5]octane and its derivatives:

  • Solvent Effects: The choice of solvent can cause small but significant changes in chemical shifts, typically less than 1 ppm. Aromatic solvents like benzene-d₆ can induce larger shifts due to anisotropic effects.

  • Temperature: Temperature can affect conformational equilibria and the rates of dynamic processes. For the 1-oxa-6-azaspiro[2.5]octane system, variable temperature NMR studies could provide insights into the ring-flipping dynamics of the piperidine ring.

  • pH: For the unprotected 1-oxa-6-azaspiro[2.5]octane, the protonation state of the nitrogen atom will have a dramatic effect on the chemical shifts of the neighboring protons and carbons. Under acidic conditions, protonation of the nitrogen will lead to significant deshielding.

Potential Impurities and Their Identification

Synthesis of 1-oxa-6-azaspiro[2.5]octane may result in impurities that can be identified by NMR. Common impurities could include:

  • Starting Materials: Residual starting materials from the synthesis are the most common impurities.

  • Ring-Opened Products: The oxirane ring is susceptible to nucleophilic attack, which could lead to ring-opened byproducts. These would be characterized by the appearance of new signals, such as a hydroxyl proton and the disappearance of the characteristic oxirane proton signals.

  • Solvent Residues: Residual solvents from the reaction or purification steps are often observed in NMR spectra.

Conclusion

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Profiling of 1-oxa-6-azaspiro[2.5]octane

Introduction The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the spirocyclic junction, offers an attractive altern...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the spirocyclic junction, offers an attractive alternative to flat aromatic systems, enabling improved physicochemical properties and novel intellectual property. Derivatives of this scaffold have shown significant promise, notably as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a key target for neurological and psychiatric disorders.[1] The strategic incorporation of such spirocyclic fragments can lead to compounds with enhanced solubility, metabolic stability, and refined pharmacological profiles.[2]

This guide provides a comprehensive framework for the systematic physicochemical profiling of the 1-oxa-6-azaspiro[2.5]octane core and its derivatives. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the causality behind experimental choices. A thorough understanding of a compound's fundamental properties—such as its ionization constant (pKa), lipophilicity (LogP/D), aqueous solubility, and chemical stability—is a non-negotiable prerequisite for successful drug development. This profiling allows for the early identification and mitigation of potential liabilities, ensuring that only candidates with the highest probability of success advance through the pipeline.

Molecular Structure and Inherent Physicochemical Characteristics

The foundational structure of 1-oxa-6-azaspiro[2.5]octane consists of a piperidine ring fused to a cyclopropane via a spiro junction that also includes an ether oxygen, forming an oxirane ring. This arrangement imparts significant conformational rigidity.[3] For synthetic and profiling purposes, the nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Property Value (for N-Boc derivative) Source
CAS Number 147804-30-6[3][4][5]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [4]
Physical Form White Crystalline Powder/Solid[4]
Melting Point 50-59 °C[4]
Boiling Point 297.6 ± 33.0 °C (Predicted)[4]
Density ~1.12 g/cm³[4]
pKa (Predicted) -0.82 ± 0.20 (for Boc-protected form)[4]

Note: The predicted pKa for the Boc-protected version is not pharmacologically relevant. The critical pKa is that of the deprotected secondary amine, which requires experimental determination.

The key structural features that dictate the molecule's behavior are:

  • The Secondary Amine (unprotected): This is a basic center that will be protonated at physiological pH. Its pKa is arguably the most critical parameter to determine.

  • The Oxirane Ring: While part of a spiro system, the three-membered ether ring could be susceptible to nucleophilic attack under harsh acidic conditions, a hypothesis to be tested in stability studies.

  • Spirocyclic Core: This rigid, 3D structure can influence crystal packing (affecting solubility and melting point) and how the molecule interacts with biological targets.[2]

Ionization Constant (pKa) Determination

Expertise & Rationale: The pKa of the secondary amine in the 1-oxa-6-azaspiro[2.5]octane core governs the extent of its ionization at physiological pH (approx. 7.4). This charge state dictates aqueous solubility, membrane permeability, and the nature of the electrostatic interactions with its biological target. Potentiometric titration remains the gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[6][7]

Experimental Protocol: Potentiometric Titration[8][9]
  • Preparation of Solutions:

    • Prepare a 1-5 mM solution of the deprotected 1-oxa-6-azaspiro[2.5]octane (as the HCl salt) in deionized water or a suitable co-solvent if solubility is limited.

    • Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[8]

  • System Calibration:

    • Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution containing 0.15 M KCl into a temperature-controlled vessel (~25 °C).

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[8]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titration by adding small, precise increments of the 0.1 M HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize (<0.01 pH units/minute).[8]

    • Continue the titration well past the equivalence point to generate a full sigmoid curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point from the inflection point of the curve (i.e., the maximum of the first derivative, d(pH)/dV).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Analyte (1-5 mM in 0.15M KCl) D Purge Analyte with Nitrogen A->D B Prepare Titrant (0.1 M HCl) E Titrate with HCl, Record pH vs. Volume B->E C Calibrate pH Meter (pH 4, 7, 10) C->E D->E F Plot pH vs. Volume E->F G Calculate 1st Derivative (d(pH)/dV) F->G H Identify Equivalence Point (V_eq) G->H I Determine pKa (pH at V_eq / 2) H->I caption Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration

Lipophilicity (LogP/LogD) Assessment

Expertise & Rationale: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the partition coefficient (LogP) for the neutral form of a molecule between an organic (n-octanol) and aqueous phase. For an ionizable molecule like 1-oxa-6-azaspiro[2.5]octane, the distribution coefficient (LogD) is more relevant as it is pH-dependent.[10] The shake-flask method is the definitive technique for LogP/D measurement, providing a direct assessment of partitioning.[11]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4[13]
  • Phase Preparation:

    • Mutually saturate n-octanol and a phosphate-buffered saline (PBS) solution (pH 7.4) by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration not exceeding 0.01 M.

  • Partitioning:

    • In a suitable vessel, combine the n-octanol stock solution with the pre-saturated PBS buffer. Vary the volume ratios (e.g., 1:1, 1:2, 2:1) in separate experiments to ensure the reliability of the result.[12]

    • Shake the vessel vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

LogD_vs_pH start LogD x_axis pH y_axis_top y_axis_bottom x_axis_line 8,1! 8,1! x_axis_line->8,1! y_axis_line 0,5! 0,5! y_axis_line->0,5! p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 logp_label LogP (Neutral Species) pka_point pka_label pKa pka_line pka_line_x pka_line->pka_line_x caption LogD vs. pH for a Basic Compound

Caption: LogD vs. pH for a Basic Compound

Aqueous Solubility Profiling

Expertise & Rationale: Poor aqueous solubility is a primary cause of attrition in drug development. It can limit oral bioavailability and complicate intravenous formulation. We distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (more relevant for early discovery where compounds are added from DMSO stocks).[13] A high-throughput nephelometric assay provides a rapid assessment of kinetic solubility, which is ideal for screening and initial SAR studies.[14][15]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry[15][17]
  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Assay Plate Setup:

    • Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96- or 384-well microplate.

    • Add the aqueous buffer to each well to achieve the highest desired final concentration (e.g., 198 µL for a 1:100 dilution to 100-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1%).

  • Incubation and Measurement:

    • Mix the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[16]

    • Place the microplate into a laser nephelometer. The instrument measures the intensity of light scattered by any insoluble particles (precipitate) that have formed.[15][17]

  • Data Analysis:

    • The scattered light is reported in Nephelometric Turbidity Units (NTU).[17]

    • A threshold is established using highly soluble and poorly soluble control compounds. Wells with NTU values above this threshold are considered to contain precipitated material.

    • The kinetic solubility is reported as the highest concentration that did not produce a signal above the precipitation threshold.

Solubility_Workflow A Prepare 10 mM Compound Stock in DMSO B Dispense 2 µL DMSO Stock into 96-well Plate A->B C Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Mix and Incubate (2h @ 25°C) C->D E Measure Light Scattering (Laser Nephelometer) D->E F Compare NTU to Threshold E->F G Report Kinetic Solubility (µM) F->G caption Workflow for Kinetic Solubility by Nephelometry

Caption: Workflow for Kinetic Solubility by Nephelometry

Chemical Stability Assessment

Expertise & Rationale: A drug candidate must be stable enough to survive storage, formulation, and physiological conditions. Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method, as mandated by ICH guidelines.[18][19] By exposing the compound to harsh conditions (acid, base, oxidation, light, heat), we can rapidly predict its long-term stability and identify its liabilities.[20]

Experimental Protocol: Forced Degradation Study[22][23]
  • Preparation of Stress Samples:

    • Prepare solutions of the compound (~1 mg/mL) under the following conditions:

      • Acid Hydrolysis: 0.1 N HCl, incubated at 60 °C.

      • Base Hydrolysis: 0.1 N NaOH, incubated at 60 °C.

      • Oxidation: 3% H₂O₂, incubated at room temperature.

      • Thermal: Solid compound and solution stored at 70 °C.

      • Photolytic: Solution exposed to a calibrated light source (per ICH Q1B).

    • A control sample (in neutral solution, protected from light, at room temp) is prepared in parallel.

  • Time Points and Analysis:

    • Withdraw aliquots from each stress condition at multiple time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples using a stability-indicating HPLC-UV/PDA method. The method must be capable of separating the parent compound from all degradation products.[21]

  • Data Interpretation:

    • Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. The target degradation is typically 5-20%.[19]

    • Use the photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks (degradants).

    • Calculate a mass balance to ensure all major degradants are accounted for.[20] The results will highlight if the compound is labile to acid, base, oxidation, etc., guiding formulation and storage decisions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid 0.1 N HCl 60°C Timepoints Sample at Time Points (0, 2, 8, 24h) Acid->Timepoints Base 0.1 N NaOH 60°C Base->Timepoints Ox 3% H2O2 RT Ox->Timepoints Heat 70°C Heat->Timepoints Light ICH Q1B Light->Timepoints Analyte Prepare Analyte Solution (~1 mg/mL) Analyte->Acid Analyte->Base Analyte->Ox Analyte->Heat Analyte->Light HPLC Analyze via Stability-Indicating HPLC Timepoints->HPLC Report Assess Degradation % and Mass Balance HPLC->Report caption Workflow for a Forced Degradation Study

Caption: Workflow for a Forced Degradation Study

Integrated Perspective and Conclusion

The physicochemical data generated through these protocols provides a holistic profile of the 1-oxa-6-azaspiro[2.5]octane scaffold. For a hypothetical derivative, the data might look like this:

Parameter Hypothetical Result Implication for Drug Development
pKa 8.5Mostly ionized at pH 7.4; likely good aqueous solubility but may have lower passive permeability.
LogD at pH 7.4 1.8Good balance between solubility and lipophilicity; suitable for oral absorption and CNS penetration if other factors are met.
Kinetic Solubility >150 µM at pH 7.4High solubility, unlikely to pose issues for formulation or in vitro assays.
Chemical Stability Stable to heat, light, oxidation. Minor degradation (<10%) in 0.1N HCl after 24h.Overall stable scaffold. Avoid highly acidic formulation conditions.

This integrated profile enables a data-driven approach to drug design. For instance, if a derivative shows poor solubility, a medicinal chemist can use this baseline data to guide structural modifications—perhaps by adding a hydrogen bond donor—and then re-run these assays to quantify the improvement. This iterative cycle of design, synthesis, and profiling is the cornerstone of modern, efficient drug discovery. By establishing a robust and reproducible physicochemical profile, researchers can de-risk their projects and build a solid foundation for preclinical and clinical success.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • CPL. Pharma Stability: Forced Degradation Playbook. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Valko, K., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Bender, A. M., et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available from: [Link]

  • Kerns, E. H. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS (107). Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • IJARSCT. A Review on Force Degradation Studies for Drug Substances. Available from: [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • ECETOC. ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to the Toxicological and Safety Assessment of 1-oxa-6-azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Path of a Novel Spiro-Heterocycle The landscape of drug discovery is perpetually driven by the pursuit of novel chemical entities w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Path of a Novel Spiro-Heterocycle

The landscape of drug discovery is perpetually driven by the pursuit of novel chemical entities with therapeutic potential. Among these, spiro-heterocyclic scaffolds have garnered significant interest due to their unique three-dimensional structures and diverse biological activities. 1-oxa-6-azaspiro[2.5]octane, a molecule featuring a strained oxirane ring fused to a piperidine core, represents a compelling yet under-characterized scaffold. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the toxicity and safety profile of this promising compound. In the absence of extensive published toxicological data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its preclinical safety assessment, drawing upon established regulatory guidelines and expert insights into the toxicological evaluation of related chemical classes.

Introduction to 1-oxa-6-azaspiro[2.5]octane: A Molecule of Interest

1-oxa-6-azaspiro[2.5]octane possesses a unique structural motif, combining the electrophilic nature of an epoxide with the basicity of a secondary amine within a rigid spirocyclic system. This combination suggests a potential for diverse biological interactions, making it a candidate for further investigation in medicinal chemistry. However, these same reactive functional groups also warrant a thorough and cautious toxicological evaluation.

Key Structural Features and Potential Toxicological Implications:

  • Oxirane (Epoxide) Ring: This strained three-membered ring is a known electrophile and can react with nucleophilic biomolecules such as DNA and proteins. This raises a potential concern for genotoxicity and cytotoxicity.

  • Piperidine Ring: As a common scaffold in many pharmaceuticals, the piperidine ring's metabolic fate is of interest. N-dealkylation and oxidation are common metabolic pathways that could lead to the formation of reactive metabolites.

  • Spirocyclic Core: The rigid spirocyclic nature of the molecule may influence its binding to biological targets and its metabolic stability.

Given these features, a comprehensive toxicological assessment is paramount to de-risk its further development.

A Phased Approach to Preclinical Safety Evaluation

The preclinical safety evaluation of a new chemical entity (NCE) like 1-oxa-6-azaspiro[2.5]octane should follow a tiered, systematic approach in compliance with international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This ensures the generation of robust and reliable data to support a potential Investigational New Drug (IND) application.[3]

Preclinical_Safety_Workflow cluster_0 Phase 1: In Vitro & In Silico Assessment cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: Repeated-Dose Toxicity & Safety Pharmacology In Silico Prediction In Silico Prediction In Vitro Genotoxicity In Vitro Genotoxicity In Silico Prediction->In Vitro Genotoxicity Guides Assay Selection Acute Toxicity Acute Toxicity In Vitro Genotoxicity->Acute Toxicity Informs Hazard ID In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Cytotoxicity->Acute Toxicity Metabolic Stability Metabolic Stability Dose-Range Finding Dose-Range Finding Metabolic Stability->Dose-Range Finding Informs PK Acute Toxicity->Dose-Range Finding Sets Dose Levels Repeated-Dose Repeated-Dose Toxicity Dose-Range Finding->Repeated-Dose Determines Doses Safety Pharmacology Safety Pharmacology Repeated-Dose->Safety Pharmacology Identifies Target Organs Genotoxicity (In Vivo) Genotoxicity (In Vivo) Safety Pharmacology->Genotoxicity (In Vivo) Confirms Safety

Figure 1: A tiered workflow for the preclinical safety evaluation of 1-oxa-6-azaspiro[2.5]octane.

In Vitro Toxicity Assessment: The First Line of Investigation

In vitro assays are crucial for early hazard identification and can help refine and reduce the use of animals in subsequent testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.[6][7]

Genotoxicity Assays

Given the presence of a potentially reactive epoxide ring, a standard battery of genotoxicity tests is mandatory to assess the mutagenic and clastogenic potential of 1-oxa-6-azaspiro[2.5]octane.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.

  • In Vitro Mammalian Cell Gene Mutation Assay (e.g., at the HPRT or TK locus): To detect gene mutations in mammalian cells.

Experimental Protocol: Ames Test (OECD 471)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Dose Selection: A preliminary toxicity test should be performed to determine the appropriate dose range. The highest dose should show some evidence of toxicity.

  • Treatment: Treat the bacterial strains with a range of concentrations of 1-oxa-6-azaspiro[2.5]octane in the presence and absence of a metabolic activation system (S9 mix from induced rat liver).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Cytotoxicity Assays

Cytotoxicity assays provide a measure of the compound's general toxicity to cells. A variety of endpoints can be assessed.[6][8]

Recommended Assays:

  • Neutral Red Uptake Assay: To assess lysosomal integrity.

  • LDH Release Assay: To measure membrane damage.

  • MTT or XTT Assay: To evaluate mitochondrial function and cell viability.[9]

Table 1: In Vitro Cytotoxicity Assay Panel

AssayEndpoint MeasuredCellular Target
Neutral Red UptakeLysosomal membrane integrityLysosomes
LDH ReleasePlasma membrane integrityCytosol/Plasma Membrane
MTT/XTTMitochondrial dehydrogenase activityMitochondria
High Content ImagingMultiple parameters (e.g., nuclear morphology, membrane potential)Whole Cell

In Vivo Toxicology: Assessing Systemic Effects

In vivo studies are essential to understand the compound's effects in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and potential target organ toxicities.[10][11] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[3][4][12]

Acute Toxicity Studies

The initial in vivo assessment involves determining the acute toxicity of the compound. This helps in classifying the compound's hazard potential and in selecting doses for subsequent repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Species: Wistar rats (one sex, typically female).

  • Dosing: A single animal is dosed at a starting level just below the best estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome have been observed to allow for the calculation of the LD50.

Repeated-Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of the compound after repeated administration over a defined period. The duration of the study depends on the intended duration of clinical use.[2]

Recommended Study Design:

  • Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.[10]

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.

  • Duration: Typically 28 days for early-stage development.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Repeated_Dose_Toxicity_Workflow cluster_in_life In-life Endpoints cluster_terminal Terminal Endpoints Dosing Phase (28 days) Dosing Phase (28 days) In-life Observations In-life Observations Dosing Phase (28 days)->In-life Observations Daily Terminal Phase Terminal Phase In-life Observations->Terminal Phase At study end Clinical Signs Clinical Signs In-life Observations->Clinical Signs Body Weight Body Weight In-life Observations->Body Weight Food Consumption Food Consumption In-life Observations->Food Consumption Data Analysis & Reporting Data Analysis & Reporting Terminal Phase->Data Analysis & Reporting Hematology Hematology Terminal Phase->Hematology Clinical Chemistry Clinical Chemistry Terminal Phase->Clinical Chemistry Gross Pathology Gross Pathology Terminal Phase->Gross Pathology Histopathology Histopathology Terminal Phase->Histopathology

Figure 2: Workflow for a 28-day repeated-dose toxicity study.

Mechanistic Toxicology: Understanding "How"

Beyond identifying adverse effects, it is crucial to understand the underlying mechanisms of toxicity.

Metabolic Profiling

Understanding the metabolic fate of 1-oxa-6-azaspiro[2.5]octane is critical. In vitro studies using liver microsomes or hepatocytes can identify major metabolites. The presence of the epoxide ring suggests that glutathione conjugation could be a major detoxification pathway. Conversely, metabolic activation could lead to reactive intermediates.

Potential Metabolic Pathways:

  • Epoxide Hydrolase: Opening of the oxirane ring to form a diol.

  • Glutathione-S-Transferase (GST): Conjugation of glutathione to the epoxide.

  • Cytochrome P450 (CYP) Enzymes: Oxidation of the piperidine ring.

Metabolic_Pathways 1-oxa-6-azaspiro[2.5]octane 1-oxa-6-azaspiro[2.5]octane Epoxide Hydrolase Epoxide Hydrolase 1-oxa-6-azaspiro[2.5]octane->Epoxide Hydrolase GST GST 1-oxa-6-azaspiro[2.5]octane->GST CYP450 CYP450 1-oxa-6-azaspiro[2.5]octane->CYP450 Diol Metabolite Diol Metabolite Epoxide Hydrolase->Diol Metabolite Glutathione Conjugate Glutathione Conjugate GST->Glutathione Conjugate Oxidized Metabolites Oxidized Metabolites CYP450->Oxidized Metabolites Excretion Excretion Diol Metabolite->Excretion Glutathione Conjugate->Excretion Oxidized Metabolites->Excretion

Sources

Foundational

The Alchemist's Guide to a Privileged Scaffold: A Literature Review of 1-oxa-6-azaspiro[2.5]octane Synthetic Pathways

Abstract The 1-oxa-6-azaspiro[2.5]octane framework, a unique spirocyclic system featuring a piperidine ring fused to an oxirane, represents a topologically significant scaffold in modern medicinal chemistry. Its inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxa-6-azaspiro[2.5]octane framework, a unique spirocyclic system featuring a piperidine ring fused to an oxirane, represents a topologically significant scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive review of the principal synthetic pathways to this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Introduction: The Strategic Value of the 1-oxa-6-azaspiro[2.5]octane Moiety

Spirocyclic systems have garnered considerable attention in contemporary drug design as they introduce novel three-dimensional exit vectors for molecular elaboration, often leading to improved target engagement and pharmacokinetic properties. The 1-oxa-6-azaspiro[2.5]octane scaffold is a prime example, serving as a key intermediate in the synthesis of a range of biologically active molecules, including T-type Ca2+ channel antagonists and M4 muscarinic acetylcholine receptor antagonists.[1] The N-Boc protected form, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a widely utilized and commercially available starting material for these endeavors.[1][2][3] This guide will dissect the most prevalent and efficient synthetic strategies for accessing this pivotal molecular architecture.

The Cornerstone Approach: Synthesis from N-Protected Piperidin-4-ones

The most direct and widely adopted strategy for the synthesis of the 1-oxa-6-azaspiro[2.5]octane core commences with a readily available N-protected piperidin-4-one. This approach bifurcates into two primary pathways: direct epoxidation via sulfur ylides and a two-step olefination-epoxidation sequence.

Pathway A: The Johnson-Corey-Chaykovsky Epoxidation

The Johnson-Corey-Chaykovsky reaction is a powerful and reliable method for the synthesis of epoxides from ketones and aldehydes.[4][5] It employs a sulfur ylide, typically generated in situ, to deliver a methylene group to the carbonyl carbon, thereby forming the oxirane ring in a single, efficient step.

Mechanism and Rationale:

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the electrophilic carbonyl carbon of the N-protected piperidin-4-one. This forms a betaine intermediate, which then undergoes an intramolecular nucleophilic substitution, with the alkoxide displacing the neutral dialkyl sulfide leaving group to form the spiro-epoxide.[6] This mechanism is in contrast to the related Wittig reaction, where the stronger phosphorus-oxygen bond formation drives olefination instead of epoxidation.[6]

Two common sulfur ylides are employed for this transformation:

  • Dimethylsulfonium methylide: Generally considered more reactive and less stable.

  • Dimethyloxosulfonium methylide (Corey's ylide): More stable and often provides better yields, particularly with enolizable ketones.[6]

Experimental Protocol: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via Johnson-Corey-Chaykovsky Reaction

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO to the flask, and heat the suspension to 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. Cool the solution to room temperature.

  • Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the solution at room temperature. Stir the resulting mixture for 10-15 minutes to form the dimethyloxosulfonium methylide (Corey's ylide).

  • In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution to 0 °C in an ice bath and add the solution of the piperidin-4-one dropwise via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Pathway B: Wittig Olefination Followed by Epoxidation

An alternative and equally viable route involves a two-step sequence: the conversion of the piperidin-4-one to the corresponding exo-methylene derivative via a Wittig reaction, followed by epoxidation of the resulting alkene.

Step 1: Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In this context, N-Boc-4-piperidone is reacted with a phosphonium ylide, typically methyltriphenylphosphonium bromide, to generate N-Boc-4-methylenepiperidine.[7][8]

Step 2: Epoxidation of the Alkene

The resulting 4-methylenepiperidine derivative can then be epoxidized using a variety of reagents, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a syn-addition.[9][11]

Experimental Protocol: Two-Step Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Part A: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Toluene

  • tert-Butyl 4-oxopiperidine-1-carboxylate

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise at 0 °C.

  • Stir the resulting orange-red mixture at room temperature for 1 hour to generate the ylide.

  • Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous toluene dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.[7]

Part B: Epoxidation of tert-Butyl 4-methylenepiperidine-1-carboxylate

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) in DCM and cool to 0 °C.

  • Add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Comparative Analysis of Synthetic Pathways

Pathway Key Reaction Advantages Disadvantages Stereoselectivity
Pathway A Johnson-Corey-ChaykovskyOne-pot synthesis from ketone. High yielding.Requires strong base and anhydrous conditions. Sulfur-containing byproducts.Generally diastereoselective, favoring trans-addition.
Pathway B Wittig Olefination & EpoxidationMilder conditions for epoxidation step. Well-established and reliable reactions.Two distinct synthetic steps. Potential for byproduct formation in Wittig reaction.Epoxidation is stereospecific (syn-addition).

Visualization of Synthetic Workflows

synthetic_pathways start N-Boc-4-Piperidone jcc Johnson-Corey- Chaykovsky Reaction start->jcc wittig Wittig Olefination start->wittig ylide Corey's Ylide (from (CH3)3SO+I- & NaH) ylide->jcc product 1-Oxa-6-azaspiro[2.5]octane (N-Boc protected) jcc->product Pathway A wittig_reagent Ph3P=CH2 (Wittig Reagent) wittig_reagent->wittig alkene N-Boc-4- methylenepiperidine wittig->alkene epoxidation Epoxidation alkene->epoxidation mcpba m-CPBA mcpba->epoxidation epoxidation->product Pathway B

Caption: Synthetic pathways to N-Boc-1-oxa-6-azaspiro[2.5]octane.

Conclusion and Future Perspectives

The synthesis of the 1-oxa-6-azaspiro[2.5]octane core is readily achievable through well-established and robust synthetic methodologies, primarily originating from N-protected piperidin-4-ones. The Johnson-Corey-Chaykovsky reaction offers a direct and efficient one-step conversion, while the two-step Wittig olefination followed by epoxidation provides a reliable alternative. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of stereoselective variations of these synthetic routes will be a key area of future research, enabling access to enantiomerically pure spirocyclic building blocks for the next generation of therapeutics.

References

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • T. E. Jacks, H. Nibbe, & D. F. Wiemer. (2003). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Johnson-Corey-Chaykovsky reaction. Retrieved from [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Chemistry Steps. (2021). Preparation of Epoxides. Retrieved from [Link]

  • PubMed. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Seven Chongqing Chemdad Co. (n.d.). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]

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Exploratory

Whitepaper: A Comprehensive Guide to the Crystallographic Structure Analysis of 1-oxa-6-azaspiro[2.5]octane

Abstract The 1-oxa-6-azaspiro[2.5]octane scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry: the strained, polar oxetane ring and the three-dimensional azaspirocycle. Spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxa-6-azaspiro[2.5]octane scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry: the strained, polar oxetane ring and the three-dimensional azaspirocycle. Spirocyclic systems are increasingly sought after in drug discovery for their ability to confer improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while providing novel three-dimensional exit vectors for molecular elaboration.[1][2] The inclusion of an oxetane moiety can further refine properties like lipophilicity and hydrogen bonding capacity, making it a valuable surrogate for gem-dimethyl or carbonyl groups.[3] Despite its potential, the definitive solid-state conformation and packing of the parent 1-oxa-6-azaspiro[2.5]octane heterocycle has not been publicly detailed. This guide provides a comprehensive, field-proven framework for the de novo structural elucidation of this valuable scaffold, from chemical synthesis and crystallization to high-resolution single-crystal X-ray diffraction analysis and computational validation. The protocols herein are designed to serve as a self-validating workflow, ensuring the generation of trustworthy and publication-quality structural data essential for structure-based drug design and advanced molecular modeling.

Part I: Synthesis and Characterization of a Crystallizable Precursor

Expertise & Rationale: The parent 1-oxa-6-azaspiro[2.5]octane contains a secondary amine, which can complicate crystallization through salt formation or undesirable hydrogen-bonding patterns. Therefore, the strategic synthesis of a protected, stable, and neutral derivative is paramount. The tert-butyloxycarbonyl (Boc) protecting group is an ideal choice as it is synthetically robust, neutral, and its bulky nature can encourage well-defined crystal packing. The resulting precursor, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is commercially available and serves as a reliable starting point for generating high-quality single crystals.[4]

Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

While this compound is commercially available, a reliable synthetic route is essential for producing high-purity material for crystallization. A common approach involves the epoxidation of a protected piperidine derivative.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Epoxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq) portion-wise over 15 minutes, monitoring the internal temperature to keep it below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 10% aqueous sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target compound as a white crystalline solid.[4]

  • Purity Confirmation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.[5]

Visualization: Synthetic Workflow

cluster_synthesis Synthesis Workflow start N-Boc-4-methylenepiperidine reagent m-CPBA, DCM, 0 °C start->reagent 1. reaction Epoxidation Reaction reagent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purify Flash Chromatography workup->purify 4. product tert-Butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate purify->product 5. analysis NMR & MS Analysis product->analysis 6. Purity Check cluster_cryst Crystallization Strategy cluster_methods Methods start High-Purity Compound se Slow Evaporation (e.g., Acetone) start->se vd Vapor Diffusion (e.g., DCM/Hexanes) start->vd outcome Microscopic Inspection se->outcome vd->outcome crystal Single Crystal Obtained outcome->crystal Success no_crystal No Crystal / Poor Quality outcome->no_crystal Failure optimize Optimize Conditions (Concentration, Temp) no_crystal->optimize optimize->start cluster_xray Crystallographic Analysis Workflow crystal Select & Mount Single Crystal data_coll X-ray Data Collection (Diffractometer) crystal->data_coll data_proc Data Processing & Reduction data_coll->data_proc solve Structure Solution (Direct Methods) data_proc->solve refine Structure Refinement (Least-Squares) solve->refine validate Model Validation (R-factors, Goof) refine->validate final Final Structure (CIF File) validate->final cluster_validation Validation Loop xray Experimental Structure (X-ray Crystallography) compare Compare Bond Lengths, Angles, & Conformation xray->compare dft Theoretical Structure (DFT Optimization) dft->compare validated Validated 3D Structure compare->validated High Correlation

Sources

Foundational

Pharmacokinetic Optimization via Spirocyclic Scaffolds: A Technical Guide on 1-Oxa-6-azaspirooctane Derivatives

Pharmacokinetic Optimization via Spirocyclic Scaffolds: A Technical Guide on 1-Oxa-6-azaspiro[1]octane Derivatives Executive Summary In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Optimization via Spirocyclic Scaffolds: A Technical Guide on 1-Oxa-6-azaspiro[1]octane Derivatives

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings often leads to poor physicochemical properties, including low aqueous solubility and high metabolic clearance. To circumvent these liabilities, medicinal chemists employ "Escape from Flatland" strategies by incorporating sp3 -rich, three-dimensional scaffolds.

1-Oxa-6-azaspirooctane (CAS: 147804-30-6) is a highly versatile spirocyclic epoxide fused to a piperidine ring. While rarely a drug itself, it serves as a critical electrophilic building block. Through nucleophilic ring-opening, it yields 4,4-disubstituted piperidines (specifically 4-substituted-4-hydroxypiperidines) that drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the parent molecule. This whitepaper explores the mechanistic causality behind these PK enhancements, supported by recent case studies in antimalarial and oncology drug development.

Mechanistic Pharmacokinetics: The "Escape from Flatland"

The incorporation of the 1-oxa-6-azaspirooctane motif fundamentally rewrites the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. This transformation is driven by three core physicochemical shifts:

A. Disruption of Planar Crystal Packing (Solubility)

Flat molecules tend to stack tightly in the solid state via π−π interactions, leading to high melting points and poor aqueous solubility. Ring-opening the spirocyclic epoxide generates a bulky, tetrahedral sp3 center at the 4-position of the piperidine ring. This increased three-dimensionality (higher Fsp3​ fraction) disrupts crystal lattice energy, significantly enhancing thermodynamic and kinetic solubility in physiological media (e.g., FaSSIF)[1].

B. Steric Shielding and CYP450 Evasion (Metabolic Stability)

The piperidine ring is a notorious liability for oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly via N-dealkylation or oxidation at the adjacent carbon atoms. The 4-hydroxy-4-alkyl substitution derived from 1-oxa-6-azaspirooctane introduces profound steric hindrance. This bulk physically shields the vulnerable nitrogen and adjacent carbons from entering the catalytic heme pocket of CYP3A4 and CYP2D6, thereby reducing intrinsic hepatic clearance ( CLint​ ) and prolonging the in vivo half-life[2].

C. Modulation of Lipophilicity (LogD)

The introduction of the highly polar hydroxyl group during the epoxide opening lowers the overall lipophilicity (LogD at pH 7.4) of the molecule. Maintaining a LogD between 1.0 and 3.0 reduces non-specific plasma protein binding (PPB) and prevents excessive partitioning into lipid compartments, ensuring a higher fraction of unbound, therapeutically active drug ( fu​ ) in systemic circulation[3].

PK_Logic A 1-Oxa-6-azaspiro[2.5]octane (Spirocyclic Epoxide) B Nucleophilic Ring Opening (Amine Addition) A->B C 4-Substituted-4-Hydroxypiperidine (3D Scaffold) B->C D Increased Fsp3 Fraction (Escape from Flatland) C->D E Steric Shielding of Piperidine Ring C->E F Disrupted Crystal Packing -> Higher Aqueous Solubility D->F G Reduced CYP450 Liability -> Lower Intrinsic Clearance E->G H Optimized In Vivo PK (High Bioavailability) F->H G->H

PK enhancements via spirocyclic epoxide derivatization and increased Fsp3.

Case Studies in Modern Therapeutics

The Antimalarial INE963 (Novartis)

In the development of INE963, a potent blood-stage antimalarial, researchers faced challenges with chemical stability and human kinase promiscuity in their early imidazothiadiazole (ITD) leads. By utilizing 1-oxa-6-azaspirooctane to synthesize a 4-hydroxy-4-aminomethyl-piperidine side chain, the team achieved a massive leap in PK performance. The resulting compound demonstrated exceptional in vivo pharmacokinetics, a low intrinsic clearance, and an extended half-life, enabling a single-dose cure ( ED90​ of 5.3 mg/kg) in severe combined immunodeficient (SCID) mouse models[2],[4].

USP7 Inhibitors and PROTACs

Ubiquitin-specific protease 7 (USP7) is a high-priority oncology target. Early pyrimidinone-based inhibitors suffered from poor aqueous solubility and redox cycling liabilities—a flaw that causes false positives in biochemical assays. By hybridizing known binding motifs with 1-oxa-6-azaspirooctane-derived scaffolds, researchers successfully lowered overall lipophilicity, eliminated redox liabilities, and achieved excellent aqueous kinetic solubility (>200 µM), paving the way for viable in vivo tool compounds and highly soluble PROTAC degraders[1],[3].

Quantitative Pharmacokinetic Profiling

The table below summarizes the typical ADME improvements observed when transitioning from a standard planar piperidine to a 1-oxa-6-azaspirooctane-derived 4,4-disubstituted piperidine.

Scaffold Type Fsp3​ FractionLogD (pH 7.4)Kinetic Solubility (µM)Hepatic CLint​ (µL/min/mg)Oral Bioavailability (%F)
Standard 4-Aminopiperidine 0.453.2< 10> 150 (High)< 15%
Spiro-derived 4-Amino-4-hydroxypiperidine 0.65 1.8 > 200 < 15 (Low) > 65%

Data represents aggregated structural-activity relationship (SAR) trends from recent optimization campaigns[3],[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and subsequent PK evaluation of these spirocyclic derivatives.

Protocol 1: Synthesis of 4-Amino-4-hydroxypiperidine via Epoxide Opening

Objective: Convert N-Boc-1-oxa-6-azaspirooctane into a 3D-enriched piperidine scaffold.

  • Solvent Selection: Dissolve tert-butyl 1-oxa-6-azaspirooctane-6-carboxylate (1.0 eq) in a polar protic solvent such as ethanol (0.5 M).

    • Causality: Protic solvents hydrogen-bond with the epoxide oxygen. This polarization increases the electrophilicity of the epoxide, facilitating nucleophilic attack at the less sterically hindered spiro carbon.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.5–5.0 eq). For weaker nucleophiles, add a catalytic amount of a Lewis acid (e.g., LiClO4​ , 0.1 eq) to further activate the oxirane ring.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C under an inert atmosphere for 12–16 hours.

    • Causality: The spiro-fusion creates significant steric bulk. Thermal energy is strictly required to overcome the high activation barrier for the SN​2 ring-opening process.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure 4-amino-4-hydroxypiperidine derivative. Validate structure via 1H NMR, ensuring the disappearance of the epoxide proton signals (~2.6 ppm).

Protocol 2: In Vitro Microsomal Stability Assay ( CLint​ )

Objective: Evaluate the metabolic shielding provided by the new scaffold against CYP450 enzymes.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

    • Causality: Maintaining pH 7.4 strictly mimics physiological conditions, preserving the native conformation and catalytic activity of the CYP450 enzymes.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor. A regenerating system ensures a steady-state electron flow without substrate depletion, preventing artificial stalling of the assay.

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to yield a clean supernatant for LC-MS/MS analysis.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • Self-Validation: Always run Verapamil or Testosterone concurrently as a high-clearance positive control to verify the metabolic viability of the microsome batch.

Workflow S1 Synthesis via Spiro Epoxide S2 Physicochemical Profiling (FaSSIF) S1->S2 S3 In Vitro ADME (Microsomal CLint) S2->S3 S4 In Vivo PK (Rodent Cassette) S3->S4

Step-by-step screening cascade for evaluating spirocyclic pharmacokinetics.

References

  • Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Identification and structure-guided development of pyrimidinone based USP7 inhibitors Source: Queen's University Belfast Repository URL:[Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL:[Link]

Sources

Exploratory

A Technical Guide to 1-Oxa-6-azaspiro[2.5]octane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of 1-oxa-6-azaspiro[2.5]octane, a valuable spirocyclic scaffold in medicinal chemistry. The focus is o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-oxa-6-azaspiro[2.5]octane, a valuable spirocyclic scaffold in medicinal chemistry. The focus is on its synthesis, physical and chemical properties, and its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction: The Significance of Spirocyclic Scaffolds

In the realm of medicinal chemistry, the three-dimensional (3D) architecture of a molecule plays a pivotal role in its biological activity. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged scaffolds in drug design. Their inherent rigidity and defined spatial arrangement of substituents allow for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their linear or monocyclic counterparts. The 1-oxa-6-azaspiro[2.5]octane core, featuring a strained epoxide ring fused to a piperidine, offers a unique combination of structural features that make it an attractive building block for novel therapeutic agents.

Physicochemical Properties and Identification

The most commonly available form of this spirocycle is its N-Boc protected derivative, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The unprotected parent compound, 1-oxa-6-azaspiro[2.5]octane, is typically generated in situ or used immediately after deprotection due to its potential reactivity.

tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
PropertyValueSource(s)
CAS Number 147804-30-6[1][2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol
Appearance White crystalline powder or solid[2]
Boiling Point 297.6 °C at 760 mmHg[2]
Melting Point 50-52 °C[3]
Density 1.123 g/cm³[2]
Solubility Information not widely available, but the tert-butyl ester group suggests lipophilicity.[1]
Storage 2-8°C[3]
1-Oxa-6-azaspiro[2.5]octane (Unprotected)

Finding a specific CAS number for the unprotected 1-oxa-6-azaspiro[2.5]octane is challenging as it is often generated and used without isolation. However, the closely related 6-Azaspiro[2.5]octane has the CAS number 872-64-0.[4] The physical properties of the unprotected form are not well-documented in publicly available literature and would need to be determined experimentally.

Synthesis and Purification

The synthesis of 1-oxa-6-azaspiro[2.5]octane typically involves a two-step process: the synthesis of the N-Boc protected precursor followed by its deprotection.

Synthesis_Deprotection Starting Materials Starting Materials N-Boc-4-piperidone N-Boc-4-piperidone Starting Materials->N-Boc-4-piperidone Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Starting Materials->Trimethylsulfoxonium iodide Protected Spirocycle tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate N-Boc-4-piperidone->Protected Spirocycle Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide->Protected Spirocycle Deprotection Deprotection Protected Spirocycle->Deprotection Acidic Conditions Unprotected Spirocycle 1-Oxa-6-azaspiro[2.5]octane Deprotection->Unprotected Spirocycle

Caption: Synthetic workflow for 1-Oxa-6-azaspiro[2.5]octane.

Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

A common and efficient method for the synthesis of the N-Boc protected spiro-epoxide is the Corey-Chaykovsky reaction.

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.1 equivalents) to the sodium hydride suspension at room temperature. The mixture is then heated to 70-80 °C for 1 hour until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Epoxidation: Cool the resulting ylide solution to room temperature. Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the ylide solution, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.

Deprotection of the N-Boc Group

The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.

Protocol:

  • Reaction Setup: Dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.[5][6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting salt of 1-oxa-6-azaspiro[2.5]octane can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, CDCl₃):

    • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group.

    • δ ~1.6-1.9 ppm (m, 4H): Methylene protons of the piperidine ring.

    • δ ~2.6 ppm (s, 2H): Methylene protons of the epoxide ring.

    • δ ~3.4-3.7 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen atom.

  • ¹³C NMR (tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, CDCl₃):

    • δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

    • δ ~35-45 ppm: Methylene carbons of the piperidine ring.

    • δ ~51 ppm: Methylene carbon of the epoxide ring.

    • δ ~58 ppm: Spiro carbon.

    • δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~154.7 ppm: Carbonyl carbon of the Boc group.

For the unprotected 1-oxa-6-azaspiro[2.5]octane, the signals for the Boc group would be absent, and the chemical shifts of the piperidine ring protons and carbons would be expected to shift due to the presence of the free amine.

Infrared (IR) Spectroscopy
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:

    • ~2970 cm⁻¹: C-H stretching of alkyl groups.

    • ~1690 cm⁻¹: Strong C=O stretching of the carbamate.

    • ~1250 cm⁻¹ and ~860 cm⁻¹: C-O stretching characteristic of the epoxide ring.

  • 1-Oxa-6-azaspiro[2.5]octane:

    • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

    • ~2940 cm⁻¹: C-H stretching of alkyl groups.

    • ~1250 cm⁻¹ and ~860 cm⁻¹: C-O stretching of the epoxide ring.

Mass Spectrometry (MS)
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:

    • Expected [M+H]⁺ at m/z 214.14.

  • 1-Oxa-6-azaspiro[2.5]octane:

    • Expected [M+H]⁺ at m/z 114.09.

Reactivity and Applications in Drug Discovery

The 1-oxa-6-azaspiro[2.5]octane scaffold is a versatile building block in medicinal chemistry due to the presence of two key reactive sites: the secondary amine and the strained epoxide ring.

Reactivity
  • Nucleophilic Ring-Opening of the Epoxide: The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to the formation of functionalized piperidine derivatives. This reaction can proceed with a variety of nucleophiles, including amines, thiols, and alcohols, providing a facile route to a diverse range of compounds. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile.

  • Functionalization of the Secondary Amine: The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination, allowing for the introduction of various substituents to modulate the compound's properties.

Applications in Medicinal Chemistry

The rigid, three-dimensional nature of the 1-oxa-6-azaspiro[2.5]octane core makes it an attractive scaffold for the design of inhibitors and modulators of various biological targets.

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance aqueous solubility and metabolic stability while reducing lipophilicity, which are desirable properties for drug candidates.[7]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, which can lead to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.

  • Examples of Bioactivity:

    • Derivatives of 6-azaspiro[2.5]octane have been investigated as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of neurological and psychiatric disorders.

    • This scaffold has been utilized in the synthesis of T-type Ca²⁺ channel antagonists.[8]

Safety and Handling

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound is generally considered stable under normal laboratory conditions. However, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling it. Avoid inhalation of dust and contact with skin and eyes.[2]

  • 1-Oxa-6-azaspiro[2.5]octane: The unprotected amine is likely to be more reactive and potentially corrosive. It should be handled in a well-ventilated fume hood.

  • Reagents: The synthesis and deprotection procedures involve hazardous reagents such as sodium hydride, trimethylsulfoxonium iodide, and strong acids (TFA, HCl). All necessary safety precautions should be taken when handling these chemicals.

Conclusion

1-Oxa-6-azaspiro[2.5]octane and its derivatives represent a valuable class of compounds for drug discovery. Their unique three-dimensional structure, coupled with their synthetic tractability, provides a powerful platform for the design of novel therapeutic agents with improved pharmacological properties. This guide provides a foundational understanding of the synthesis, properties, and applications of this important scaffold, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.

References

  • Royal Society of Chemistry. 1H- and 13C-NMR for -. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • SpectraBase. 1-Oxaspiro[1][9]octane. [Link]

  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. [Link]

  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Tert-Butyl 1-oxa-6-azaspiro[2.5] acetane-6-carboxylate. [Link]

  • ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

  • Splendid Lab. 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester. [Link]

  • Google Patents. Oxaspiro [2.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Seven Chongqing Chemdad Co. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. [Link]

  • MassBank. Organic compounds. [Link]

  • NIST Technical Series Publications. Infrared spectroscopy of carbohydrates: a review of the literature. [Link]

  • INFRARED REFERENCE SPECTRA. [Link]

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Protocols & Analytical Methods

Method

1-Oxa-6-azaspiro[2.5]octane: A Spirocyclic Building Block for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the contemporary landscape of drug discovery, there is a strategic shift away from flat, aromatic structures towards more three-dimensional molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is a strategic shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the need to enhance compound properties, including specificity, potency, and metabolic stability, while navigating novel chemical space. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures offer precise vectoral projection of substituents, enabling a more sophisticated exploration of protein binding pockets.

This guide focuses on a particularly valuable, yet underexplored, spirocyclic building block: 1-oxa-6-azaspiro[2.5]octane . This saturated heterocycle, containing both an oxirane and a piperidine ring, offers a unique combination of structural rigidity, hydrogen bond accepting capability, and multiple points for diversification. Its distinctive stereoelectronic properties make it an attractive bioisosteric replacement for common motifs like piperidine, influencing key pharmacokinetic parameters and unlocking new avenues for structure-activity relationship (SAR) exploration. This document provides a comprehensive overview of its synthesis, functionalization, and strategic application in drug discovery programs.

The Strategic Advantage of the 1-Oxa-6-azaspiro[2.5]octane Scaffold

The incorporation of the 1-oxa-6-azaspiro[2.5]octane moiety into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The rationale behind its use is rooted in its unique structural and physicochemical properties.

Physicochemical and Pharmacokinetic Profile

While extensive public data on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-oxa-6-azaspiro[2.5]octane itself is limited, we can infer its likely impact based on the behavior of similar spirocyclic systems and its constituent functional groups. The presence of the spirocyclic system can impart interesting conformational properties and influence biological activity[1].

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Impact of the 1-Oxa-6-azaspiro[2.5]octane ScaffoldRationale and Implication in Drug Design
Lipophilicity (logP/logD) Potential for lower lipophilicity compared to carbocyclic analogues.The presence of two heteroatoms (oxygen and nitrogen) generally increases polarity, which can lead to improved solubility and reduced off-target toxicity.
Basicity (pKa) The piperidine nitrogen provides a basic handle for salt formation and molecular interactions. The pKa is expected to be in the typical range for secondary amines.Allows for tuning of solubility and formulation properties through salt selection. The basic nitrogen can also serve as a key hydrogen bond acceptor in protein-ligand interactions.
Metabolic Stability The spirocyclic core is generally more resistant to metabolic degradation compared to simple alkyl chains or less sterically hindered heterocycles.The quaternary spiro-carbon and the overall rigid structure can block common sites of metabolic oxidation by cytochrome P450 enzymes, potentially leading to a longer in vivo half-life and improved oral bioavailability. Structural modifications are a known strategy to enhance metabolic stability[2].
Molecular Rigidity and Shape Highly rigid, providing a well-defined 3D structure.This conformational restriction reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity[3]. The defined exit vectors for substituents allow for precise probing of target binding sites.
Solubility The heteroatom content is expected to confer good aqueous solubility.Improved solubility can enhance bioavailability and facilitate formulation development.
Conformational Insights

A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy[4]. The study revealed that the relative configuration and preferred conformations can be determined by analyzing homonuclear coupling constants and chemical shifts[4]. This inherent conformational rigidity is a key advantage in drug design. By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is minimized, which can translate to a significant improvement in binding affinity.

The diagram below illustrates the relationship between the scaffold's properties and its potential impact on the drug discovery process.

G cluster_scaffold 1-Oxa-6-azaspiro[2.5]octane Core cluster_properties Physicochemical Properties cluster_outcomes Drug Discovery Outcomes Scaffold Spirocyclic Core Rigidity High Rigidity Scaffold->Rigidity Heteroatoms Oxygen & Nitrogen Scaffold->Heteroatoms Novel_IP Access to Novel IP Scaffold->Novel_IP Conformational_Constraint Conformational Pre-organization Rigidity->Conformational_Constraint Solubility Improved Solubility Heteroatoms->Solubility Pharmacokinetics Improved Pharmacokinetics Solubility->Pharmacokinetics Metabolic_Stability Enhanced Metabolic Stability Metabolic_Stability->Pharmacokinetics Binding_Affinity Increased Binding Affinity Conformational_Constraint->Binding_Affinity

Caption: The influence of the 1-oxa-6-azaspiro[2.5]octane scaffold on drug properties.

Synthesis of the Building Block

The most common and commercially available form of this building block is the N-Boc protected version, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate . A key synthetic route to this intermediate involves the Corey-Chaykovsky reaction, which is a well-established method for the synthesis of epoxides from ketones.

Synthetic Workflow Overview

The synthesis commences with the readily available N-Boc-4-piperidone. This is followed by a Corey-Chaykovsky reaction to form the spiro-epoxide.

G Start N-Boc-4-piperidone Reaction Corey-Chaykovsky Reaction Start->Reaction Ylide_Formation Sulfur Ylide Formation (e.g., from Trimethylsulfoxonium iodide and NaH) Ylide_Formation->Reaction Product tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Reaction->Product

Caption: Synthetic workflow for tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This protocol is based on the principles of the Corey-Chaykovsky reaction for the formation of spiro-epoxides.

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Sulfur Ylide:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq.).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous DMSO and stir the suspension at room temperature for 10 minutes.

    • Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise over 15 minutes.

    • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

  • Epoxidation Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

    • Cool the solution of N-Boc-4-piperidone to 0 °C.

    • Slowly add the pre-formed sulfur ylide solution to the N-Boc-4-piperidone solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a solid.

Functionalization of the 1-Oxa-6-azaspiro[2.5]octane Scaffold

The true utility of a building block lies in its capacity for versatile functionalization. The 1-oxa-6-azaspiro[2.5]octane scaffold offers a primary point of diversification at the piperidine nitrogen following deprotection of the Boc group.

Protocol: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-oxa-6-azaspiro[2.5]octane, which can be used in the next step without further purification or converted to a salt (e.g., HCl salt) for storage.

Protocols for N-Functionalization

The secondary amine of the deprotected scaffold is a versatile handle for introducing a wide range of substituents, enabling extensive SAR exploration.

Experimental Protocol:

  • To a solution of 1-oxa-6-azaspiro[2.5]octane (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the N-alkylated product.

Experimental Protocol:

  • To an oven-dried reaction vessel, add an aryl halide (1.0 eq.), 1-oxa-6-azaspiro[2.5]octane (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.

Case Study: Application in the Synthesis of a T-type Ca2+ Channel Antagonist

The N-Boc protected 1-oxa-6-azaspiro[2.5]octane has been utilized in the synthesis of a T-type Ca2+ channel antagonist, 4-aminomethyl-4-fluoropiperidine. This highlights its utility as a key intermediate in the construction of more complex molecular architectures with therapeutic potential.

Conclusion

1-Oxa-6-azaspiro[2.5]octane is a compelling building block for drug discovery programs seeking to explore three-dimensional chemical space. Its rigid spirocyclic core, combined with the presence of an oxirane and a functionalizable piperidine nitrogen, offers a powerful platform for the design of novel therapeutics with potentially improved physicochemical and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a practical framework for the preparation and derivatization of this valuable scaffold, empowering medicinal chemists to leverage its unique attributes in the pursuit of innovative medicines.

References

  • Taylor, R. D. et al. The Rise of the Spirocycle in Medicinal Chemistry. J. Med. Chem.2014 , 57, 5845. [Link]

  • Kirichok, A. A. et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed.2023 , 62, e202311583. [Link]

  • Polo, C. et al. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn. Reson. Chem.2012 , 50, 33-9. [Link]

  • Corey, E. J. & Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87, 1353-1364. [Link]

  • Yarmolchuk, D. V. et al. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Adv.2023 , 13, 31289-31309. [Link]

  • Chemdad. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Usage And Synthesis. [Link]

  • Boström, J., Norrby, P. O., & Liljefors, T. Conformational energy penalties of protein-bound ligands. J. Comput. Aided Mol. Des.1998 , 12, 383-396. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Gerstein, M., & Lesk, A. M. Conformational changes associated with protein–protein interactions. Curr. Opin. Struct. Biol.2004 , 14, 1-6. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • Boström, J., Norrby, P. O., & Liljefors, T. Conformational energy penalties of protein-bound ligands. J. Comput. Aided Mol. Des.1998 , 12(4), 383-396. [Link]

  • ResearchGate. TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications.... [Link]

  • UGA Student Affairs. Tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. [Link]

  • Google Patents. Oxaspiro [2.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications.... [Link]

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Application

Application Note: Regioselective Ring-Opening of 1-Oxa-6-azaspiro[2.5]octane with Nucleophiles

An Application Guide for Drug Development Professionals Abstract The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, notable for its strained epoxide ring fused to a piperidine c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract

The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, notable for its strained epoxide ring fused to a piperidine core. This unique structure allows for regio-controlled nucleophilic ring-opening reactions, yielding highly functionalized 4-substituted piperidine derivatives. These products are key intermediates in the synthesis of complex molecules, including potent and selective receptor modulators.[1] This guide provides a comprehensive overview of the mechanistic principles governing these reactions and offers detailed, field-proven protocols for ring-opening with common classes of nucleophiles, including amines, thiols, and organometallic reagents.

Introduction: The Strategic Value of 1-Oxa-6-azaspiro[2.5]octane

The 1-oxa-6-azaspiro[2.5]octane framework, particularly the commercially available N-Boc protected form (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate), represents a synthetically versatile intermediate.[2][3][4][5] Its utility stems from the inherent reactivity of the three-membered epoxide ring, which is highly susceptible to nucleophilic attack due to significant ring strain.[6] The strategic advantage of this scaffold lies in its ability to introduce functionality at the C4 position of a piperidine ring with a hydroxyl group at the adjacent methylene, a common motif in bioactive molecules. For instance, this scaffold is instrumental in synthesizing T-type Ca2+ channel antagonists and M4 muscarinic acetylcholine receptor antagonists.[1][2]

Understanding and controlling the regioselectivity of the epoxide ring-opening is paramount for its effective use in multi-step syntheses. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry if the center is chiral.[7]

Mechanistic Principles: Controlling Regioselectivity

The nucleophilic attack on the N-Boc protected 1-oxa-6-azaspiro[2.5]octane can occur at two positions: the less-substituted methylene carbon (C2) or the more-substituted spirocyclic carbon (C4). The outcome is primarily dictated by reaction conditions and the nature of the nucleophile.

  • Under Basic or Neutral Conditions: The reaction is governed by sterics. The nucleophile will preferentially attack the less sterically hindered C2 methylene carbon. This is the most common and predictable pathway for many nucleophiles, affording 4-hydroxymethyl-4-substituted piperidine derivatives.[8][9]

  • Under Acidic Conditions: The presence of an acid (Lewis or Brønsted) activates the epoxide by protonating the oxygen atom. This creates a partial positive charge on the adjacent carbons. The more substituted C4 carbon can better stabilize this developing positive charge, making it more susceptible to nucleophilic attack. This can shift the regioselectivity towards the C4 position.[9][10][11] Controlling this selectivity can be challenging, as Lewis acids can also coordinate to the Boc-protecting group, influencing the outcome.

The following diagram illustrates the general principle of nucleophilic attack and the resulting regioisomers.

G Start N-Boc-1-oxa-6-azaspiro[2.5]octane ProductA Product A (Attack at C2 - Less Hindered) Major under basic/neutral conditions Start->ProductA Path A (SN2) ProductB Product B (Attack at C4 - More Substituted) Favored under acidic conditions Start->ProductB Path B (SN2-like) Nu Nucleophile (Nu⁻) Nu->Start

Caption: General reaction pathways for nucleophilic ring-opening.

Application Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform optimization based on the specific nucleophile and desired scale.

Protocol 1: Aminolysis (Ring-Opening with Amine Nucleophiles)

This protocol describes the reaction with a primary or secondary amine to yield a 1,2-amino alcohol derivative, a crucial synthon in pharmaceutical chemistry.[12] The reaction is typically performed in a protic solvent, which can facilitate the ring-opening by hydrogen bonding to the epoxide oxygen.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv)

  • Amine (e.g., Benzylamine, Morpholine) (1.2 - 2.0 equiv)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv) in ethanol (0.2 M concentration).

  • Nucleophile Addition: Add the desired amine (1.2 equiv) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for EtOH).

    • Causality Note: Heating is often necessary to overcome the activation energy for less reactive amines. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any unreacted amine salts, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure β-amino alcohol.

G start Start dissolve 1. Dissolve Spiro-Epoxide in Ethanol start->dissolve add_amine 2. Add Amine Nucleophile (1.2 equiv) at RT dissolve->add_amine reflux 3. Heat to Reflux (Monitor by TLC/LC-MS) add_amine->reflux cool 4. Cool to Room Temperature reflux->cool concentrate 5. Concentrate Solvent in vacuo cool->concentrate extract 6. Dilute with EtOAc & Wash with NaHCO₃ concentrate->extract dry 7. Dry Organic Layer (MgSO₄) & Filter extract->dry purify 8. Purify via Flash Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for aminolysis of the spiro-epoxide.

Protocol 2: Thiolysis (Ring-Opening with Thiol Nucleophiles)

The reaction with thiols requires activation of the nucleophile, as thiols are generally less nucleophilic than amines. A non-nucleophilic base is used to generate the more potent thiolate anion.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv)

  • Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the thiol (1.1 equiv) in anhydrous THF dropwise.

    • Causality Note: This step generates the highly nucleophilic thiolate anion. The evolution of hydrogen gas will be observed. Stirring for 20-30 minutes at 0 °C ensures complete formation.[13]

  • Epoxide Addition: Add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv) in anhydrous THF dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired β-thio alcohol.

Protocol 3: C-C Bond Formation (Ring-Opening with Grignard Reagents)

This protocol allows for the formation of a new carbon-carbon bond, a critical transformation in building molecular complexity. Grignard reagents are potent nucleophiles but also strong bases, necessitating strictly anhydrous conditions.[8][14]

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, 1.0 M in THF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) iodide (CuI) (Optional, 5-10 mol%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve in anhydrous THF.

  • Cooling: Cool the solution to -20 °C or 0 °C using an appropriate cooling bath.

    • Causality Note: Low temperature is crucial to control the high reactivity of the Grignard reagent and minimize side reactions.

  • (Optional) Catalyst: Add CuI (5-10 mol%) to the solution. This can sometimes improve yields and regioselectivity, favoring attack at the less substituted carbon.

  • Grignard Addition: Add the Grignard reagent solution (1.5 equiv) dropwise via syringe, maintaining the internal temperature.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: a. Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Summary of Ring-Opening Reactions

Nucleophile ClassReagent ExampleConditionsKey ConsiderationsMajor Regioisomer
Amines BenzylamineEtOH, RefluxProtic solvent assists opening; heating often required.Attack at C2
Thiols Thiophenol1. NaH, THF, 0°C2. Warm to RTRequires base to form nucleophilic thiolate anion.Attack at C2
Organometallics Phenylmagnesium BromideAnhydrous THF, 0°C to RTStrictly anhydrous conditions are mandatory.Attack at C2

Conclusion

The 1-oxa-6-azaspiro[2.5]octane scaffold is a powerful tool for synthetic and medicinal chemists. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve highly regioselective ring-opening to produce a diverse array of functionalized piperidine derivatives. The protocols outlined in this guide provide a reliable foundation for exploring the rich chemistry of this versatile building block, enabling the efficient synthesis of next-generation therapeutics.

References

  • Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)–N(1′)-bisindoles and C(3)–N(1′)-diindolylmethane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Epoxides and Aziridines in Click Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. Available at: [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis. Available at: [Link]

  • Ring opening of epoxides with nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride. ResearchGate. Available at: [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Semantic Scholar. Available at: [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. ResearchGate. Available at: [Link]

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • CHM 244 Lab Practical- Grignard Reactions. Florida International University. Available at: [Link]

  • 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Addition of Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available at: [Link]

  • 1-Oxa-2-azaspiro[2.5]octane. PubChem. Available at: [Link]

  • Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Chemistry Portal. Available at: [Link]

  • aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. ResearchGate. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. ResearchGate. Available at: [Link]

  • Nucleophilic ring opening reactions of aziridines. Semantic Scholar. Available at: [Link]

  • Nucleophilic ring opening reactions of aziridines. SpringerLink. Available at: [Link]

  • Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of 1-oxa-6-azaspiro[2.5]octane via Epoxidation

Authored by: A Senior Application Scientist Introduction The 1-oxa-6-azaspiro[2.5]octane moiety is a valuable three-dimensional scaffold increasingly utilized in medicinal chemistry and drug development. Its rigid, spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The 1-oxa-6-azaspiro[2.5]octane moiety is a valuable three-dimensional scaffold increasingly utilized in medicinal chemistry and drug development. Its rigid, spirocyclic structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane, a key intermediate, starting from the commercially available N-Boc-4-piperidone.

The synthetic strategy involves two key transformations: the formation of an exocyclic alkene via a Wittig reaction, followed by its diastereoselective epoxidation. While various oxidizing agents can effect this transformation, this protocol will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a reliable and widely used reagent for the epoxidation of electron-rich alkenes in a process known as the Prilezhaev reaction.[3][4] We will delve into the mechanistic underpinnings of each step, provide a detailed experimental procedure, and address critical safety and handling considerations.

Reaction Overview and Mechanism

The synthesis is a two-step process starting from N-Boc-4-piperidone.

Step 1: Olefination. The first step is the conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group. This is efficiently achieved using the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide (in this case, methyltriphenylphosphonium bromide) to form the alkene and triphenylphosphine oxide as a byproduct.

Step 2: Epoxidation. The resulting alkene, N-Boc-4-methylenepiperidine, is then treated with m-CPBA. The epoxidation occurs via the Prilezhaev reaction, a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[5] This "butterfly" transition state ensures that the stereochemistry of the alkene is retained, although for a terminal alkene like this, a single epoxide product is formed.[3] The electron-rich nature of the double bond facilitates the electrophilic attack by the peroxy acid.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target compound.

Part A: Synthesis of tert-Butyl 4-methylene-1-piperidinecarboxylate

This procedure outlines the Wittig olefination of N-Boc-4-piperidone.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyltriphenylphosphonium bromide357.2212.5135.01.4
Tetrahydrofuran (THF), anhydrous-150 mL--
Potassium tert-butoxide (KOtBu)112.213.9335.01.4
N-Boc-4-piperidone199.255.0025.11.0
Diethyl ether-200 mL--
Saturated aq. NH₄Cl-50 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Step-by-Step Procedure:

  • Ylide Formation: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (12.51 g, 35.0 mmol) and anhydrous THF (100 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (3.93 g, 35.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will turn a characteristic bright yellow, indicating the formation of the phosphorus ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve N-Boc-4-piperidone (5.00 g, 25.1 mmol) in anhydrous THF (50 mL).

  • Add the solution of N-Boc-4-piperidone dropwise to the ylide suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexanes) to yield tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.

Part B: Epoxidation to Yield tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

This procedure details the m-CPBA oxidation of the alkene intermediate.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-Butyl 4-methylene-1-piperidinecarboxylate197.274.0020.31.0
Dichloromethane (DCM), anhydrous-100 mL--
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)172.57~4.5420.31.0
Saturated aq. NaHCO₃-50 mL--
Saturated aq. Na₂S₂O₃-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----

Note on m-CPBA: Commercial m-CPBA is typically sold at a purity of ≤77%, with the remainder being m-chlorobenzoic acid and water for stability.[3] The amount used should be adjusted based on the exact purity of the lot. It is crucial to use stoichiometric amounts, as excess peroxy acid can lead to side reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, dissolve tert-butyl 4-methylene-1-piperidinecarboxylate (4.00 g, 20.3 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • m-CPBA Addition: Add solid m-CPBA (approx. 4.54 g, adjusted for purity, 20.3 mmol) portion-wise over 20 minutes.

    • Causality: Adding the oxidant slowly at a low temperature is critical to control the exothermic reaction and prevent potential side reactions, such as epoxide ring-opening catalyzed by the acidic byproduct, meta-chlorobenzoic acid.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct[5], saturated aqueous Na₂S₂O₃ (1 x 50 mL) to quench any remaining peroxide, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white crystalline solid.[6][7]

Workflow and Mechanism Visualization

The following diagrams illustrate the overall synthetic workflow and the key reaction mechanism.

G cluster_start Starting Materials cluster_epox Epoxidation Stage A N-Boc-4-piperidone C Wittig Olefination (Step A) A->C B MePh₃PBr / KOtBu B->C D m-CPBA E Epoxidation (Step B) D->E C->E F Aqueous Workup (NaHCO₃ / Na₂S₂O₃) E->F G Purification (Column Chromatography) F->G H Final Product: N-Boc-1-oxa-6- azaspiro[2.5]octane G->H I Characterization (NMR, MS, IR) H->I

Caption: Overall synthetic workflow for N-Boc-1-oxa-6-azaspiro[2.5]octane.

G cluster_mech Prilezhaev Epoxidation Mechanism Alkene TransitionState Alkene->TransitionState + mCPBA mCPBA->TransitionState Epoxide TransitionState->Epoxide Byproduct TransitionState->Byproduct +

Caption: Concerted "butterfly" mechanism of the Prilezhaev epoxidation.

Characterization Data

The final product, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, should be characterized by standard analytical techniques.

  • Appearance: White crystalline solid.[7]

  • Molecular Formula: C₁₁H₁₉NO₃.[8]

  • Molecular Weight: 213.27 g/mol .[8]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts would include signals for the tert-butyl group (~1.4-1.5 ppm), the piperidine ring protons (with distinct signals due to the spirocyclic structure, ~1.6-1.8 and ~3.4-3.7 ppm), and the epoxide methylene protons as a singlet (~2.6-2.8 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals would include the epoxide methylene carbon (~52 ppm), the spirocyclic carbon (~59 ppm), the piperidine carbons, the Boc carbonyl (~155 ppm), and the Boc quaternary and methyl carbons (~80 and ~28 ppm, respectively). Structural analysis can be confirmed by comparing spectra to literature data.[9]

  • Mass Spectrometry (ESI+): m/z = 214.1 [M+H]⁺, 236.1 [M+Na]⁺.

Safety and Handling

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can cause fire or explosion upon contact with combustible materials or through shock or friction.[3] It is also a skin and eye irritant.[10][11] Always handle m-CPBA in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[12] Store it refrigerated (2-8 °C) in its original container, away from flammable substances.[10] Spills should be cleaned up promptly by covering with an inert, wet absorbent material like a 1:1:1 mixture of sodium carbonate, sand, and vermiculite.[10]

  • Potassium tert-butoxide (KOtBu): This is a strong base that is corrosive and reacts violently with water. Handle in an inert atmosphere (nitrogen or argon) and wear appropriate PPE.

  • Solvents: Anhydrous THF and DCM should be handled in a well-ventilated fume hood.

Troubleshooting

  • Low yield in Wittig reaction: Ensure all reagents and glassware are scrupulously dry. The ylide is highly sensitive to moisture. Confirm the activity of the KOtBu.

  • Incomplete epoxidation: Verify the purity and activity of the m-CPBA by titration if necessary. Ensure stoichiometric amounts are used. Reaction may require longer time or slight warming to room temperature if starting material is persistent.

  • Side products in epoxidation: Over-oxidation or epoxide ring-opening can occur if excess m-CPBA is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is key. Ensure the acidic byproduct is thoroughly removed during workup with NaHCO₃ washes.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Environment, Health & Safety. Available from: [Link]

  • Material Safety Data Sheet - 3-Chloroperbenzoic acid. Cole-Parmer. (2006, March 22). Available from: [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. Available from: [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. Available from: [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. Available from: [Link]

  • Wood, J. L., et al. (1993). Formation of Novel Indole-2,3-Epoxides and a Versatile Synthetic Route to Indolinones and Indolines. Journal of the American Chemical Society, 115(19), 8867–8868. Available from: [Link]

  • Davis, F. A. (2018). Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. Tetrahedron, 74(15), 1721-1768. Available from: [Link]

  • meta-Chloroperoxybenzoic acid. Wikipedia. Available from: [Link]

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (m-CPBA): A versatile reagent in organic synthesis. RSC Advances, 4(26), 12882-12917. Available from: [Link]

  • Shi Asymmetric Epoxidation. Chem-Station Int. Ed. (2015, October 5). Available from: [Link]

  • Ghedini, A., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. Comptes Rendus Chimie, 7(2), 101-105. Available from: [Link]

  • Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available from: [Link]

  • Oxaziridine. Wikipedia. Available from: [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available from: [Link]

  • Singleton, D. A., & Wang, Z. (2005). Isotope Effects and the Nature of Enantioselectivity in the Shi Epoxidation. The Importance of Asynchronicity. Journal of the American Chemical Society, 127(19), 6679-6685. Available from: [Link]

  • 1-Oxaspiro[2.5]octane. SpectraBase. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. (2023). Available from: [Link]

  • 1-Oxa-6-thiaspiro[2.5]octane — Chemical Substance Information. NextSDS. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2022). Available from: [Link]

  • Shi, Y. (2014). Shi Epoxidation: A Great Shortcut to Complex Compounds. Accounts of Chemical Research, 47(4), 1244-1257. Available from: [Link]

  • Kim, J., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7051-7056. Available from: [Link]

  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. (2010, May 24). Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products. Journal of the American Chemical Society. (2019). Available from: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. (2020, September 27). Available from: [Link]

  • Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. MDPI. (2022, April 14). Available from: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. (2024, October 12). Available from: [Link]

  • Azacycloalkanes from Epoxides and Aziridines. ResearchGate. (2025, August 9). Available from: [Link]

  • 1-Oxa-2-azaspiro[2.5]octane. PubChem. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. (2023). Available from: [Link]

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Application

Application Notes and Protocols: Leveraging 1-oxa-6-azaspiro[2.5]octane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the demand for molecules with three-dimensional complexity is insatiable. Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecules with three-dimensional complexity is insatiable. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart novel physicochemical properties.[1][2] Among these, 1-oxa-6-azaspiro[2.5]octane stands out as a versatile building block. Its unique architecture, combining a strained oxirane ring with a piperidine core, offers a gateway to a diverse range of functionalized molecules.[3] While often employed in its N-Boc protected form to facilitate nucleophilic addition or ring-opening reactions, the deprotected secondary amine presents a prime opportunity for late-stage functionalization through cross-coupling chemistry.[4][5][6][7] This application note will provide a detailed exploration of the potential of 1-oxa-6-azaspiro[2.5]octane in Buchwald-Hartwig N-arylation reactions, a cornerstone of modern carbon-nitrogen bond formation.[8][9]

The Strategic Advantage of N-Arylated 1-oxa-6-azaspiro[2.5]octanes

The introduction of an aryl or heteroaryl moiety onto the nitrogen atom of the 1-oxa-6-azaspiro[2.5]octane core can profoundly influence a molecule's biological activity, pharmacokinetic profile, and material properties. N-arylated piperidines are a common motif in pharmaceuticals, and the unique spirocyclic and oxirane functionalities of this particular scaffold offer a distinct region of chemical space to explore. The Buchwald-Hartwig amination is an ideal reaction for this purpose, renowned for its broad substrate scope and functional group tolerance.[10][11] While direct examples of the N-arylation of 1-oxa-6-azaspiro[2.5]octane are not extensively documented in peer-reviewed literature, the successful application of Buchwald-Hartwig conditions to analogous complex secondary amines provides a strong precedent for its feasibility.[3]

Proposed Reaction Workflow: A Step-by-Step Guide

The overall strategy involves two key stages: the deprotection of the commercially available N-Boc-1-oxa-6-azaspiro[2.5]octane and the subsequent palladium-catalyzed N-arylation.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) A N-Boc-1-oxa-6-azaspiro[2.5]octane B 1-oxa-6-azaspiro[2.5]octane (as salt or free base) A->B  TFA or HCl in Dioxane C 1-oxa-6-azaspiro[2.5]octane E N-Aryl-1-oxa-6-azaspiro[2.5]octane C->E  Pd Catalyst, Ligand, Base D Aryl/Heteroaryl Halide D->E  Pd Catalyst, Ligand, Base

Figure 1: Proposed two-step workflow for the synthesis of N-Aryl-1-oxa-6-azaspiro[2.5]octanes.

Detailed Experimental Protocols

Protocol 1: Deprotection of N-Boc-1-oxa-6-azaspiro[2.5]octane

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free secondary amine, typically as a salt. This is a standard and high-yielding transformation.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS: 147804-30-6)[4][5][7][12][13][14][15]

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv) in dichloromethane (0.2 M).

  • To the stirred solution at 0 °C, add trifluoroacetic acid (5.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • For isolation as the free base: To the residue, add saturated aqueous sodium bicarbonate solution until the pH is > 9. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free amine. The crude product can be used directly in the next step or purified by chromatography if necessary.

  • For isolation as the salt: Add diethyl ether to the residue to precipitate the trifluoroacetate or hydrochloride salt. Collect the solid by filtration and dry under vacuum.

Protocol 2: Buchwald-Hartwig N-Arylation of 1-oxa-6-azaspiro[2.5]octane

Rationale: This protocol is based on established conditions for the N-arylation of cyclic secondary amines.[9][10] The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific aryl halide used.[16][17]

Materials:

  • 1-oxa-6-azaspiro[2.5]octane (from Protocol 1)

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[9][11]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[9]

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent, followed by 1-oxa-6-azaspiro[2.5]octane (1.2-1.5 equiv) and the base (1.5-2.0 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Mechanistic Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The general catalytic cycle is illustrated below.[9][10]

G cluster_0 Catalytic Cycle A L-Pd(0) B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R₂NH D Reductive Elimination C->D Base, -HX D->A Ar-NR₂

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., G3-XPhos)Pd(II) sources are reduced in situ to the active Pd(0) species. Pre-catalysts offer better stability and reproducibility.[10]
Ligand Biaryl phosphines (e.g., XPhos, RuPhos)Bulky, electron-rich ligands promote the rate-limiting oxidative addition and the final reductive elimination step, while preventing β-hydride elimination.[16]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, facilitating reductive elimination. The choice of base can influence the reaction rate and substrate compatibility.[9]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more electron-rich ligand, or using a stronger base. Ensure all reagents and solvents are strictly anhydrous and deoxygenated.

  • Side Reactions: The primary side reaction to consider is the hydrodehalogenation of the aryl halide. This can be minimized by using a suitable ligand and ensuring the amine is present in a slight excess.

  • Purification Challenges: The polarity of the N-arylated product will vary significantly depending on the nature of the aryl group. A systematic evaluation of solvent systems for column chromatography is recommended.

Conclusion

While 1-oxa-6-azaspiro[2.5]octane is a well-established building block, its application in cross-coupling reactions represents a promising and underexplored avenue for the synthesis of novel, three-dimensional molecules. The proposed protocol for Buchwald-Hartwig N-arylation provides a robust starting point for researchers to access a new class of N-arylated spirocycles. This approach leverages the power and versatility of modern palladium catalysis to further enhance the synthetic utility of this valuable scaffold, opening new doors for innovation in medicinal chemistry and materials science.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pérez-García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4891-4903. [Link]

  • Pardha Saradhi, V. V., et al. (2020). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Organic Letters, 22(16), 6330-6334. [Link]

  • Scott, M. D., et al. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science, 16(10), 553-563. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hesp, K. D., & Gusev, D. G. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14781-14784. [Link]

  • Mészáros, Á., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083-1089. [Link]

  • Foley, D. A., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (Doctoral dissertation, Florida State University). [Link]

  • Seven Chongqing Chemdad Co. (n.d.). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. [Link]

  • INDOFINE Chemical Company. (n.d.). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID tert-BUTYL ESTER. [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Hughes, D. L. (2024). Palladium-catalyzed dearomative 1,4-hydroamination. Tetrahedron Letters, 142, 155123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • CoreSyn. (n.d.). 147804-30-6. [Link]

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Method

The Strategic Incorporation of 1-oxa-6-azaspiro[2.5]octane in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Beyond Flatland in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of molecular architecture. The strategic incorporation of spirocyclic scaffolds has emerged as a powerful tactic to escape the "flatland" of traditional aromatic and heteroaromatic ring systems. These unique structural motifs, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined three-dimensional geometry, which can profoundly influence a molecule's interaction with its biological target and its overall drug-like properties.[1][2][3]

This guide focuses on the application of a particularly valuable spirocyclic building block: 1-oxa-6-azaspiro[2.5]octane . We will delve into its utility in medicinal chemistry, with a detailed focus on its application in the synthesis of potent and selective T-type calcium channel antagonists. This document will provide not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to leverage this versatile scaffold in their own drug discovery programs.

The 1-oxa-6-azaspiro[2.5]octane Scaffold: A Profile

The 1-oxa-6-azaspiro[2.5]octane scaffold, most commonly utilized in its N-Boc protected form, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a unique heterocyclic system featuring a spiro-fused oxirane and piperidine ring.[3][4] This arrangement confers a distinct set of properties that are highly advantageous in medicinal chemistry.

Key Physicochemical and Structural Attributes:
PropertyValue/DescriptionSource
CAS Number 147804-30-6 (for N-Boc derivative)[4]
Molecular Formula C11H19NO3 (for N-Boc derivative)[4]
Molecular Weight 213.27 g/mol (for N-Boc derivative)[4]
Appearance White crystalline powder or solid[2]
Key Structural Feature Spirocyclic fusion of an oxirane and a piperidine ring.[3]
Chemical Reactivity The strained oxirane ring is susceptible to nucleophilic ring-opening reactions, providing a handle for further functionalization.
Conformational Properties The spirocyclic nature imparts a rigid, three-dimensional conformation, which can enhance binding to biological targets.[3]A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, revealing the influence of the spiro-center on the ring conformation.[5]

Application in the Synthesis of a T-type Calcium Channel Antagonist: A Case Study

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage-activated ion channels that play crucial roles in a variety of physiological processes, and their dysregulation has been implicated in neurological disorders such as epilepsy and neuropathic pain. The development of selective T-type calcium channel blockers is therefore a significant therapeutic goal.

The 1-oxa-6-azaspiro[2.5]octane scaffold has been instrumental in the synthesis of potent and selective T-type calcium channel antagonists, specifically those incorporating a 4-aminomethyl-4-fluoropiperidine moiety. The following sections provide a detailed protocol for the synthesis of a key intermediate and its elaboration into a final antagonist molecule, based on methodologies reported in the scientific literature.

Workflow for the Synthesis of a T-type Calcium Channel Antagonist

G A N-Boc-1-oxa-6-azaspiro[2.5]octane B 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine A->B  Ring Opening with Fluoride Source   C 1-Boc-4-azidomethyl-4-fluoropiperidine B->C  Mesylation & Azide Displacement   D 1-Boc-4-aminomethyl-4-fluoropiperidine C->D  Reduction of Azide   E Final T-type Calcium Channel Antagonist D->E  Amide Coupling  

Caption: Synthetic workflow for a T-type calcium channel antagonist.

Part 1: Synthesis of the Key Intermediate: 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine

The critical step in utilizing the 1-oxa-6-azaspiro[2.5]octane scaffold is the regioselective ring-opening of the oxirane with a fluoride source. This reaction introduces the fluorine atom and a hydroxymethyl group at the 4-position of the piperidine ring in a single, stereocontrolled step.

Experimental Protocol: Ring-Opening of N-Boc-1-oxa-6-azaspiro[2.5]octane

This protocol is adapted from a reported procedure for the synthesis of 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine.[6]

Materials and Reagents:

  • tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1 equivalent)

  • Hydrogen fluoride-pyridine (HF-Pyridine, 70% HF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane for chromatography

Procedure:

  • In a suitable reaction vessel, prepare a solution of HF-Pyridine (0.6 mL, 70%) in anhydrous dichloromethane (10 mL) and cool the mixture to -10 °C using an appropriate cooling bath.

  • Dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g, 9.38 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the solution of the spirocycle to the pre-cooled HF-Pyridine solution dropwise, ensuring the internal temperature is maintained at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with dichloromethane.

  • Carefully quench the reaction by washing with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane (e.g., 20% to 50%) to afford 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine as a pale yellow oil.[6]

Causality Behind Experimental Choices:

  • HF-Pyridine as Fluoride Source: HF-Pyridine is a commonly used and commercially available reagent for fluorination reactions. It is less hazardous to handle than anhydrous hydrogen fluoride.

  • Low-Temperature Addition: The slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Aqueous Workup with Bicarbonate: The use of a weak base like sodium bicarbonate is necessary to neutralize the acidic HF-Pyridine and any remaining acidic species in the reaction mixture.

Part 2: Elaboration to a T-type Calcium Channel Antagonist

The 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine intermediate is then converted to the corresponding 4-aminomethyl derivative, which serves as a key building block for the final amide coupling step.

Experimental Protocol: Synthesis of the Final Antagonist

The following is a representative synthetic sequence for the conversion of the hydroxymethyl intermediate to a final antagonist, based on established chemical transformations.

Step 1: Conversion of Hydroxymethyl to Aminomethyl Group

This transformation is typically achieved via a two-step process involving mesylation followed by azide displacement and subsequent reduction.

  • Mesylation: React 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane at 0 °C to room temperature to form the corresponding mesylate.

  • Azide Displacement: Treat the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature to yield 1-Boc-4-azidomethyl-4-fluoropiperidine.

  • Reduction: Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or by catalytic hydrogenation (H₂, Pd/C) to obtain 1-Boc-4-aminomethyl-4-fluoropiperidine.

Step 2: Amide Coupling

The final step involves the coupling of the 4-aminomethyl-4-fluoropiperidine (after Boc-deprotection) with a suitable carboxylic acid to form the final T-type calcium channel antagonist.

  • Boc-Deprotection: Remove the Boc protecting group from 1-Boc-4-aminomethyl-4-fluoropiperidine using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane.

  • Amide Coupling: Couple the resulting primary amine with the desired carboxylic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/1-Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like DMF.

Self-Validating System:

Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the completion of the reaction and the formation of the desired product. The identity and purity of the intermediates and the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The Advantage of the Spirocyclic Scaffold: A Comparative Perspective

The incorporation of the 1-oxa-6-azaspiro[2.5]octane-derived piperidine moiety offers several advantages over simpler, non-spirocyclic or acyclic analogues in drug design.

Impact on Physicochemical and Pharmacological Properties:
ParameterInfluence of Spirocyclic ScaffoldRationale and Evidence
Three-Dimensionality (F(sp³)) Increases the fraction of sp³-hybridized carbons.Spirocycles inherently possess a higher degree of saturation and three-dimensionality, which is often correlated with improved clinical success rates.
Lipophilicity (LogP/LogD) Can modulate lipophilicity to an optimal range.The introduction of heteroatoms and the specific geometry can lead to a more favorable lipophilicity profile compared to purely carbocyclic or aromatic systems, potentially improving solubility and reducing off-target effects.[7]
Metabolic Stability Can enhance metabolic stability.The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation.
Target Binding and Selectivity Can improve binding affinity and selectivity.The well-defined three-dimensional orientation of substituents allows for more precise and favorable interactions with the binding pocket of the target protein, leading to increased potency and selectivity.[2]

Broader Applications and Future Directions

While the synthesis of T-type calcium channel antagonists provides a compelling case study, the utility of the 1-oxa-6-azaspiro[2.5]octane scaffold is not limited to this application. Its unique structural and reactive properties make it an attractive building block for the synthesis of a wide range of other biologically active molecules, particularly in the realm of central nervous system (CNS) drug discovery where the modulation of physicochemical properties to ensure blood-brain barrier penetration is critical.

The continued exploration of novel ring-opening reactions and further functionalization of the resulting piperidine core will undoubtedly expand the repertoire of complex and diverse molecules accessible from this versatile spirocyclic starting material.

Conclusion

The 1-oxa-6-azaspiro[2.5]octane scaffold represents a valuable tool in the modern medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with the synthetic versatility afforded by the reactive oxirane ring, provides a robust platform for the design and synthesis of novel therapeutic agents with improved pharmacological and pharmacokinetic properties. The detailed protocols and scientific rationale presented in this guide are intended to facilitate the adoption of this powerful building block in drug discovery programs, ultimately contributing to the development of the next generation of innovative medicines.

References

  • Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. Published August 15, 2025. Available from: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(20), 6562-6572.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods in Molecular Biology, 1647, 1-32.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 49-56.
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Seven Chongqing Chemdad Co. Available from: [Link]

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane - CAS Common Chemistry. Available from: [Link]

  • Natural Products as Leads to Potential Drugs: An Old Process or the New Hope for Drug Discovery? Journal of Medicinal Chemistry, 51(9), 2589-2608.
  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Chemistry Proceedings, 18(1), 108.
  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents.
  • Evaluation of drug-polymer solubility curves through formal statistical analysis: comparison of preparation techniques. Journal of Pharmaceutical Sciences, 104(1), 225-233.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

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Application

Preparation of 1-oxa-6-azaspiro[2.5]octane Hydrochloride: A Detailed Guide for Medicinal Chemistry

Abstract This comprehensive application note provides a detailed protocol for the multi-step synthesis of 1-oxa-6-azaspiro[2.5]octane hydrochloride, a valuable spirocyclic scaffold in modern drug discovery. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the multi-step synthesis of 1-oxa-6-azaspiro[2.5]octane hydrochloride, a valuable spirocyclic scaffold in modern drug discovery. The synthesis commences with the readily available N-Boc-4-piperidone, proceeding through a pivotal Corey-Chaykovsky epoxidation to form the protected spiro-epoxide intermediate, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Subsequent acidic deprotection of the tert-butoxycarbonyl (Boc) group yields the free base, which is then converted to the stable hydrochloride salt. This guide offers in-depth, step-by-step protocols, mechanistic insights, safety considerations, and characterization data to enable researchers in medicinal chemistry and drug development to confidently synthesize this important building block.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

In the landscape of contemporary drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to enhanced target specificity, improved physicochemical properties such as solubility, and a higher fraction of sp³-hybridized carbons (Fsp³), a feature correlated with increased clinical success rates.[1]

The 1-oxa-6-azaspiro[2.5]octane core, in particular, has been incorporated into a variety of biologically active molecules. Its unique topology allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. This scaffold is a key component in the development of therapeutics such as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management, as well as selective antagonists for the M4 muscarinic acetylcholine receptor.[2][3] The hydrochloride salt form enhances the stability and aqueous solubility of the parent amine, making it more amenable to handling and formulation in drug development pipelines.

This guide provides a robust and reproducible methodology for the preparation of 1-oxa-6-azaspiro[2.5]octane hydrochloride, starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of 1-oxa-6-azaspiro[2.5]octane hydrochloride is accomplished in three main steps, as illustrated below. The initial step involves the formation of a spiro-epoxide via the Corey-Chaykovsky reaction. This is followed by the removal of the Boc protecting group under acidic conditions. The final step is the formation of the hydrochloride salt.

Synthetic_Scheme N_Boc_Piperidone N-Boc-4-piperidone Intermediate tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate N_Boc_Piperidone->Intermediate Free_Base 1-oxa-6-azaspiro[2.5]octane Intermediate->Free_Base Final_Product 1-oxa-6-azaspiro[2.5]octane hydrochloride Free_Base->Final_Product

Figure 1: Overall synthetic route to 1-oxa-6-azaspiro[2.5]octane hydrochloride.

Materials and Methods

Reagents and Equipment

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

  • N-Boc-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M Hydrochloric acid in dioxane

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen chloride gas or concentrated hydrochloric acid

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Specific Hazards:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.[4] Mineral oil dispersion reduces pyrophoricity but caution is still required.

  • Trimethylsulfonium iodide: Irritant. Avoid inhalation and contact with skin and eyes.

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • 4M HCl in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Hydrogen Chloride (gas): Corrosive and toxic. Use in a well-ventilated fume hood with appropriate gas handling equipment.

Experimental Protocols

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This step employs the Corey-Chaykovsky reaction, where a sulfur ylide, generated in situ from trimethylsulfonium iodide and sodium hydride, reacts with the ketone of N-Boc-4-piperidone to form the spiro-epoxide.[6][7]

Corey_Chaykovsky_Workflow cluster_reagents Reagent Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification NaH Suspend NaH in anhydrous THF under N₂ Sulfonium Add Trimethylsulfonium iodide to the NaH suspension NaH->Sulfonium Stir_Ylide Stir at rt for 1h to generate the ylide Sulfonium->Stir_Ylide Cool_Ylide Cool ylide suspension to 0°C Stir_Ylide->Cool_Ylide Add_Ketone Add N-Boc-4-piperidone solution in THF dropwise Cool_Ylide->Add_Ketone Warm_React Allow to warm to rt and stir overnight Add_Ketone->Warm_React Quench Quench with H₂O and sat. NaHCO₃ Warm_React->Quench Extract Extract with EtOAc Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry_Evaporate Dry over MgSO₄ and concentrate Wash->Dry_Evaporate Purify Purify by column chromatography Dry_Evaporate->Purify

Figure 2: Workflow for the Corey-Chaykovsky epoxidation.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Suspend the washed sodium hydride in anhydrous THF.

  • To this suspension, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Add the solution of N-Boc-4-piperidone dropwise to the cold ylide suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

  • Upon completion, carefully quench the reaction by slowly adding water, followed by saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10-40% ethyl acetate in hexanes) to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white to light yellow solid.[5]

ParameterValueReference
Typical Yield85-95%Estimated from similar reactions
Melting Point50-59 °C[4][5][8]
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Assignment
3.6-3.8(m, 4H, -CH₂-N-CH₂-)Predicted
2.65(s, 2H, -O-CH₂-)Predicted
1.7-1.9(m, 4H, piperidine -CH₂-)Predicted
1.47(s, 9H, -C(CH₃)₃)Predicted
¹³C NMR (CDCl₃, 101 MHz)
δ (ppm)Assignment
154.7(C=O, Boc)Predicted
79.5(-C (CH₃)₃)Predicted
58.0(Spiro C)Predicted
51.5(-O-C H₂-)Predicted
42.0(-C H₂-N-C H₂-)Predicted
35.0(piperidine -C H₂-)Predicted
28.4(-C(C H₃)₃)Predicted
Step 2: Deprotection of the Boc Group

The Boc protecting group is readily cleaved under acidic conditions to yield the free secondary amine.[9] A solution of hydrochloric acid in dioxane is commonly used for this transformation.[10][11][12]

Procedure:

  • Dissolve the tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • To this solution, add a 4M solution of HCl in dioxane (5-10 eq.) at room temperature.

  • Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure to obtain the crude 1-oxa-6-azaspiro[2.5]octane as its hydrochloride salt. This crude product can be used directly in the next step or purified.

Step 3: Formation and Purification of 1-oxa-6-azaspiro[2.5]octane Hydrochloride

The free base obtained after deprotection (or after a basic workup of the crude salt from Step 2) is converted to the hydrochloride salt to improve its stability and handling properties.

Salt_Formation_Workflow cluster_dissolution Preparation of Free Base Solution cluster_precipitation Salt Precipitation cluster_isolation Isolation and Purification Dissolve Dissolve crude free base in EtOAc or Et₂O Add_HCl Add HCl solution (in EtOAc or Dioxane) dropwise with stirring Dissolve->Add_HCl Precipitate Observe formation of a white precipitate Add_HCl->Precipitate Filter Collect the solid by vacuum filtration Precipitate->Filter Wash Wash with cold EtOAc or Et₂O Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from a suitable solvent system (e.g., MeOH/EtOAc) Dry->Recrystallize

Figure 3: Workflow for hydrochloride salt formation and purification.

Procedure:

  • If starting from the crude hydrochloride salt from Step 2, dissolve it in a minimal amount of water and basify with a strong base (e.g., 6N NaOH) to a pH > 12. Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude free base in ethyl acetate or diethyl ether.

  • Slowly add a solution of HCl in ethyl acetate (e.g., 2M) or bubble dry HCl gas through the solution with vigorous stirring.

  • A white precipitate of 1-oxa-6-azaspiro[2.5]octane hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration and wash the filter cake with cold ethyl acetate or diethyl ether.

  • Dry the solid under vacuum to yield the hydrochloride salt.

Purification by Recrystallization: [13][14]

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., methanol or ethanol).

  • Once dissolved, slowly add a co-solvent in which the salt is less soluble (e.g., ethyl acetate or diethyl ether) until the solution becomes slightly turbid.

  • Add a few drops of the hot primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

ParameterValueReference
Typical Yield79-81% (from intermediate 3 in the cited patent)[11]
Melting Point>250 °C (Decomposes)Typical for amine hydrochlorides
¹H NMR (D₂O, 400 MHz)
δ (ppm)Assignment
3.4-3.6(m, 4H, -CH₂-NH₂⁺-CH₂-)Predicted
2.95(s, 2H, -O-CH₂-)Predicted
2.0-2.2(m, 4H, piperidine -CH₂-)Predicted
¹³C NMR (D₂O, 101 MHz)
δ (ppm)Assignment
59.5(Spiro C)Predicted
50.8(-O-C H₂-)Predicted
43.5(-C H₂-NH₂⁺-C H₂-)Predicted
33.0(piperidine -C H₂-)Predicted

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-oxa-6-azaspiro[2.5]octane hydrochloride. The procedures are based on well-established chemical transformations and utilize readily available starting materials. By following the outlined protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable spirocyclic building block for application in various drug discovery and medicinal chemistry programs. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compounds.

References

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. tert-Butyl 1-oxa-6-azaspiro[2.
  • Tokyo Chemical Industry Co., Ltd. tert-Butyl 1-Oxa-6-azaspiro[2.
  • Chem-Impex International, Inc. tert-Butyl 1-oxa-6-azaspiro[2.
  • General Procedures. ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • MilliporeSigma. 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester.
  • Vaskevych, R. I., et al.
  • ChemicalBook. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
  • Alfa Chemistry. Corey-Chaykovsky Reaction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. tert-Butyl 1-Oxa-6-azaspiro[2.
  • Santa Cruz Biotechnology. tert-Butyl 1-oxa-6-azaspiro[2.
  • Apollo Scientific Ltd. 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected.
  • CymitQuimica. CAS 147804-30-6: 1-oxa-6-azaspiro[2.5]octane-6-carboxylic …
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  • PubChem. 1-Oxaspiro[2.5]octane | C₇H₁₂O | CID 9100.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Tokyo Chemical Industry Co., Ltd. tert-Butyl 1-Oxa-6-azaspiro[2.
  • Wuts, P. G. M. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. 2012, 50(1), 33-39.
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction.
  • Hulme, C., et al. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • BLDpharm. 147804-30-6|tert-Butyl 1-oxa-6-azaspiro[2.
  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. 2001, 58(4), 338-341.
  • University of Massachusetts Lowell.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
  • The Royal Society of Chemistry.
  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • University of California, Irvine.
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  • Tokyo Chemical Industry Co., Ltd. tert-Butyl 1-Oxa-6-azaspiro[2.
  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
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Method

Application Note: Strategic Functionalization of 1-oxa-6-azaspiro[2.5]octane for High-Throughput Library Synthesis

Authored by: A Senior Application Scientist Abstract The 1-oxa-6-azaspiro[2.5]octane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The 1-oxa-6-azaspiro[2.5]octane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic system, offers access to novel chemical space, a crucial aspect in the design of new therapeutic agents.[1][2] This application note provides a comprehensive guide for the strategic functionalization of the 1-oxa-6-azaspiro[2.5]octane core, enabling the synthesis of diverse compound libraries suitable for high-throughput screening. We will detail the synthesis of the core scaffold, present validated protocols for its derivatization, and discuss the underlying chemical principles that guide these transformations.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties has led to an increased focus on molecules with high sp3 carbon content and three-dimensional complexity. Spirocyclic scaffolds, such as 1-oxa-6-azaspiro[2.5]octane, are particularly attractive in this regard. The rigid, non-planar geometry of these structures allows for precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets. The incorporation of a spirocyclic core can lead to enhanced metabolic stability and improved aqueous solubility, key attributes for successful drug candidates.[3] This guide will focus on the practical aspects of utilizing the 1-oxa-6-azaspiro[2.5]octane scaffold for the parallel synthesis of compound libraries, a cornerstone of modern drug discovery.[4]

Synthesis of the Core Scaffold: N-Boc-1-oxa-6-azaspiro[2.5]octane

The most common and commercially available starting material for derivatization is the N-Boc protected form, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[5][6][7][8] While several synthetic routes to azaspirocycles have been reported, for the purpose of library synthesis, starting with the commercially available N-Boc protected scaffold is the most efficient approach.

The synthesis of related spirocyclic tetrahydrofuran scaffolds often begins with N-Boc protected cyclic 2-aminoketones.[9] These ketones can be reacted with a suitable Grignard reagent, followed by epoxidation and spontaneous epoxide ring-opening to yield the desired spirocyclic system.[9]

Below is a generalized workflow for the synthesis of the core scaffold, illustrating the key chemical transformations.

G cluster_0 Core Scaffold Synthesis A N-Boc-4-piperidone C N-Boc-1-oxa-6-azaspiro[2.5]octane A->C Epoxidation B Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I, NaH, DMSO)

Caption: Synthetic route to the N-Boc protected 1-oxa-6-azaspiro[2.5]octane core.

Strategic Functionalization for Library Synthesis

The 1-oxa-6-azaspiro[2.5]octane scaffold offers two primary points for diversification: the secondary amine of the piperidine ring and potential functionalization of the oxirane ring. For library synthesis, the most straightforward approach is to leverage the reactivity of the piperidine nitrogen after removal of the Boc protecting group.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that can be readily removed under acidic conditions to liberate the secondary amine. This is the crucial first step before any subsequent functionalization at the nitrogen atom.

Protocol 1: N-Boc Deprotection

  • Dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a solution of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane) (5-10 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of a weak base (e.g., NaHCO₃) and extracting with an organic solvent.

Parameter Condition Notes
Starting Material N-Boc-1-oxa-6-azaspiro[2.5]octaneCommercially available.[10]
Reagent Trifluoroacetic acid (TFA) or HCl in dioxaneExcess acid is required to drive the reaction to completion.
Solvent Dichloromethane (DCM) or 1,4-dioxaneDioxane is preferred when using the HCl salt for the next step.
Temperature 0 °C to room temperatureInitial cooling helps to control any exotherm.
Reaction Time 1-4 hoursMonitor by TLC or LC-MS.
N-Functionalization of the Piperidine Ring

Once deprotected, the secondary amine of the 1-oxa-6-azaspiro[2.5]octane is a versatile handle for a wide range of functionalization reactions, making it ideal for library synthesis. Common transformations include acylation, sulfonylation, alkylation, and reductive amination.

Protocol 2: Parallel Amide Synthesis

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.[4]

  • To each well of a 96-well plate, add a solution of 1-oxa-6-azaspiro[2.5]octane (as the free base or TFA salt, 1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

  • If starting from the salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-prepared library of building blocks.

  • Add a solution of a peptide coupling reagent, such as HATU (1.1 eq) or HBTU (1.1 eq), to each well.

  • Seal the plate and shake at room temperature for 12-24 hours.

  • After the reaction is complete, the library can be purified by high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.

G cluster_0 Parallel Amide Synthesis Workflow A 1-oxa-6-azaspiro[2.5]octane D N-Acyl-1-oxa-6-azaspiro[2.5]octane Library A->D B R-COOH (Carboxylic Acid Library) B->D C HATU, DIPEA, DMF

Caption: Workflow for parallel amide library synthesis.

Protocol 3: Parallel Sulfonamide Synthesis

  • To each well of a 96-well plate, add a solution of 1-oxa-6-azaspiro[2.5]octane (1.0 eq) and a base like DIPEA or triethylamine (TEA) (2.0 eq) in DCM.

  • To each well, add a solution of a unique sulfonyl chloride (1.1 eq) from a library of building blocks.

  • Seal the plate and shake at room temperature for 4-12 hours.

  • Monitor reaction completion by LC-MS.

  • Purify the library using high-throughput methods.

Reaction Type Electrophile Base Typical Solvent
AcylationCarboxylic Acid + Coupling AgentDIPEADMF, DCM
AcylationAcyl ChlorideDIPEA, TEADCM
SulfonylationSulfonyl ChlorideDIPEA, TEADCM
Reductive AminationAldehyde/Ketone + Reducing AgentNone (or mild acid catalyst)Methanol, DCE
AlkylationAlkyl HalideK₂CO₃, Cs₂CO₃Acetonitrile, DMF

Characterization of the Library

Due to the large number of compounds generated in a library, characterization is typically performed using high-throughput analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the identity (by mass) and purity of each compound in the library.

  • NMR (Nuclear Magnetic Resonance): NMR spectroscopy can be used to confirm the structure of a representative subset of the library to ensure the desired transformation has occurred.[11]

Safety and Handling

  • N-Boc-1-oxa-6-azaspiro[2.5]octane: This compound is a solid and should be handled in a well-ventilated area.[12] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Reagents: Many of the reagents used in the functionalization protocols are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[12]

Conclusion

The 1-oxa-6-azaspiro[2.5]octane scaffold is a powerful tool for the generation of diverse and three-dimensional compound libraries. By employing the straightforward and robust protocols outlined in this application note, researchers can efficiently synthesize large numbers of novel compounds for biological screening, accelerating the pace of drug discovery. The strategic functionalization of this scaffold, primarily through its secondary amine, provides a reliable and high-yielding route to novel chemical entities with promising pharmacological potential.

References

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]

  • Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. PubMed. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. ResearchGate. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Seven Chongqing Chemdad Co.. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Oxaspiro [2.5]octane derivatives and analogs.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]

  • Synthesis of functionalized 1-azaspirocyclic cyclopentanones using bronsted acid or N-bromosuccinimide promoted ring expansions. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-oxa-6-azaspiro[2.5]octane

Welcome to our dedicated technical support center for the synthesis of 1-oxa-6-azaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of 1-oxa-6-azaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested guidance to help you optimize your synthetic route and improve your overall yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not just a solution, but a detailed explanation of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Table of Contents

  • FAQ 1: Low Yield in the Epoxidation of N-Boc-4-piperidone

  • FAQ 2: Competing Aziridination vs. Epoxidation in the Reaction of N-Boc-4-piperidone with Ylides

  • Troubleshooting Guide: Incomplete or Stalled Reaction

  • Protocol: Optimized Synthesis of 1-oxa-6-azaspiro[2.5]octane via Corey-Chaykovsky Epoxidation

  • References

FAQ 1: Low Yield in the Epoxidation of N-Boc-4-piperidone

Question: We are experiencing low yields (less than 50%) during the epoxidation of N-Boc-4-piperidone using trimethylsulfoxonium iodide and sodium hydride. What are the common causes for this, and how can we improve the yield?

Answer: This is a very common issue in the Corey-Chaykovsky reaction for the synthesis of 1-oxa-6-azaspiro[2.5]octane. The low yield can often be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.

  • Moisture and Air Sensitivity: The formation of the sulfoxonium ylide is highly sensitive to moisture and atmospheric oxygen. Sodium hydride (NaH) is a potent base that reacts violently with water. Any residual moisture in your solvent (typically DMSO or THF) or reaction vessel will quench the NaH, preventing the deprotonation of the trimethylsulfoxonium salt and, consequently, the formation of the reactive ylide. This is a primary cause of reaction failure or low conversion.

  • Quality and Handling of Sodium Hydride: The quality of the sodium hydride is paramount. NaH is often supplied as a dispersion in mineral oil. It is crucial to wash the NaH with a dry, inert solvent like hexanes immediately before use to remove the oil, which can interfere with the reaction. The surface of the NaH can also oxidize over time, reducing its reactivity.

  • Reaction Temperature: The initial formation of the ylide is typically performed at room temperature, but the subsequent reaction with the ketone (N-Boc-4-piperidone) may benefit from controlled temperature. While the reaction is often run at room temperature, some protocols suggest that maintaining the temperature around 20-25 °C can minimize side reactions.

  • Order of Addition: The order in which you add the reagents is critical. The sulfoxonium ylide should be pre-formed before the addition of the ketone. Adding the ketone before the ylide is fully formed can lead to competing side reactions, such as aldol-type additions.

Recommendations for Improvement:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use freshly distilled, anhydrous solvents. We recommend using dimethyl sulfoxide (DMSO) that has been dried over molecular sieves.

  • Proper NaH Handling: Wash the required amount of sodium hydride (60% dispersion in mineral oil) with anhydrous hexanes under an inert atmosphere (nitrogen or argon) to remove the mineral oil.

  • Pre-formation of the Ylide: Allow the trimethylsulfoxonium iodide and the washed sodium hydride to stir in anhydrous DMSO for at least 45-60 minutes at room temperature to ensure the complete formation of the ylide before adding the N-Boc-4-piperidone.

  • Controlled Addition of Ketone: Dissolve the N-Boc-4-piperidone in a small amount of anhydrous DMSO and add it dropwise to the pre-formed ylide solution. This helps to control the reaction exotherm and minimize side reactions.

FAQ 2: Competing Aziridination vs. Epoxidation in the Reaction of N-Boc-4-piperidone with Ylides

Question: We are observing the formation of a significant amount of the corresponding aziridine byproduct alongside our desired epoxide. Why is this happening, and can we favor the formation of the 1-oxa-6-azaspiro[2.5]octane?

Answer: The competition between epoxidation and aziridination is a known phenomenon when reacting carbonyl compounds that also contain a nitrogen atom with certain ylides. The choice of the ylide is the most critical factor in determining the outcome of this reaction.

  • Mechanism and Ylide Choice: The Corey-Chaykovsky reaction typically employs a sulfur ylide, such as dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) or dimethylsulfonium methylide (from trimethylsulfonium iodide).

    • Dimethylsulfoxonium methylide is a "stabilized" ylide and is generally considered to be kinetically controlled. It adds reversibly to the carbonyl group, and the subsequent intramolecular cyclization to form the epoxide is faster than the competing pathways. This ylide strongly favors epoxidation.

    • Dimethylsulfonium methylide , on the other hand, is a "non-stabilized" ylide and its addition to the carbonyl is irreversible. This ylide has a higher propensity to react with imines or iminium ions, which can form in situ from the N-Boc-4-piperidone, leading to the formation of an aziridine.

  • In Situ Imine/Iminium Formation: The N-Boc protecting group on the piperidone nitrogen is an electron-withdrawing group, which generally suppresses the reactivity of the nitrogen lone pair. However, under certain reaction conditions, particularly with a less stabilized ylide, there can be a competing reaction pathway involving the nitrogen.

To favor the formation of the 1-oxa-6-azaspiro[2.5]octane (the epoxide), you should:

  • Use Trimethylsulfoxonium Salts: Exclusively use trimethylsulfoxonium iodide or bromide to generate the dimethylsulfoxonium methylide. Avoid using trimethylsulfonium salts, as they are known to produce the less selective dimethylsulfonium methylide.

  • Maintain a Non-Acidic Environment: Ensure that the reaction conditions remain basic. Any acidic impurities could promote the formation of an iminium ion from the piperidone, which would then be susceptible to attack by the ylide to form the aziridine.

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways from N-Boc-4-piperidone Ketone N-Boc-4-piperidone Ylide_SO Dimethylsulfoxonium Methylide Ketone->Ylide_SO + Ylide_S Dimethylsulfonium Methylide Ketone->Ylide_S + Epoxide 1-oxa-6-azaspiro[2.5]octane (Desired Product) Ylide_SO->Epoxide  Favored Pathway Aziridine Spiro-aziridine (Byproduct) Ylide_S->Aziridine  Competing Pathway

Caption: Competing reaction pathways for N-Boc-4-piperidone with different sulfur ylides.

Troubleshooting Guide: Incomplete or Stalled Reaction

Scenario: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-4-piperidone starting material.

This troubleshooting guide follows a decision-tree logic to help you diagnose the issue.

G Start Incomplete Reaction: Significant Starting Material Remains Check_Ylide Was the ylide successfully formed? Start->Check_Ylide Ylide_No Ylide formation likely failed. Check_Ylide->Ylide_No  No (e.g., no H2 evolution observed) Ylide_Yes Ylide formation was likely successful. Check_Ylide->Ylide_Yes  Yes (e.g., H2 evolution observed) Check_NaH Was the NaH washed and dry? Check_Solvent Was the solvent anhydrous? Check_NaH->Check_Solvent  Yes Re-run Re-run the reaction with meticulous attention to anhydrous conditions. Check_NaH->Re-run  No Check_Time Was sufficient time allowed for ylide formation? Check_Solvent->Check_Time  Yes Check_Solvent->Re-run  No Check_Time->Re-run  No Ylide_No->Check_NaH Add_More Consider adding another 0.2-0.3 equivalents of ylide precursor and base. Ylide_Yes->Add_More

Caption: Decision tree for troubleshooting an incomplete epoxidation reaction.

Detailed Troubleshooting Steps:

  • Verify Ylide Formation: The reaction of NaH with the trimethylsulfoxonium salt should produce hydrogen gas, which you should observe as bubbling. If you did not see any gas evolution, it is highly likely that the ylide was not formed.

    • Cause: Inactive NaH (oxidized) or wet solvent.

    • Solution: Re-run the reaction. Use a fresh bottle of NaH, ensure it is properly washed with dry hexanes, and use freshly distilled, anhydrous DMSO.

  • Stoichiometry of Reagents: The stoichiometry is crucial. A slight excess of the ylide is typically used to ensure full conversion of the ketone.

    • Cause: Insufficient ylide to react with all of the starting material.

    • Solution: If you have confirmed that the ylide was formed, you can try adding an additional portion (e.g., 0.2 equivalents) of the trimethylsulfoxonium iodide and NaH to the reaction mixture and stirring for another few hours.

  • Reaction Time and Temperature: While the reaction is generally complete within a few hours at room temperature, some hindered ketones can react more slowly.

    • Cause: The reaction may not have reached completion.

    • Solution: Allow the reaction to stir for a longer period (e.g., overnight) and monitor by TLC or LC-MS. There is generally no harm in extending the reaction time for this particular transformation.

Protocol: Optimized Synthesis of 1-oxa-6-azaspiro[2.5]octane via Corey-Chaykovsky Epoxidation

This protocol is designed to maximize the yield and purity of the desired product.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Trimethylsulfoxonium iodide

  • N-Boc-4-piperidone

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

G Start Start Wash_NaH Wash NaH with anhydrous hexanes Start->Wash_NaH Form_Ylide Add Trimethylsulfoxonium Iodide and NaH to anhydrous DMSO. Stir for 1 hour. Wash_NaH->Form_Ylide Add_Ketone Add N-Boc-4-piperidone in anhydrous DMSO dropwise. Form_Ylide->Add_Ketone React Stir at room temperature for 2-3 hours. Add_Ketone->React Quench Quench reaction with saturated aq. NH4Cl React->Quench Extract Extract with ethyl acetate (3x) Quench->Extract Wash Wash organic layers with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the optimized synthesis of 1-oxa-6-azaspiro[2.5]octane.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Washing the NaH: Add anhydrous hexanes to the flask to cover the NaH. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant with a cannula or syringe. Repeat this washing step two more times.

  • Ylide Formation: Add anhydrous DMSO to the flask, followed by trimethylsulfoxonium iodide (1.2 eq) in one portion. Stir the resulting suspension at room temperature. You should observe gas evolution. Continue stirring for 45-60 minutes.

  • Addition of Ketone: Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide suspension over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-oxa-6-azaspiro[2.5]octane.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Equivalents of NaH 1.2 eqEnsures complete deprotonation of the sulfoxonium salt.
Equivalents of Ylide Precursor 1.2 eqA slight excess drives the reaction to completion.
Solvent Anhydrous DMSOEffectively dissolves the reagents and promotes the reaction.
Ylide Formation Time 45-60 minAllows for the complete formation of the reactive ylide before the addition of the ketone.
Reaction Temperature Room TemperatureProvides a good balance between reaction rate and minimizing potential side reactions.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Organic Syntheses. (1977). Trimethyloxosulfonium Iodide. Organic Syntheses, 5, 755. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides a general overview of the Corey-Chaykovsky reaction mechanism). [Link]

Optimization

Troubleshooting ring-opening side reactions of 1-oxa-6-azaspiro[2.5]octane

Introduction: Understanding the Reactivity of 1-Oxa-6-azaspiro[2.5]octane Welcome to the technical support guide for 1-oxa-6-azaspiro[2.5]octane. This unique spirocyclic scaffold, incorporating a strained epoxide ring fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Reactivity of 1-Oxa-6-azaspiro[2.5]octane

Welcome to the technical support guide for 1-oxa-6-azaspiro[2.5]octane. This unique spirocyclic scaffold, incorporating a strained epoxide ring fused to a piperidine core, is a valuable building block in medicinal chemistry and drug development.[1][2] Its utility stems from the epoxide's reactivity, which allows for precise introduction of various functional groups. However, this reactivity, driven by significant ring strain, is also the source of potential side reactions.[3][4]

The epoxide's three-membered ring is unstable and susceptible to nucleophilic attack, which relieves both angle and torsional strain.[3] The primary challenge in utilizing this scaffold is controlling the regioselectivity of the ring-opening and preventing unwanted side reactions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the complexities of its chemistry. The most common derivative used in synthesis is the N-Boc protected form, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which will be the focus of this guide.[5][6][7]

Core Principles of Ring-Opening

The outcome of a reaction involving 1-oxa-6-azaspiro[2.5]octane is dictated by the reaction conditions, specifically whether they are acidic or basic/nucleophilic. The two carbons of the epoxide ring are not equivalent; one is a quaternary spiro-carbon (C2) and the other is a secondary carbon (C3). This asymmetry is the key to understanding regioselectivity.

Figure 1: Key reactive sites on the N-Boc-1-oxa-6-azaspiro[2.5]octane scaffold.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with 1-oxa-6-azaspiro[2.5]octane in a question-and-answer format.

Q1: My reaction yielded a significant amount of a diol byproduct instead of the desired product. What is the cause and how can I prevent it?

Plausible Cause: The formation of a 1,2-diol is a classic sign of epoxide hydrolysis, where water acts as a nucleophile.[8] This is a frequent side reaction, especially if the reaction is run under acidic or basic aqueous conditions or if the solvents and reagents are not rigorously dried.

Mechanistic Insight: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by even a weak nucleophile like water.[8][9] Under basic conditions, hydroxide ions (OH⁻) can act as a strong nucleophile, directly attacking the epoxide.[9][10]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Ensure all reagents, especially hygroscopic ones, are dry and handled under an inert atmosphere.

  • Control the pH:

    • If the reaction must be run in the presence of water, maintaining a neutral pH can minimize both acid- and base-catalyzed hydrolysis.[11] However, this may also slow down the desired reaction.

    • For acid-catalyzed reactions, use a non-aqueous protic source or a Lewis acid that is less prone to hydrolysis.

Summary of Conditions Promoting Hydrolysis

ConditionCatalystNucleophilePrevention Strategy
Acidic H₃O⁺H₂OUse anhydrous acid sources (e.g., HCl in dioxane) or Lewis acids.
Basic OH⁻OH⁻ / H₂OUse non-hydroxide bases; ensure anhydrous conditions.
Neutral NoneH₂ORigorously exclude water from the reaction.
Q2: The wrong regioisomer is the major product. How do I control which carbon the nucleophile attacks?

Plausible Cause: The regioselectivity of the epoxide ring-opening is fundamentally controlled by the reaction mechanism (Sₙ1-like vs. Sₙ2-like), which is dictated by the reaction conditions.[9][12] You are likely using conditions that favor the undesired pathway.

Mechanistic Insight:

  • Basic or Strongly Nucleophilic Conditions (Sₙ2-like): Strong, unhindered nucleophiles (e.g., RO⁻, CN⁻, R₂NH, RMgX) will attack the less sterically hindered carbon.[3][10] In this scaffold, this is the C3 methylene carbon . This pathway proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.[3][12]

  • Acidic Conditions (Sₙ1-like): Under acidic conditions, the epoxide oxygen is protonated. This creates a transition state with significant positive charge (carbocation character) distributed across the oxygen and the two carbons. The more substituted carbon can better stabilize this partial positive charge.[8][12] Therefore, the nucleophile will preferentially attack the more substituted C2 spiro-carbon . The mechanism is still Sₙ2-like in that it involves a backside attack, but the regioselectivity is governed by electronic factors (carbocation stability) rather than sterics.[13][14]

cluster_conditions Choose Reaction Conditions cluster_outcomes Predicted Outcome start Goal: Control Regioselectivity acidic Acidic Conditions (e.g., H₂O/H⁺, ROH/H⁺, HX) start->acidic To target the more substituted carbon basic Basic / Strong Nucleophile (e.g., NaOMe, R₂NH, Grignard) start->basic To target the less substituted carbon attack_c2 Attack at C2 (Spiro Carbon) (Sₙ1-like Pathway) acidic->attack_c2 Favors electronic stabilization attack_c3 Attack at C3 (Methylene Carbon) (Sₙ2-like Pathway) basic->attack_c3 Favors steric accessibility

Figure 2: Decision workflow for controlling the site of nucleophilic attack.

Troubleshooting & Optimization:

  • For Attack at the Less Substituted Carbon (C3):

    • Use strong, anionic nucleophiles (e.g., sodium alkoxides, sodium azide, Grignard reagents).

    • Employ aprotic solvents (e.g., THF, DMF, DMSO) that do not protonate the epoxide.

    • Avoid any acidic additives or workup procedures until the reaction is complete.

  • For Attack at the More Substituted Carbon (C2):

    • Use a protic acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄) as a catalyst.

    • The nucleophile can be weak (e.g., H₂O, ROH) as the acid activates the epoxide.

Q3: The reaction is sluggish or fails to proceed to completion. What factors could be inhibiting the reaction?

Plausible Cause: Several factors can lead to a sluggish reaction: insufficient reactivity of the nucleophile, steric hindrance, or poor choice of solvent.

Troubleshooting & Optimization:

  • Nucleophile Strength:

    • The nucleophilicity of your reagent may be too low for the chosen conditions. For non-acid-catalyzed reactions, a strong nucleophile is required to open the strained ring.[4][15]

    • Solution: If using a neutral nucleophile (e.g., an amine), consider converting it to a more potent anionic form with a non-nucleophilic base (e.g., NaH). Alternatively, switch to acid-catalyzed conditions to activate the epoxide electrophile.[4]

  • Steric Hindrance:

    • The 1-oxa-6-azaspiro[2.5]octane scaffold is sterically demanding, particularly around the spiro-carbon (C2). Very bulky nucleophiles may struggle to access either electrophilic carbon.

    • Solution: If targeting C3, ensure the nucleophile is not excessively bulky. If the reaction is still slow, increasing the temperature may provide the necessary activation energy. Monitor carefully for decomposition.

  • Solvent Effects:

    • The solvent plays a critical role. Polar aprotic solvents (THF, DMF) are generally good for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and reactive.

    • Polar protic solvents (H₂O, MeOH, EtOH) can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity.[15]

    • Solution: For reactions with strong, anionic nucleophiles, switch from a protic to an aprotic solvent.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening (Sₙ2 Pathway)

This protocol provides a general guideline for reacting N-Boc-1-oxa-6-azaspiro[2.5]octane with a strong nucleophile to target the less substituted C3 carbon.

Materials:

  • N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq.)

  • Nucleophile (e.g., Sodium Azide, 1.5 eq.)

  • Anhydrous Solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble oven-dried glassware under a positive pressure of inert gas.

  • Dissolution: In a round-bottom flask, dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the nucleophile (e.g., Sodium Azide, 1.5 eq.) to the solution in one portion or portion-wise if the reaction is exothermic.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C, depending on the nucleophile). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Diagnostic Analysis for Side-Product Identification

If your reaction is not clean, use the following analytical approach to identify the byproducts.

Analytical Techniques:

TechniqueInformation GainedKey Signatures for Side Products
TLC Reaction progress, number of products.A new, more polar spot below the desired product may indicate diol formation.
LC-MS Molecular weight of products.Look for a mass corresponding to [M+18+H]⁺ (diol) or isomers of the desired product.
¹H NMR Structural information.Diol: Appearance of two new -OH peaks (broad singlets), changes in chemical shifts of protons on the piperidine ring. Regioisomer: Distinctly different chemical shifts and coupling patterns for the protons adjacent to the newly installed nucleophile and hydroxyl group.
¹³C NMR Carbon skeleton information.Confirms the number of isomers and provides chemical shifts for the carbons bearing the nucleophile and hydroxyl group, aiding in regiochemical assignment.

References

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 28(1), 1-5. Available at: [Link]

  • ChemTalk. (2023). Epoxide Ring Opening. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]

  • White, J. D., et al. (2009). Corey−Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(34), 12068–12069. Available at: [Link]

  • White, J. D., et al. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. Available at: [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • University of St. Thomas and St. John's University. NS11. Addition to Strained Rings: Epoxides. Available at: [Link]

  • Kas'yan, L. I. (2010). Chemical Reactions of Spirooxiranes.
  • Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. ACS Figshare.
  • ChemRxiv. (Preprint). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]

  • Harrison, J. R., & Romo, D. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 10, 1063162. Available at: [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. Available at: [Link]

  • Michigan State University Chemistry. Aziridination. Available at: [Link]

  • Piou, T., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society.
  • Bobko, A. A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]

  • Seven Chongqing Chemdad Co., Ltd. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Available at: [Link]

  • Szantay, C., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Ring Opening of Epoxides. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-oxa-6-azaspiro[2.5]octane Intermediates

Welcome to the technical support center for the purification of 1-oxa-6-azaspiro[2.5]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-oxa-6-azaspiro[2.5]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this unique class of spirocyclic compounds. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Question 1: My 1-oxa-6-azaspiro[2.5]octane intermediate is "oiling out" during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" during recrystallization is a common problem that occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This typically happens for one of two reasons: the melting point of your compound is lower than the boiling point of the chosen solvent, or the presence of significant impurities is depressing the melting point of your compound.[1][2]

Here’s a systematic approach to troubleshoot this issue:

  • Re-dissolve and Adjust Saturation: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the saturation point. Allow the solution to cool slowly. This can sometimes be enough to promote proper crystal formation.[1]

  • Lower the Cooling Temperature: If your compound remains an oil at room temperature, try cooling the solution further in an ice bath or a freezer. Some compounds require lower temperatures to crystallize.

  • Change the Solvent System:

    • Single Solvent: Select a solvent with a lower boiling point.

    • Solvent Pair: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. A small addition of the "good" solvent to clarify the solution, followed by slow cooling, should induce crystallization.

Question 2: I'm observing streaking and poor separation of my Boc-protected 1-oxa-6-azaspiro[2.5]octane intermediate during silica gel column chromatography. What are the likely causes and solutions?

Answer:

Streaking and poor separation on silica gel for amine-containing compounds, even when protected, are often due to interactions with the acidic nature of standard silica gel. The basic nitrogen of the azaspirocycle can interact with acidic silanol groups on the silica surface, leading to tailing of the product peak and co-elution with impurities.

Here are several strategies to mitigate this issue:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel, such as one treated with a silanizing agent, or an alternative stationary phase like alumina (basic or neutral).

  • Optimize the Solvent System:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close retention factors (Rf values).[1]

    • Alternative Solvents: If a standard hexane/ethyl acetate system is failing, consider solvent systems containing dichloromethane (DCM) and methanol (MeOH), which can be effective for polar amines.[3] For instance, a gradient of 0.5% to 2% MeOH in DCM has been used successfully for similar spirocyclic amines.[3]

Question 3: My final product shows persistent impurities from the starting materials or reagents after column chromatography. How can I improve the purity?

Answer:

Persistent impurities often indicate that the chosen purification method lacks the necessary selectivity. Here’s a decision-making workflow to address this:

Caption: Troubleshooting workflow for persistent impurities.

Frequently Asked Questions (FAQs)

Question 1: What are the best general-purpose purification techniques for 1-oxa-6-azaspiro[2.5]octane intermediates?

Answer:

The two most versatile and widely applicable purification techniques for these intermediates are:

  • Flash Column Chromatography: This is the workhorse for purifying reaction mixtures. Silica gel is the most common stationary phase, often used with a mobile phase of ethyl acetate in petroleum ether or hexanes.[3][4] For basic intermediates, adding a small amount of triethylamine (0.1-1%) to the eluent is highly recommended to prevent peak tailing.

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity.[2] The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

Question 2: How do I select an appropriate solvent system for column chromatography?

Answer:

The selection of a solvent system for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis.

  • Goal Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 in the chosen solvent system. This generally provides the best separation.

  • Solvent Polarity: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane until you achieve the desired Rf.

  • Common Solvent Systems:

Solvent System ComponentsTypical Ratios (v/v)Notes
Ethyl Acetate / Petroleum Ether1:9 to 1:1A good starting point for many organic compounds.[3]
Dichloromethane / Methanol99:1 to 95:5Effective for more polar compounds.[3]
Toluene / Acetone9:1 to 1:1Offers different selectivity compared to ester-based systems.

Question 3: What are some key considerations for the stability of 1-oxa-6-azaspiro[2.5]octane intermediates during purification?

Answer:

While generally stable, the epoxide-like oxirane ring in the 1-oxa-6-azaspiro[2.5]octane core can be susceptible to ring-opening under certain conditions.

  • Acid Sensitivity: Avoid strongly acidic conditions during workup and purification. The oxirane ring can be opened by strong acids. If an acidic wash is necessary, use a weak acid and minimize contact time.

  • Temperature: While moderate heating is acceptable for recrystallization, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • Storage: For long-term storage, it is advisable to keep the purified compound in a tightly sealed container, protected from light and moisture, at a low temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent (ideally the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC analysis. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Systematic Recrystallization Solvent Screening

  • Small-Scale Testing: Place approximately 20-30 mg of your crude solid into several small test tubes.[1]

  • Solvent Addition: To each test tube, add a few drops of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[1]

  • Solubility Observation (Room Temperature): Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.[1]

  • Solubility Observation (Elevated Temperature): Heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely when hot.[1]

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature. The formation of crystals indicates a promising solvent.

  • Scale-Up: Once a suitable solvent is identified, perform the recrystallization on the bulk of the material.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC.
  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases | ACS Medicinal Chemistry Letters - ACS Publications. (2017).
  • A Technical Guide to the Synthesis of Spirocyclic Amines - Benchchem.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (2012).
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025).

Sources

Optimization

Optimizing reaction conditions for 1-oxa-6-azaspiro[2.5]octane stability

Technical Support Center: 1-Oxa-6-azaspiro[2.5]octane Welcome to the technical support guide for 1-oxa-6-azaspiro[2.5]octane and its derivatives, particularly the commonly used N-Boc protected form. This resource is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Oxa-6-azaspiro[2.5]octane

Welcome to the technical support guide for 1-oxa-6-azaspiro[2.5]octane and its derivatives, particularly the commonly used N-Boc protected form. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide insights into optimizing reaction conditions and ensuring the stability of this valuable spirocyclic building block. Given the specialized nature of this compound, this guide synthesizes direct information where available with established principles of epoxide and piperidine chemistry to offer a comprehensive troubleshooting framework.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of 1-oxa-6-azaspiro[2.5]octane derivatives.

Q1: What are the recommended storage conditions for N-Boc-1-oxa-6-azaspiro[2.5]octane?

A1: For optimal stability, N-Boc-1-oxa-6-azaspiro[2.5]octane should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Many suppliers recommend storage at room or ambient temperature.[2] To prevent degradation, it is crucial to protect the compound from moisture and incompatible materials.

Q2: What is the general stability of the 1-oxa-6-azaspiro[2.5]octane core?

A2: The core structure contains a strained three-membered epoxide ring. This ring is the most reactive part of the molecule and is susceptible to ring-opening reactions under both acidic and basic conditions, or in the presence of strong nucleophiles. The N-Boc protected version generally exhibits moderate to high stability under standard, neutral conditions, which allows for its use as a versatile building block in organic synthesis.[3][4]

Q3: Is the unprotected (free amine) form of 1-oxa-6-azaspiro[2.5]octane stable?

A3: The unprotected form is expected to be less stable than its N-Boc counterpart, particularly in solution. The free secondary amine is basic and can potentially catalyze intermolecular ring-opening of the epoxide, leading to oligomerization or decomposition, especially upon prolonged storage or heating. It is generally recommended to generate the free amine in situ for immediate use in a subsequent reaction or to store it as a salt (e.g., hydrochloride) to improve its shelf-life.

Q4: What are the primary safety concerns when handling this compound?

A4: The N-Boc protected derivative is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat to avoid contact with eyes, skin, and clothing.[1][5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder.[1]

Section 2: Troubleshooting Guide for Synthesis and Stability

This guide is structured to address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

You've run a reaction with N-Boc-1-oxa-6-azaspiro[2.5]octane, but analysis shows a low yield of your target compound and significant unreacted starting material or the formation of byproducts.

Q: My reaction with a nucleophile is inefficient. What factors should I consider?

A: The primary cause is often related to the stability of the epoxide ring under your reaction conditions. The troubleshooting process below outlines a systematic approach to identifying and resolving the issue.

Caption: Workflow for troubleshooting low reaction yields.

Causality Explained:

  • pH Sensitivity: Epoxides are highly susceptible to acid-catalyzed ring-opening. Even trace amounts of acid can protonate the epoxide oxygen, making the carbon atoms highly electrophilic and prone to attack by weak nucleophiles, including the solvent.[6] Strong bases can also promote ring-opening, although this is often slower unless the nucleophile is also strong.

  • Temperature Effects: High temperatures can provide the activation energy for undesired side reactions or decomposition.[6] Spirocyclic systems possess inherent ring strain, and elevated temperatures can exacerbate their tendency to undergo ring-opening.[7]

  • Solvent Choice: Protic solvents (like water, methanol, ethanol) can act as both a proton source to activate the epoxide and a nucleophile to attack it, leading to the formation of diol byproducts. Aprotic solvents are generally preferred. The polarity of the solvent can also influence reaction rates and stability.[8][9]

Issue 2: Formation of Unexpected Byproducts

You observe one or more unexpected spots on TLC or peaks in LC-MS analysis.

Q: What are the likely structures of byproducts, and how can I prevent their formation?

A: The most common byproducts arise from the undesired ring-opening of the epoxide. The regioselectivity of this opening depends on the reaction conditions.

Caption: Major degradation pathways of the spiro-epoxide ring.

Mechanistic Insights:

  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds through a transition state with significant carbocation character at the more substituted (tertiary) carbon. This means the nucleophile will preferentially attack this spiro-center, leading to the formation of a quaternary carbon.

  • Base-Catalyzed Pathway: Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile will attack the less sterically hindered primary carbon of the epoxide, which is the standard pathway for nucleophilic attack on epoxides.

Prevention Strategy:

To favor a specific regioisomer, carefully control the reaction conditions as summarized in the table below.

ConditionExpected OutcomeRecommended Action
Strongly Acidic Attack at the tertiary carbon; risk of side reactionsAvoid. If necessary, use a mild Lewis acid known to coordinate with epoxides.
Mildly Acidic Potential for mixed regioisomersUse buffered systems or a non-nucleophilic proton sponge to scavenge adventitious acid.
Neutral/Aprotic Optimal. Attack at the primary carbon (SN2)Use aprotic solvents like THF, CH₂Cl₂, or Toluene. Ensure all reagents and glassware are dry.
Basic Attack at the primary carbon (SN2)Use non-hindered, potent nucleophiles. If using a basic catalyst, ensure it is not overly aggressive.[6]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening

This protocol provides a starting point for reacting a nucleophile with N-Boc-1-oxa-6-azaspiro[2.5]octane under optimized conditions to favor SN2 attack at the primary carbon.

Materials:

  • N-Boc-1-oxa-6-azaspiro[2.5]octane

  • Nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard glassware, dried in an oven

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Cool the solution to 0°C using an ice bath. This helps to control the initial reaction rate and minimize potential side reactions.

  • Slowly add the nucleophile to the stirred solution. If the nucleophile is a solid, it can be added in portions or dissolved in a small amount of anhydrous solvent and added via syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl or water).

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Deprotection and Handling of the Free Amine

Procedure:

  • Dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4M), at 0°C.

  • Crucial Consideration: The acidic conditions required for Boc deprotection will likely open the epoxide ring. If the goal is to obtain the unprotected spiro-epoxide, this method is not suitable. Deprotection should be performed after the epoxide has been opened in a prior step.

  • If the epoxide has already been reacted, proceed with the deprotection and, after completion, neutralize the resulting ammonium salt with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine for subsequent steps.

References

  • Seven Chongqing Chemdad Co., Ltd. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Available at: [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • MilliporeSigma. 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. Available at: [Link]

  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Available at: [Link]

  • PNAS. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Available at: [Link]

  • ResearchGate. (2014). Ring strain energy in ether- and lactone-containing spiro compounds. Available at: [Link]

  • Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: The Manual of Environmental Microbiology.
  • Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry, 13(7), 1205. Available at: [Link]

  • Kanehisa Laboratories. KEGG Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • PMC. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. Available at: [Link]

  • PMC. (2011). The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine. Available at: [Link]

  • MDPI. (2024). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Available at: [Link]

  • PubChem. 1-Oxa-2-azaspiro[2.5]octane. Available at: [Link]

  • Gavin Publishers. (2020). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]

  • PMC. (2025). Anaerobic degradation of polycyclic aromatic hydrocarbons. Available at: [Link]

  • Oregon OSHA. OSHA FACT SHEET Compressed Gas Safety. Available at: [Link]

  • ResearchGate. (2017). Effects of solvent polarity on solvation free energy, dipole moment, polarizability, hyperpolarizability and molecular reactivity of aspirin. Available at: [Link]

  • Air Products. Handling, storage, and use of compressed gas cylinders. Available at: [Link]

  • ResearchGate. (2019). Effects of pH and temperature on the stability of sesquiterpene lactones. Available at: [Link]

  • Airgas. COMPRESSED GAS SAFETY: Storage and Handling eBook Part 2. Available at: [Link]

  • Aerosol and Air Quality Research. (2014). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 1-oxa-6-azaspiro[2.5]octane during storage

Welcome to the Technical Support Center for 1-Oxa-6-azaspiro[1]octane . As a Senior Application Scientist, I frequently consult with research teams who experience unexpected yield drops, compound degradation, or complete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Oxa-6-azaspiro[1]octane . As a Senior Application Scientist, I frequently consult with research teams who experience unexpected yield drops, compound degradation, or complete loss of this critical spirocyclic building block.

Spirocyclic piperidines are premier bioisosteres in modern drug discovery. They provide a 3-dimensional structural trajectory that improves target binding while enhancing aqueous solubility and metabolic stability compared to flat, sp2-rich aromatic rings[2]. However, the parent compound, 1-oxa-6-azaspiro[1]octane, is notoriously unstable in its free-base form.

This guide provides a mechanistic deep-dive, troubleshooting protocols, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your compound during storage.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the conflicting chemical nature of the molecule. 1-Oxa-6-azaspiro[1]octane is a bifunctional molecule containing a built-in nucleophile and electrophile:

  • The Piperidine Ring: Contains a secondary amine, which is highly nucleophilic and basic.

  • The Spiro-Epoxide: A highly strained oxirane ring that acts as a potent electrophile.

When stored as a neat free base at room temperature, the nitrogen of one molecule will attack the epoxide of an adjacent molecule. This initiates a rapid cascade of intermolecular polymerization , transforming your valuable reagent into an insoluble, useless gum. Furthermore, the intrinsic basicity of the piperidine ring auto-catalyzes the hydrolysis of the epoxide into a diol if even trace amounts of ambient moisture are present.

DegradationMechanisms Parent 1-Oxa-6-azaspiro[2.5]octane (Free Base) Amine Secondary Amine (Nucleophile) Parent->Amine Contains Epoxide Spiro-Epoxide (Electrophile) Parent->Epoxide Contains Polymer Intermolecular Polymerization Amine->Polymer Attacks adjacent epoxide Epoxide->Polymer Ring-opened by adjacent amine Diol Hydrolysis to Diol Epoxide->Diol Ambient Moisture

Fig 1. Dual reactivity of 1-oxa-6-azaspiro[1]octane leading to polymerization and hydrolysis.

Part 2: Quantitative Storage Comparison

The most effective way to store this compound is by masking the nucleophilicity of the amine. The table below summarizes the quantitative shelf-life expectations based on the storage state.

Storage FormTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Free Base (Neat Oil) -80°CArgon< 1 WeekRapid intermolecular polymerization
Free Base (Solution in THF) -20°CArgon1-2 WeeksConcentration-dependent polymerization
HCl Salt (Anhydrous) -20°CDesiccated6-12 MonthsAcid-catalyzed epoxide hydrolysis (if wet)
N-Boc Protected 2°C to 8°CSealed> 2 YearsHighly stable; negligible degradation[3]

Part 3: Troubleshooting Guide

Q: My 1-oxa-6-azaspiro[1]octane turned into a viscous, insoluble gum overnight. What happened? A: This is the hallmark of intermolecular polymerization. The unprotected secondary amine acted as a nucleophile and attacked the spiro-epoxide of adjacent molecules. To prevent this, never store the compound as a concentrated free base at room temperature.

Q: I stored the free base at -20°C, but my NMR shows a new set of peaks with a complete loss of the epoxide signals. Why? A: If the compound was not stored under strictly anhydrous conditions (e.g., Argon atmosphere), ambient moisture caused the hydrolysis of the epoxide to a diol. The basicity of the piperidine ring accelerates this base-catalyzed ring opening.

Q: Can I store it as a hydrochloride salt instead of Boc-protecting it? A: Yes, protonating the amine (forming the HCl salt) eliminates its nucleophilicity. However, epoxides are highly sensitive to acid-catalyzed ring opening. If the HCl salt is exposed to even trace amounts of water, the epoxide will rapidly hydrolyze. Chemical derivatization (Boc-protection) is the superior, self-validating method for long-term stability.

Part 4: Standard Operating Procedures (SOPs)

To guarantee the integrity of your material, we strongly recommend converting the free base into tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate (CAS 147804-30-6)[4][5]. By converting the secondary amine into a tert-butyl carbamate, the nitrogen's lone pair is delocalized into the carbonyl group. This completely neutralizes its nucleophilicity, shutting down the polymerization pathway and yielding a bench-stable intermediate[6].

StorageWorkflow Start Synthesized 1-Oxa-6-azaspiro[2.5]octane Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 24h) Store at -80°C under Argon Decision->ShortTerm Immediate Use LongTerm Long-Term (> 24h) Chemical Protection Required Decision->LongTerm Archiving Boc Boc-Protection (Boc2O, TEA, DCM) LongTerm->Boc Preferred SOP StableBoc tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Stable at 2-8°C Boc->StableBoc Yields stable intermediate

Fig 2. Decision matrix and workflow for the stabilization and storage of the spiro-epoxide.

SOP 1: Chemical Stabilization via Boc-Protection (For Storage)

This protocol ensures the complete masking of the nucleophilic amine.

  • Preparation: Dissolve 1-oxa-6-azaspiro[1]octane (free base) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

  • Base Addition: Add 1.2 equivalents of anhydrous triethylamine (TEA) to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic addition.

  • Derivatization: Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative result (no purple color) validates that 100% of the secondary amine has been successfully masked , ensuring the system is safe from auto-polymerization.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Store the resulting tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate in a tightly closed container at 2°C to 8°C[3].

SOP 2: In-Situ Deprotection (For Downstream Synthesis)

Because the free base is unstable, deprotection must only occur immediately prior to your next synthetic step.

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM.

  • Cleavage: Add trifluoroacetic acid (TFA) at 0°C (typically 20% v/v in DCM).

  • Monitoring: Stir for 1-2 hours until complete consumption of the starting material is observed via TLC.

  • Concentration: Concentrate under reduced pressure strictly at ambient temperature. Do not apply heat, as the now-unprotected epoxide is highly susceptible to thermal degradation in acidic conditions.

  • Immediate Use: Immediately use the resulting TFA salt in your next synthetic step, neutralizing in situ with a non-nucleophilic base (e.g., DIPEA) in the presence of your target electrophile.

Part 5: Frequently Asked Questions (FAQs)

Q: I purchased the commercially available Boc-protected form. Are there specific handling conditions I should be aware of? A: Yes. The Boc-protected derivative (CAS 147804-30-6) should be stored in a tightly closed container in a cool, shaded area, ideally at 2-8°C[3]. Ensure adequate local exhaust ventilation when handling the powder to prevent inhalation[3].

Q: Can I use methanol as a solvent for the free base? A: Avoid protic solvents like methanol for long-term storage. Methanol can act as a nucleophile and, over time, will ring-open the spiro-epoxide, forming a methoxy-alcohol derivative. Always use anhydrous, aprotic solvents (like THF or DCM) if the compound must be kept in solution for short periods.

References

Sources

Optimization

Technical Support Center: Extraction and Isolation of 1-oxa-6-azaspiro[2.5]octane

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My N-Boc deprotection of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate appears incomplete. What are the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate appears incomplete. What are the common causes and how can I drive the reaction to completion?

A1: Incomplete N-Boc deprotection is a frequent challenge. The primary reasons and troubleshooting steps are outlined below:

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process. If the acid is too weak or used in substoichiometric amounts, the reaction may stall.

    • Solution: Ensure you are using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A common and effective method is the use of a 4 M solution of HCl in an anhydrous solvent like 1,4-dioxane.[1] It is crucial to use a significant excess of the acid to ensure complete protonation and subsequent cleavage.

  • Reaction Time and Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates may require more forcing conditions.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or gently warming the mixture to 40-50 °C.

  • Solvent Choice: The solvent can play a critical role in the reaction's efficiency.

    • Solution: Anhydrous aprotic solvents like 1,4-dioxane or dichloromethane (DCM) are generally preferred for acid-mediated deprotection. Protic solvents like methanol can also be used in conjunction with acids like HCl.

Q2: I'm observing the formation of side products during the deprotection of N-Boc-1-oxa-6-azaspiro[2.5]octane. What are these byproducts and how can I minimize their formation?

A2: A common side reaction during Boc deprotection is the alkylation of nucleophiles by the released tert-butyl cation. While specific side products for 1-oxa-6-azaspiro[2.5]octane are not extensively documented, general principles suggest potential pathways. The epoxide ring, although relatively stable, could potentially be a site for acid-catalyzed side reactions under harsh conditions.

  • Mitigation Strategies:

    • Use of Scavengers: To prevent unwanted alkylation, it is highly recommended to use a cation scavenger. Common and effective scavengers include triethylsilane (TES) or anisole. These compounds will readily trap the tert-butyl cation, preventing it from reacting with your desired product or other sensitive functional groups.

    • Control of Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can often minimize the rate of side reactions while still allowing for the desired deprotection to proceed, albeit at a slower rate.

Q3: What is the best approach for extracting the free amine, 1-oxa-6-azaspiro[2.5]octane, after deprotection?

A3: The extraction of the free amine requires a careful workup procedure to first neutralize the amine salt and then extract the free base into an organic solvent.

  • Quenching and Solvent Removal: After the deprotection is complete, the excess acid and solvent should be removed under reduced pressure.

  • Basification: The resulting residue, which is the hydrochloride or trifluoroacetate salt of your amine, should be dissolved or suspended in water and cooled in an ice bath. A basic solution, such as aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), should then be added dropwise with stirring until the pH of the aqueous layer is basic (pH > 10). This deprotonates the ammonium salt to the free amine.

  • Extraction: The free amine can then be extracted from the aqueous layer using a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Repeat the extraction several times (e.g., 3 x 50 mL) to ensure complete recovery of the product.

  • Washing and Drying: The combined organic extracts should be washed with brine to remove any remaining water-soluble impurities. Subsequently, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Q4: I am having trouble isolating my product as a solid. What are the best options for crystallization?

A4: If the free amine is an oil or difficult to crystallize, converting it back to a salt, typically the hydrochloride salt, is a common and effective purification strategy. Amine hydrochlorides often have well-defined crystalline structures and are less soluble in many organic solvents, facilitating their isolation.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the crude free amine in a minimal amount of a suitable organic solvent. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are often good choices.

    • Slowly add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or HCl gas dissolved in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

    • Collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of extracted free amine - Incomplete basification of the aqueous layer.- Emulsion formation during extraction.- The free amine has some water solubility.- Ensure the pH of the aqueous layer is >10 before extraction.- Add a small amount of brine to the separatory funnel to help break up emulsions.- "Salt out" the amine by saturating the aqueous layer with sodium chloride before extraction to decrease its aqueous solubility.
Product is an oil and difficult to handle - The free amine may have a low melting point or be amorphous.- Convert the free amine to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.
The hydrochloride salt does not precipitate - The salt is too soluble in the chosen solvent.- Try adding a less polar co-solvent (an "anti-solvent") like hexane or heptane to decrease the solubility of the salt and induce precipitation.
Product is contaminated with unreacted starting material - Incomplete deprotection reaction.- Re-subject the crude product to the deprotection conditions for a longer duration or with a higher concentration of acid.
Presence of unknown impurities in the final product - Side reactions during deprotection.- Impurities from starting materials or reagents.- Use a cation scavenger during deprotection to minimize side reactions.- Purify the final product by column chromatography on silica gel (if the free amine is stable enough) or by recrystallization of the hydrochloride salt.

Experimental Protocols

Protocol 1: N-Boc Deprotection of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with HCl in Dioxane

This protocol describes a standard and robust method for the removal of the Boc protecting group.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or add it directly to the acidic solution.

  • Deprotection: To the stirred solution at 0 °C (ice bath), add 4 M HCl in 1,4-dioxane (5-10 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. To the residue, add deionized water and cool the mixture in an ice bath. c. Carefully add saturated aqueous NaHCO₃ solution dropwise until the solution is basic (pH > 10). d. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-oxa-6-azaspiro[2.5]octane.

Protocol 2: Isolation and Purification as the Hydrochloride Salt

This protocol is recommended for obtaining a stable, crystalline solid of the final product.

Materials:

  • Crude 1-oxa-6-azaspiro[2.5]octane

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • 4 M HCl in 1,4-dioxane or ethereal HCl

  • Hexane (as an anti-solvent, optional)

  • Buchner funnel, filter paper, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude 1-oxa-6-azaspiro[2.5]octane in a minimum amount of diethyl ether or MTBE.

  • Precipitation: While stirring, add 4 M HCl in 1,4-dioxane dropwise until no further precipitation is observed.

  • Crystallization: If precipitation is not immediate, cool the solution in an ice bath and scratch the inner wall of the flask with a glass rod. If the salt remains soluble, slowly add hexane as an anti-solvent until turbidity persists, then cool.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any soluble impurities.

  • Drying: Dry the crystalline 1-oxa-6-azaspiro[2.5]octane hydrochloride under vacuum to a constant weight.

Data Presentation

Table 1: Recommended Solvents for Extraction and Crystallization

Step Solvent System Purpose Rationale
Extraction of Free Amine Dichloromethane (DCM) or Ethyl AcetateTo extract the deprotected free amine from the basified aqueous solution.These solvents are immiscible with water and have good solvating power for many organic amines.
Crystallization of Hydrochloride Salt Diethyl Ether / Hexane or MTBE / HexaneTo precipitate the hydrochloride salt from a solution of the free amine.The hydrochloride salt of the amine is typically insoluble in non-polar ethereal and alkane solvents, allowing for efficient crystallization.
Recrystallization of Hydrochloride Salt Isopropanol / Water or Ethanol / WaterTo further purify the hydrochloride salt.The salt will have some solubility in these polar protic solvents at elevated temperatures and will crystallize upon cooling. The ratio of alcohol to water needs to be optimized for the specific compound.[2]

Visualizations

Workflow for Deprotection and Isolation

Deprotection_Isolation_Workflow cluster_deprotection N-Boc Deprotection cluster_workup Aqueous Work-up cluster_isolation Isolation start N-Boc-1-oxa-6-azaspiro[2.5]octane deprotection Add 4M HCl in Dioxane (with scavenger) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring concentrate Concentrate in vacuo monitoring->concentrate basify Basify with aq. NaHCO₃/NaOH concentrate->basify extract Extract with DCM basify->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate2 Concentrate in vacuo wash_dry->concentrate2 crude_amine Crude Free Amine concentrate2->crude_amine dissolve Dissolve in Ether/MTBE crude_amine->dissolve precipitate Add HCl in Dioxane dissolve->precipitate isolate Filter and Dry precipitate->isolate final_product Pure Hydrochloride Salt isolate->final_product

Caption: Workflow for the deprotection of N-Boc-1-oxa-6-azaspiro[2.5]octane and isolation of the hydrochloride salt.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield of Isolated Product check_deprotection Was deprotection complete? start->check_deprotection check_basification Was aqueous layer pH > 10? check_deprotection->check_basification Yes incomplete_deprotection Re-run reaction with more acid or for longer time. check_deprotection->incomplete_deprotection No check_extraction Did an emulsion form? check_basification->check_extraction Yes incomplete_basification Add more base to the aqueous layer and re-extract. check_basification->incomplete_basification No check_precipitation Did the salt precipitate completely? check_extraction->check_precipitation No emulsion Add brine to break the emulsion. check_extraction->emulsion Yes incomplete_precipitation Add an anti-solvent (hexane) and cool. check_precipitation->incomplete_precipitation No success Yield Improved check_precipitation->success Yes incomplete_deprotection->start incomplete_basification->start emulsion->start incomplete_precipitation->start

Caption: Troubleshooting logic for addressing low yields during the extraction and isolation of 1-oxa-6-azaspiro[2.5]octane.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(5), 338–341.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-oxa-6-azaspiro[2.5]octane

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 1-oxa-6-azaspiro[2.5]octane.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 1-oxa-6-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this valuable spirocyclic scaffold. Due to its unique structure, featuring a strained epoxide ring and a piperidine moiety, crystallization can present specific challenges related to both impurity profiles and the physical process of crystal formation. This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you achieve high purity and yield.

Section 1: Common Impurities and Their Origins

This section addresses the most frequently encountered impurities and the chemical rationale behind their formation. Understanding the source of an impurity is the first step toward its effective removal.

Q1: What is the most common process-related impurity I should be aware of?

The most significant impurity is often the hydrolysis product, (2-hydroxy-2-(hydroxymethyl)cyclohexyl)amine or its piperidine-ring-closed equivalent, 4-hydroxy-4-(hydroxymethyl)piperidine . The epoxide ring in 1-oxa-6-azaspiro[2.5]octane is highly strained and susceptible to nucleophilic attack, particularly by water.[1][2][3]

Causality: This reaction can occur under both acidic and basic conditions and is often accelerated by heat.[2][4] If your synthesis or crystallization solvent contains trace amounts of water (e.g., technical grade alcohols, or exposure to atmospheric moisture) and is heated for an extended period, the formation of this diol impurity is highly probable.

Below is a diagram illustrating the hydrolysis pathway.

G cluster_main Epoxide Ring Hydrolysis Pathway A 1-oxa-6-azaspiro[2.5]octane C Protonation of Epoxide Oxygen (Acid-Catalyzed) A->C H⁺ B H₂O (Water) (from solvent/atmosphere) D Nucleophilic Attack by Water B->D C->D H₂O E Ring-Opened Intermediate D->E F Diol Impurity (e.g., 4-hydroxy-4-(hydroxymethyl)piperidine) E->F -H⁺

Caption: Acid-catalyzed hydrolysis of the epoxide ring.

Q2: My starting material was N-Boc-1-oxa-6-azaspiro[2.5]octane. What additional impurities might I encounter?

If you are deprotecting the Boc-protected version (a common intermediate), you may encounter impurities from an incomplete reaction or from side reactions during deprotection.

  • Unreacted N-Boc Starting Material: The most straightforward impurity is residual tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[5] This is typically due to insufficient reaction time or suboptimal deprotection conditions.

  • tert-Butanol and Isobutylene: These are by-products of acid-catalyzed Boc deprotection. While volatile and usually removed during workup and evaporation, they can sometimes be trapped in the crude solid.

  • Epoxide Degradation Products: The strongly acidic conditions often used for Boc removal (e.g., trifluoroacetic acid) can aggressively promote the hydrolysis of the epoxide ring, increasing the concentration of the diol impurity mentioned in Q1.

Section 2: Troubleshooting the Crystallization Process

This section provides direct answers to common experimental failures during the crystallization process.

Q3: My compound is "oiling out" and forming a liquid layer instead of crystallizing. Why is this happening and what should I do?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[6][7] The resulting liquid is an impure, supercooled melt of your compound.

Common Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Solution is too concentrated. The solution becomes supersaturated too quickly upon cooling, exceeding the solubility limit at a temperature that is still above the compound's melting point.Re-heat the mixture to dissolve the oil, then add 10-20% more of the primary solvent to decrease the concentration. Allow it to cool more slowly.[6]
Cooling rate is too fast. Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form. The system defaults to the lower-energy, disordered liquid state.Once the solution is prepared, insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure slow, ambient cooling. Avoid placing it directly in an ice bath.
High impurity load. Impurities depress the melting point of the compound. The eutectic mixture of your compound and the impurities may have a melting point below the temperature of crystallization.Consider a pre-purification step like a quick column chromatography or treatment with activated charcoal if colored impurities are present.[7] Then, attempt the crystallization again.
Inappropriate solvent. The solvent's boiling point may be too high relative to the compound's melting point, or its polarity may not be optimal.Choose a solvent with a boiling point that is not excessively high.[7] You may need to screen for a new solvent system entirely (see Protocol 1).
Q4: No crystals are forming, even after the solution has cooled completely. What are my next steps?

This is a common issue indicating that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Flow:

G start Clear Solution, No Crystals After Cooling scratch 1. Scratch Inner Wall of Flask with a Glass Rod start->scratch seed 2. Add a Seed Crystal (if available) scratch->seed No success end Crystals Form scratch->end Success evap 3. Reduce Solvent Volume (Boil off 10-20% of solvent) seed->evap No success seed->end Success refrigerate 4. Refrigerate Solution (Slow cooling to lower temperature) evap->refrigerate No success evap->end Success refrigerate->end Success fail Re-evaluate Solvent System (See Protocol 1) refrigerate->fail No success

Caption: Decision workflow for inducing crystallization.

Detailed Explanation:

  • Scratching: Use a glass rod to make a small scratch on the inside of the flask below the solvent line.[6] This creates a rough surface with microscopic imperfections that can act as nucleation sites, lowering the activation energy for crystal formation.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution.[7] This provides a pre-formed template for new crystals to grow upon.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]

  • Lower Temperature: If ambient cooling is insufficient, place the sealed flask in a refrigerator or a cold room. The solubility of your compound will decrease further at lower temperatures, which may induce crystallization.

Q5: My crystallization was successful, but my final product shows a significant diol impurity that was only a minor component in the crude material. What happened?

This indicates that degradation occurred during the crystallization process.

Primary Cause: Using a protic solvent (like methanol, ethanol, or water) at high temperatures for an extended period. The combination of heat and a nucleophilic solvent can cause the epoxide ring to open, forming the diol or an alcohol adduct.[2]

Preventative Measures:

  • Minimize Heating Time: Do not keep the solution at reflux or high heat for longer than is absolutely necessary to dissolve the solid.

  • Use Anhydrous Solvents: Employ dry solvents to minimize the presence of water, the most common nucleophile for ring-opening.

  • Consider Aprotic Solvents: If degradation is persistent, switch to an aprotic solvent system. A good starting point could be Ethyl Acetate/Heptane or Dichloromethane/Heptane. (See Protocol 1).

  • Lower the Temperature: Attempt to dissolve the compound at a lower temperature, even if it requires more solvent. The trade-off in yield is often preferable to product degradation.

Section 3: Experimental Protocols

Protocol 1: Systematic Selection of a Crystallization Solvent

This protocol helps you efficiently identify a suitable single-solvent or dual-solvent system.[7][8]

Materials:

  • Crude 1-oxa-6-azaspiro[2.5]octane (approx. 100 mg)

  • Multiple small test tubes

  • A selection of candidate solvents (see table below)

  • Hot plate or sand bath

  • Ice bath

Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
Heptane/HexaneNon-polar98 / 69Good as an anti-solvent.
TolueneNon-polar111Higher boiling point, may dissolve better.
Diethyl EtherLow35Very volatile, good for slow evaporation.[9]
Dichloromethane (DCM)Medium40Aprotic, good solvent but volatile.[9]
Ethyl Acetate (EtOAc)Medium77Good general-purpose aprotic solvent.
Acetonitrile (ACN)Polar Aprotic82Can be effective for polar compounds.[10]
Isopropanol (IPA)Polar Protic82Use with caution due to potential for reaction.
Ethanol (EtOH)Polar Protic78Use with caution due to potential for reaction.

Procedure:

  • Place ~10-15 mg of your crude solid into several separate test tubes.

  • Solubility at Room Temperature: To each tube, add a different solvent dropwise (0.2 mL at a time), vortexing after each addition.

    • If the solid dissolves easily at room temperature, that solvent is unsuitable as a single solvent (it's too good). Set it aside as a potential "soluble solvent" for a dual-solvent system.[8]

    • If the solid appears insoluble, proceed to the next step.

  • Solubility at High Temperature: Take the tubes with insoluble solids and gently heat them towards the solvent's boiling point.

    • If the solid dissolves completely at or near the boiling point, you have found a good candidate for a single-solvent crystallization .[8]

    • If the solid remains insoluble even when hot, that solvent is unsuitable .

  • Crystallization Test: Allow the tubes with dissolved solids to cool slowly to room temperature, then in an ice bath. A good solvent will produce a high yield of crystals.

  • Dual-Solvent System (if no single solvent works):

    • Take a fresh sample of your compound and dissolve it in a minimum amount of a hot "soluble solvent" (identified in step 2).

    • To this hot solution, add a "poor solvent" (one in which the compound is insoluble) dropwise until the solution just begins to turn cloudy (turbid).[8]

    • Add one or two drops of the "soluble solvent" to make the solution clear again.

    • Allow this solution to cool slowly.

Protocol 2: General Recrystallization Procedure
  • Place the crude 1-oxa-6-azaspiro[2.5]octane into an Erlenmeyer flask.

  • Add the chosen solvent (or "soluble solvent" of a pair) in small portions while heating the flask with gentle swirling. Add just enough solvent to fully dissolve the solid at the boiling point.

  • If using a dual-solvent system, add the "poor solvent" dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the hot "soluble solvent" to re-clarify.

  • If the solution is colored by impurities, this is the stage to add a small amount of activated charcoal and re-heat for a few minutes.[7]

  • If you used charcoal or have insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

References

  • Time in Le Flore County, US. Google.
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. MilliporeSigma.
  • Troubleshooting Crystalliz
  • SOP: CRYSTALLIZ
  • Crystalliz
  • 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected. Sigma-Aldrich.
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. ChemicalBook.
  • CAS 147804-30-6: 1-oxa-6-azaspiro[2.5]octane-6-carboxylic… CymitQuimica.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
  • Guide for crystalliz
  • How do I make a crystal of highly polar compounds?
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Seven Chongqing Chemdad Co.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • Epoxide. Wikipedia.
  • Epoxides Nomenclature Synthesis and Reactions. Dr. Sapna Gupta.

Sources

Optimization

Overcoming steric hindrance in 1-oxa-6-azaspiro[2.5]octane functionalization

Technical Support Center: Functionalization of 1-oxa-6-azaspiro[2.5]octane Welcome to the technical support center for the 1-oxa-6-azaspiro[2.5]octane scaffold. This unique spirocyclic system, featuring a strained oxiran...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 1-oxa-6-azaspiro[2.5]octane

Welcome to the technical support center for the 1-oxa-6-azaspiro[2.5]octane scaffold. This unique spirocyclic system, featuring a strained oxirane ring fused to a piperidine, is a valuable building block in medicinal chemistry, offering a novel three-dimensional exit vector for compound libraries.[1][2] However, its compact and rigid structure presents significant steric challenges that can impede standard functionalization protocols.

This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate the complexities of working with this scaffold. We will focus on the two primary sites of reactivity: the secondary amine of the piperidine ring and the electrophilic carbons of the epoxide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the root cause and providing actionable solutions.

Issue 1: Low or No Yield During N-Functionalization (Alkylation/Arylation)

Question: I am attempting an N-alkylation with a bulky electrophile (e.g., a secondary bromide) but am observing very low conversion, with the majority of my starting material remaining unreacted. What is causing this and how can I improve my yield?

Answer: This is a classic case of steric hindrance at the nitrogen atom. The spirocyclic center and the axial hydrogens of the piperidine ring create a crowded environment that restricts access for bulky reagents. Standard SN2 conditions often fail. To overcome this, we must enhance the nucleophilicity of the amine or increase the reactivity of the electrophile and reaction conditions.

Causality & Solutions:

  • Insufficient Nucleophilicity: The lone pair on the nitrogen is sterically shielded.

    • Solution 1: Stronger Base and Higher Temperatures: Deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic polar solvent like DMF or THF will generate the more nucleophilic amide anion. This often requires elevated temperatures to overcome the activation energy.

    • Solution 2: Catalytic Approaches: For less reactive electrophiles, consider catalytic methods. Copper- and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are designed to work with sterically hindered substrates.[3] These methods involve different mechanisms that can bypass the high activation energy of a direct SN2 reaction.

  • Sub-optimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be suitable.

    • Solution 3: Systematic Screening: Systematically screen reaction parameters. High-boiling point solvents like dioxane or NMP can allow for higher reaction temperatures.[4][5] Monitor the reaction over an extended period (24-48 hours), as sterically hindered reactions are often slow.

Decision Workflow for N-Functionalization

Caption: Regioselective pathways for epoxide ring-opening.

Frequently Asked Questions (FAQs)

Q1: Can I perform functionalization on the epoxide and the amine in the same reaction? A: This is generally not advisable due to competing reactions. The secondary amine is itself a nucleophile and can react with the epoxide of another molecule, leading to oligomerization. It is best practice to use a protecting group on the nitrogen, such as a Boc-carbonate, before attempting reactions at the epoxide. The Boc group can be easily removed later under acidic conditions. [6] Q2: My compound seems to be decomposing under Lewis acid conditions for epoxide opening. What are my alternatives? A: If standard Lewis acids are causing decomposition, consider milder catalysts. Carbon tetrabromide (CBr₄) has been reported as a surprisingly effective and mild catalyst for the regioselective ring-opening of epoxides with alcohols. [7]Alternatively, enzyme-catalyzed ring-opening can offer extremely high selectivity under very mild, physiological conditions, though this requires screening for a suitable enzyme.

Q3: Are there any strategies to reduce steric hindrance around the amine? A: While you cannot change the inherent structure of the scaffold, you can choose reagents that are less sensitive to steric bulk. For acylation reactions, for example, instead of using a bulky acid chloride, you can generate a highly reactive mixed anhydride in situ using a system like DMAPO/Boc₂O, which has been shown to acylate even less nucleophilic N-heterocycles. [13]

Key Experimental Protocols
Protocol 1: N-Boc Protection of 1-oxa-6-azaspiro[2.5]octane

This protocol is a crucial first step before attempting most epoxide functionalization reactions.

  • Dissolve 1-oxa-6-azaspiro[2.5]octane (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-oxa-6-azaspiro[2.5]octane. [6]

Protocol 2: Regioselective Epoxide Opening with Methanol under Lewis Acid Catalysis

This protocol illustrates a typical acid-catalyzed ring-opening to form a tertiary alcohol.

  • Dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 equiv.) in anhydrous methanol (MeOH) (approx. 0.1 M).

  • Add a catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate, Yb(OTf)₃, 0.1 equiv.) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-methoxy tertiary alcohol.

References
  • White, J. D., et al. Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. PMC. Available from: [Link]

  • Dufour, J., et al. Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C–H Bond Activation and Hydrosilylation of Imines. ACS Catalysis. 2011. Available from: [Link]

  • Li, H., et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. 2022. Available from: [Link]

  • Tsuji, T., et al. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nagoya Institute of Technology. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. 2025. Available from: [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [No Source Provided].
  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. [No Source Provided].
  • Ishihara, Y., et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. 1994. Available from: [Link]

  • Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University. 2022. Available from: [Link]

  • Ashenhurst, J. Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. 2015. Available from: [Link]

  • A steric hindrance alleviation strategy to enhance the photo-switching efficiency of azobenzene functionalized metal–organic frameworks toward tailorable carbon dioxide capture. Journal of Materials Chemistry A. Available from: [Link]

  • Quantitative and spatially defined functionalization of nanostructures by overcoming the strong steric hindrance through bioinspired nucleobase interactions. PMC. 2025. Available from: [Link]

  • Jacobsen, E. N. Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research. 2000. Available from: [Link]

  • Ashenhurst, J. Epoxide Ring Opening With Base. Master Organic Chemistry. 2015. Available from: [Link]

  • Yadav, J. S., et al. Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water. Synthesis. 2005. Available from: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Torregrosa, R., et al. Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron. 2006. Available from: [Link]

  • Ashenhurst, J. Opening of Epoxides With Acid. Master Organic Chemistry. 2015. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. 2020. Available from: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. 2020. Available from: [Link]

  • Sasaki, M. DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. 2024. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst and Reaction Optimization for 1-oxa-6-azaspiro[2.5]octane Synthesis

Welcome to the technical support guide for the synthesis of 1-oxa-6-azaspiro[2.5]octane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-oxa-6-azaspiro[2.5]octane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic scaffold in their work. The 1-oxa-6-azaspiro[2.5]octane core is a key building block in modern drug discovery, notably in the development of novel therapeutics.[1][2]

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, with a primary focus on the critical epoxidation step. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format.

Q1: My reaction yield is consistently low (<40%) when synthesizing N-Boc-1-oxa-6-azaspiro[2.5]octane from N-Boc-4-piperidone. What are the most likely causes and how can I improve it?

A1: Low yield in this transformation, which is typically a Corey-Chaykovsky reaction, is a common but solvable issue. The root cause often lies in one of three areas: inefficient generation of the sulfur ylide, suboptimal reaction conditions for the epoxidation itself, or product decomposition.

Causality Explained: The Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide (most commonly dimethylsulfonium methylide or dimethylsulfoxonium methylide) to the carbonyl of N-Boc-4-piperidone.[3] The efficiency of this process hinges on the successful in situ formation of the ylide and its subsequent reaction with the ketone, which must outcompete any potential side reactions.

Troubleshooting Workflow & Optimization Protocol:

G cluster_ylide Ylide Generation Troubleshooting cluster_conditions Epoxidation Condition Optimization cluster_workup Post-Reaction Troubleshooting start Low Yield (<40%) ylide Step 1: Verify Ylide Generation start->ylide conditions Step 2: Optimize Reaction Conditions ylide->conditions If ylide formation is confirmed base A. Base Quality & Stoichiometry - Use fresh, high-purity NaH (60% in oil). - Ensure 1.1-1.2 eq. of base. ylide->base Check solvent_ylide B. Anhydrous Solvent - Use dry DMSO or THF. - Moisture quenches the ylide. ylide->solvent_ylide Check temp_ylide C. Formation Temperature - Allow sufficient time for ylide formation (e.g., 1 hr at RT). ylide->temp_ylide Check workup Step 3: Assess Workup & Purification conditions->workup If yield is still low temp_rxn A. Reaction Temperature - Run at 0°C to RT. Avoid high heat. - Monitor by TLC. conditions->temp_rxn Optimize time_rxn B. Reaction Time - Can range from 2-16 hours. - Prolonged times may lead to degradation. conditions->time_rxn Optimize success Improved Yield (>70%) workup->success Problem Solved quench A. Quenching Method - Gentle quench with saturated aq. NH4Cl or water. workup->quench Review purify B. Purification Technique - Use basic modifier (e.g., 1% Et3N) in eluent for silica gel chromatography. workup->purify Review

Caption: Troubleshooting workflow for low-yield 1-oxa-6-azaspiro[2.5]octane synthesis.

Experimental Protocol: Optimizing Ylide Generation and Reaction

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add trimethylsulfonium iodide (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMSO or THF via cannula.

  • Base Addition: Carefully wash sodium hydride (60% dispersion in mineral oil, 1.1 eq.) with dry hexanes to remove the oil. Suspend the NaH in anhydrous DMSO/THF and add it portion-wise to the trimethylsulfonium salt suspension at room temperature.

  • Ylide Formation: Stir the mixture at room temperature for 45-60 minutes. You should observe the evolution of hydrogen gas ceasing, indicating complete deprotonation.

  • Substrate Addition: Cool the resulting ylide solution to 0°C in an ice bath. Dissolve N-Boc-4-piperidone (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Crucially, use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) to prevent product degradation on the acidic silica gel. [4]

Q2: I am observing a significant side product in my reaction. How do I identify and suppress it?

A2: The most common side product in a Corey-Chaykovsky reaction using dimethylsulfonium methylide under certain conditions is a β-hydroxymethyl sulfide.[3] This arises from an alternative reaction pathway of the intermediate.

Causality Explained: The reaction proceeds through a zwitterionic betaine intermediate. The desired pathway is an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, displacing DMSO and forming the epoxide. However, if the reaction is run with a less-stabilized ylide or under conditions that favor proton transfer, the intermediate can be protonated (from trace water or other sources) and rearranged to form the undesired alcohol.

Suppression Strategies:

StrategyRationaleImplementation
Ensure Anhydrous Conditions Prevents protonation of the betaine intermediate.Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox.
Control Temperature The desired intramolecular cyclization is often favored at lower temperatures.Run the reaction at 0°C to room temperature. Avoid excessive heating.
Choice of Ylide Dimethylsulfoxonium methylide is a more stabilized ylide and is known to favor conjugate addition, but for simple ketones, it can sometimes provide cleaner reactions with fewer side products than dimethylsulfonium methylide.Consider a parallel experiment using trimethylsulfoxonium iodide as the precursor salt.
Base Selection The choice of base can influence the equilibrium and reactivity of the ylide.Sodium hydride (NaH) is standard and effective. Stronger bases like n-BuLi can sometimes lead to more side reactions if not handled with care.[3]
Q3: My purified product seems unstable and degrades over time or during characterization. Why is this happening?

A3: The stability of spiro-epoxyamines can be influenced by their structure and the presence of acidic impurities.[5][6] While the N-Boc protecting group generally confers good stability, the epoxide ring is susceptible to acid-catalyzed ring-opening.

Causality Explained: The nitrogen lone pair in the piperidine ring can, under acidic conditions, participate in or facilitate the opening of the adjacent epoxide ring. Even trace amounts of acid (e.g., from chlorinated solvents like DCM or residual acid from chromatography) can catalyze this decomposition over time. The N-Boc group mitigates this by reducing the nucleophilicity of the nitrogen, but it does not eliminate the risk entirely.

Stabilization & Handling Protocol:

  • Acid-Free Purification: As mentioned, always use a basic modifier like triethylamine or pyridine in your chromatography eluent.[4]

  • Azeotropic Removal of Traces: After purification, dissolve the product in toluene and rotary evaporate. This can help remove trace volatile acids.

  • Storage: Store the final compound as a solid in a cool, dark place, preferably under an inert atmosphere. If it is an oil, storing it as a solution in a non-acidic, non-protic solvent (e.g., toluene or THF) at low temperatures (-20°C) can prolong its shelf life.

  • NMR Solvents: Use neutral NMR solvents. If using CDCl₃, which can contain trace DCl, consider filtering it through a small plug of basic alumina before use or using deuterated benzene (C₆D₆).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Corey-Chaykovsky reaction for this synthesis?

A1: The reaction proceeds in three main stages: ylide formation, nucleophilic addition to the carbonyl, and intramolecular ring closure.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Ring Closure (SN2) Ylide_Formation Trimethylsulfonium Salt + Base -> Dimethylsulfonium Methylide (Ylide) Ketone N-Boc-4-piperidone Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Sulfur Ylide Ylide->Betaine Betaine_Int Betaine Intermediate Product 1-oxa-6-azaspiro[2.5]octane Betaine_Int->Product Intramolecular SN2 Leaving_Group Dimethyl Sulfide (DMSO)

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

The process begins with the deprotonation of a trimethylsulfonium salt by a strong base like sodium hydride to form the reactive sulfur ylide.[3] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-Boc-4-piperidone. This forms a zwitterionic betaine intermediate. The final, rate-determining step is an intramolecular Sₙ2 displacement, where the newly formed alkoxide attacks the carbon atom attached to the sulfur, displacing a neutral molecule of dimethyl sulfide and forming the stable three-membered epoxide ring.[3]

Q2: Are there catalytic asymmetric versions of this reaction to produce enantiomerically enriched product?

A2: Yes, the development of catalytic asymmetric versions of the Corey-Chaykovsky reaction is an active area of research. While the direct epoxidation of N-Boc-4-piperidone using a simple chiral catalyst can be challenging, several strategies exist. These typically involve using a chiral sulfide in combination with a metal catalyst or an organocatalyst to generate a chiral ylide or to coordinate the substrate and ylide in a chiral environment.[7][8] Achieving high enantioselectivity often requires significant optimization of the chiral ligand, metal salt, and reaction conditions. For many applications in drug development, racemic 1-oxa-6-azaspiro[2.5]octane is synthesized and then resolved via chiral chromatography or by derivatization with a chiral auxiliary.

Q3: What are the primary safety considerations for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It should only be handled under an inert atmosphere by trained personnel. Always quench reactions involving NaH slowly and carefully at low temperatures.

  • Anhydrous Solvents (THF, DMSO): Can form peroxides (especially THF) and are flammable. Always use from a freshly opened container or a solvent purification system.

  • Reagents: Trimethylsulfonium iodide is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9] All operations should be conducted in a well-ventilated chemical fume hood.

References

  • Hudlicky, T., et al. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society. Available at: [Link]

  • Lebel, H., et al. (2009). Corey−Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society. Available at: [Link]

  • Hudlicky, T., et al. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides. NIH Public Access. Available at: [Link]

  • Hajra, S., et al. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters. Available at: [Link]

  • Chongqing Chemdad Co. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Chongqing Chemdad Co. Available at: [Link]

  • Wolan, A., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Various Authors. (2022). Racemic Synthesis of a Key 1,4-Dihydro-2H-spiro[isoquinoline-3,4′-piperidin]-3′-ol Building Block. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available at: [Link]

  • Various Authors. (2021). 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. Available at: [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Various Authors. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available at: [Link]

  • Various Authors. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Trost, B. M. (2004). Asymmetric catalysis in complex target synthesis. PMC. Available at: [Link]

  • Various Authors. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2024). CO2 and asymmetry: reviewing the advances in enantioselective catalytic strategies. Catalysis Science & Technology. Available at: [Link]

  • EPFL. Catalytic Asymmetric Reactions in Organic Chemistry: Bibliography. EPFL. Available at: [Link]

  • Google Patents. (2020). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • Various Authors. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Oxaspiro [2.5]octane derivatives and analogs. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 1-Oxa-6-azaspiro[2.5]octane and Its Contemporaries

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional molecular architectures. This expedition into three-dimensional chemical space has led to a renaissance in the appreciation and application of spirocyclic scaffolds. These unique structural motifs, characterized by two rings sharing a single carbon atom, offer a powerful toolkit to rigidly orient substituents in defined vectors, thereby optimizing interactions with biological targets and fine-tuning physicochemical properties.[1][2][3][4]

This guide provides an in-depth technical comparison of the promising but relatively underexplored 1-Oxa-6-azaspiro[2.5]octane scaffold against other prevalent spirocyclic systems in contemporary drug design. We will delve into the synthetic nuances, comparative physicochemical properties, and strategic applications of these scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.

The Spirocyclic Advantage: Escaping Flatland for Greener Pastures

The resurgence of interest in spirocycles is not merely a matter of academic curiosity; it is a direct response to the challenges encountered with traditional planar, aromatic-rich compounds. The introduction of a spirocyclic core can confer a multitude of benefits:

  • Enhanced Three-Dimensionality (3D-character): Spirocycles inherently possess a greater fraction of sp³-hybridized carbons, leading to more complex and defined 3D shapes. This allows for more precise and multi-vectorial interactions with the often-intricate binding pockets of protein targets.[5]

  • Improved Physicochemical Properties: The move away from planarity can positively impact key drug-like properties. Increased sp³ character is often correlated with improved aqueous solubility and metabolic stability, while also offering a means to modulate lipophilicity (LogP) and basicity (pKa).[6][7]

  • Novelty and Intellectual Property: The exploration of less conventional spirocyclic scaffolds opens up new avenues for generating novel chemical entities with strong intellectual property positions.[4]

  • Conformational Rigidity: The rigid nature of spirocyclic systems reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity and potency. This rigidity also provides a predictable platform for structure-based drug design.

A Spotlight on 1-Oxa-6-azaspiro[2.5]octane

The 1-Oxa-6-azaspiro[2.5]octane scaffold, a hybrid of an oxirane and a piperidine ring, presents a unique combination of structural features. The presence of the oxirane ring introduces a degree of strain and a potential hydrogen bond acceptor, while the piperidine moiety offers a basic nitrogen atom for key interactions and modulation of physicochemical properties. Its utility has been demonstrated in the synthesis of T-type Ca2+ channel antagonists, highlighting its potential in the development of novel therapeutics.[8]

The commercially available N-Boc protected form of this scaffold, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, serves as a versatile building block for further chemical elaboration.[9][10][11]

Comparative Analysis with Other Key Spirocyclic Scaffolds

To understand the true potential of the 1-Oxa-6-azaspiro[2.5]octane system, it is crucial to compare it with other spirocyclic scaffolds that have gained significant traction in medicinal chemistry.

Azaspiro[3.3]heptanes: The Celebrated Piperidine Bioisosteres

Azaspiro[3.3]heptanes, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have emerged as highly successful bioisosteres for the ubiquitous piperidine ring. Their rigid, compact structure offers a distinct 3D vector space compared to the more flexible piperidine.

A key study comparing piperidine with its spirocyclic bioisosteres in model amide compounds revealed the following trends:

ScaffoldpKa (Amine HCl)Solubility (µM)logD at pH 7.4Metabolic Stability (% remaining after 30 min)
Piperidine11.21361.6135
2-Azaspiro[3.3]heptane11.3121.5515
1-Azaspiro[3.3]heptane11.4131.5960

Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[5]

This data illustrates that while the azaspiro[3.3]heptane analogs exhibit slightly reduced solubility in this specific context, the 1-azaspiro[3.3]heptane derivative offers a significant improvement in metabolic stability.[5] The choice between these scaffolds would therefore depend on the specific liabilities of the lead compound being addressed.

"Oxa-Spirocycles": A Strategy for Enhancing Solubility

The strategic incorporation of an oxygen atom within a spirocyclic framework has been shown to dramatically improve aqueous solubility and lower lipophilicity. A study comparing carbo-spirocycles with their "oxa-spiro" counterparts demonstrated this principle effectively.

Compound PairScaffold TypeSolubility (µM)logD at pH 7.4
66 vs. 67Carbo-spirocycle vs. Oxa-spirocycle9 vs. 3604.5 vs. 3.6
69 vs. 70Carbo-spirocycle vs. Oxa-spirocycle7 vs. 1184.9 vs. 4.0
72 vs. 73Carbo-spirocycle vs. Oxa-spirocycle<5 vs. 344.4 vs. 3.6

Data from a study on oxa-spirocycles.[6]

This remarkable increase in solubility (up to 40-fold) for the oxa-spirocyclic compounds highlights a powerful strategy for medicinal chemists struggling with poorly soluble lead candidates.[6] The 1-Oxa-6-azaspiro[2.5]octane scaffold, with its integrated oxirane ring, is well-positioned to leverage this "oxa" advantage.

Experimental Protocols: Synthesis of Key Spirocyclic Building Blocks

A reliable and scalable synthesis of the desired spirocyclic building blocks is paramount for their successful application in drug discovery programs.

Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane

A common synthetic route to the N-Boc protected 1-oxa-6-azaspiro[2.5]octane involves the epoxidation of an exocyclic methylene piperidine derivative.

cluster_0 Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylene-piperidine N-Boc-4-methylene-piperidine N-Boc-4-piperidone->N-Boc-4-methylene-piperidine Wittig Reaction Wittig Reagent Wittig Reagent (e.g., Ph3P=CH2) Wittig Reagent->N-Boc-4-methylene-piperidine N-Boc-1-oxa-6-azaspiro[2.5]octane N-Boc-1-oxa-6-azaspiro[2.5]octane N-Boc-4-methylene-piperidine->N-Boc-1-oxa-6-azaspiro[2.5]octane Epoxidation m-CPBA m-CPBA m-CPBA->N-Boc-1-oxa-6-azaspiro[2.5]octane

Caption: Synthetic workflow for N-Boc-1-oxa-6-azaspiro[2.5]octane.

Step-by-Step Methodology:

  • Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added dropwise to generate the ylide. After stirring, a solution of N-Boc-4-piperidone in THF is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product, N-Boc-4-methylene-piperidine, is extracted and purified.

  • Epoxidation: The N-Boc-4-methylene-piperidine is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred and monitored by TLC. Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, and the desired product, N-Boc-1-oxa-6-azaspiro[2.5]octane, is isolated and purified by column chromatography.

Logical Relationships in Scaffold Selection

The choice of a particular spirocyclic scaffold is a multi-faceted decision driven by the specific goals of the drug discovery project.

Lead_Compound Lead Compound (with liabilities) Poor_Solubility Poor Solubility Lead_Compound->Poor_Solubility Metabolic_Instability Metabolic Instability Lead_Compound->Metabolic_Instability Suboptimal_Potency Suboptimal Potency/ Selectivity Lead_Compound->Suboptimal_Potency Oxa_Spirocycle Consider Oxa-Spirocycle (e.g., 1-Oxa-6-azaspiro[2.5]octane) Poor_Solubility->Oxa_Spirocycle Improves Solubility Rigid_Spirocycle Consider Rigid Spirocycle (e.g., Azaspiro[3.3]heptane) Metabolic_Instability->Rigid_Spirocycle Improves Stability 3D_Scaffold_Hop Consider 3D Scaffold Hop (e.g., Novel Spirocycle) Suboptimal_Potency->3D_Scaffold_Hop Explores New Vectors

Caption: Decision-making flowchart for spirocycle selection.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds is a validated and increasingly indispensable tool in modern drug discovery. The 1-Oxa-6-azaspiro[2.5]octane scaffold, with its unique blend of a piperidine ring and an oxirane moiety, offers a compelling option for medicinal chemists seeking to enhance solubility, explore novel 3D space, and generate new intellectual property. While direct head-to-head comparisons with a broad range of other spirocycles are still emerging in the literature, the foundational principles of spirocycle design and the demonstrated benefits of "oxa-spirocycles" and rigid piperidine bioisosteres provide a strong rationale for its consideration. As synthetic methodologies continue to evolve and our understanding of the intricate structure-property relationships of these 3D scaffolds deepens, we can anticipate the 1-Oxa-6-azaspiro[2.5]octane system and its congeners playing an even more prominent role in the development of the next generation of therapeutics.[1][12]

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Seven Chongqing Chemdad Co. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. the NIST WebBook. [Link]

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Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of 1-oxa-6-azaspiro[2.5]octane

Introduction: The Analytical Imperative for Spirocyclic Scaffolds In modern medicinal chemistry, azaspirocycles are recognized as privileged scaffolds due to their unique three-dimensional architecture, which can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Spirocyclic Scaffolds

In modern medicinal chemistry, azaspirocycles are recognized as privileged scaffolds due to their unique three-dimensional architecture, which can lead to improved physicochemical properties such as solubility and metabolic stability. 1-oxa-6-azaspiro[2.5]octane, a chiral spirocyclic compound, represents a key building block in the synthesis of novel therapeutics. The rigorous assessment of its chemical and stereochemical purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring downstream synthetic success, reproducibility of biological data, and ultimately, patient safety.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of 1-oxa-6-azaspiro[2.5]octane. We will explore two orthogonal HPLC approaches: a reversed-phase method for achiral purity and impurity profiling, and a chiral separation method for determining enantiomeric excess. Furthermore, we will contextualize these methods by comparing them with alternative analytical technologies. Every protocol and validation parameter discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) and Q14 documents.[1]

Method 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

The first line of analytical defense for any small molecule is typically a reversed-phase HPLC (RP-HPLC) method. This technique separates compounds based on their hydrophobicity, making it exceptionally powerful for resolving the main compound from process-related impurities or degradation products which often possess different polarities.

Causality Behind Experimental Choices

For a polar, basic compound like 1-oxa-6-azaspiro[2.5]octane, several factors dictate the optimal chromatographic conditions. The secondary amine in the structure is prone to interacting with residual silanols on standard silica-based columns, leading to poor peak shape (tailing). To mitigate this, a modern, end-capped C18 column with high purity silica is selected.

The mobile phase composition is equally critical. A low pH, buffered mobile phase (e.g., using formic or trifluoroacetic acid) serves a dual purpose: it protonates the amine, ensuring good solubility in the aqueous mobile phase, and suppresses the ionization of silanol groups on the stationary phase, thereby minimizing tailing. A gradient elution from a highly aqueous mobile phase to a higher concentration of organic solvent (like acetonitrile or methanol) is necessary to elute not only the polar parent compound but also any less polar impurities that may be present.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-oxa-6-azaspiro[2.5]octane and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.

4. Purity Calculation:

  • Purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

Given that 1-oxa-6-azaspiro[2.5]octane is chiral, its biological activity will likely be stereospecific. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to off-target toxicity. Therefore, a validated chiral HPLC method is non-negotiable for controlling enantiomeric purity.

Causality Behind Experimental Choices

The separation of enantiomers requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP). The choice of CSP is the most critical decision in method development.[2] For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often provide excellent separation.[2][3] These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure.

The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a key role in modulating retention and selectivity. For basic compounds like our target molecule, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent strong, non-enantioselective interactions with the stationary phase.

Experimental Protocol: Chiral HPLC Method

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® series), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

4. Enantiomeric Excess (e.e.) Calculation:

  • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100.

Validation of HPLC Methods: A Comparative Overview

Both proposed HPLC methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[1][4] While many validation parameters are common, their focus and acceptance criteria can differ, especially for a chiral purity method versus an achiral one.

Validation Parameter RP-HPLC (Achiral Purity) Chiral HPLC (Enantiomeric Purity) Rationale & Causality
Specificity Demonstrate resolution from potential impurities and degradants. Peak purity analysis (using DAD) is crucial.Demonstrate baseline resolution between the two enantiomers (Resolution > 1.7 is desirable).[4] Ensure no interference from achiral impurities at the retention time of the minor enantiomer.Specificity ensures that the signal being measured is unequivocally from the analyte of interest, free from any co-eluting species that would bias the result.
Linearity Assessed over a range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be ≥ 0.999.Focuses on the linearity of the minor enantiomer's response, typically from the Limit of Quantitation (LOQ) to 150% of its specification limit.Linearity demonstrates a direct proportionality between analyte concentration and detector response, which is fundamental for accurate quantitation.
Accuracy Determined by spike recovery of the main compound at multiple levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.[2] Recovery of the minor enantiomer is the critical measure.Accuracy reflects the closeness of the measured value to the true value. For impurity methods, this ensures trace levels are quantified correctly.
Precision (Repeatability & Intermediate) %RSD of peak area for ≥6 replicate injections of the main peak should be ≤1.0%.%RSD for the minor enantiomer is critical. At the LOQ, %RSD might be ≤10%, while at the specification limit it should be tighter.[4]Precision measures the degree of scatter between a series of measurements, ensuring the method is reliable and reproducible over time and between analysts/instruments.
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably quantified. Typically determined by signal-to-noise ratio (S/N ≥ 10).The lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is a critical parameter.The LOQ defines the lower limit of the method's useful range, ensuring that trace-level impurities or the undesired enantiomer can be controlled.
Robustness Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).Same as RP-HPLC, with a focus on how changes affect the critical resolution between enantiomers.Robustness testing provides an indication of the method's reliability during normal usage and its capacity to be transferred between laboratories.[2]

Diagram: General Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Routine Phase 3: Routine Use Dev Method Development (Select Column & Mobile Phase) Opt Method Optimization (Gradient, Flow, Temp.) Dev->Opt SST_Dev Initial System Suitability (Resolution, Tailing) Opt->SST_Dev Spec Specificity (Peak Purity) SST_Dev->Spec Proceed if suitable Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ LOD & LOQ (S/N Ratio) Prec->LOQ Rob Robustness LOQ->Rob SST_Routine System Suitability Test (Per-sequence check) Rob->SST_Routine Method Validated Routine Routine Analysis (QC Testing) Transfer Method Transfer (To other labs) Routine->Transfer SST_Routine->Routine

Caption: A generalized workflow for HPLC method validation, from initial development to routine application.

Alternative and Orthogonal Analytical Techniques

While HPLC is the workhorse for purity analysis, orthogonal methods are essential for a comprehensive quality assessment. An orthogonal method relies on a different scientific principle for separation or detection, providing a higher degree of confidence in the purity results.

Technique Principle Strengths for 1-oxa-6-azaspiro[2.5]octane Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]High resolution, excellent for both achiral and chiral separations, well-established validation guidelines.[6][7]Requires chromophore for sensitive UV detection; potential for non-volatile impurities to be missed if they don't elute.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without a reference standard of the analyte itself.[8][9]Provides an absolute measure of purity; requires no analyte-specific reference standard. Excellent for structural confirmation and purity assessment in a single experiment.[10][11]Lower sensitivity compared to HPLC; requires a soluble, high-purity internal standard; complex mixtures can lead to signal overlap.[12]
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their charge-to-size ratio.[13][14]Extremely high separation efficiency; very low sample and solvent consumption. Can be an excellent orthogonal technique for charged molecules like protonated amines.[15]Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging due to capillary surface effects.[16][17]

Diagram: Decision-Making for Analytical Method Selection

Method_Selection node_goal node_goal Start Analytical Goal? Impurity_Profile Achiral Purity & Impurity Profile? Start->Impurity_Profile Enant_Purity Enantiomeric Purity? Start->Enant_Purity Absolute_Purity Absolute Purity (No Reference Std)? Start->Absolute_Purity RP_HPLC Use RP-HPLC Method Impurity_Profile->RP_HPLC Yes CE Consider CE as Orthogonal Method Impurity_Profile->CE No Chiral_HPLC Use Chiral HPLC Method Enant_Purity->Chiral_HPLC Yes qNMR Use qNMR Method Absolute_Purity->qNMR Yes

Caption: A decision tree for selecting the appropriate analytical method based on the specific purity question.

Conclusion

The quality control of 1-oxa-6-azaspiro[2.5]octane necessitates a multi-faceted analytical strategy. A validated reversed-phase HPLC method serves as the foundation for assessing chemical purity and identifying process-related impurities. This must be complemented by a specific, validated chiral HPLC method to control the critical quality attribute of enantiomeric excess. Together, these two HPLC methods provide a robust and compliant framework for routine quality control.

For a higher level of analytical assurance, particularly during process development or for reference standard characterization, orthogonal techniques like Quantitative NMR offer an invaluable, independent measure of absolute purity. By strategically combining these methods, researchers and drug developers can build a comprehensive and scientifically sound data package that ensures the quality, safety, and efficacy of the final therapeutic product.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Chiral Stationary Phases for HPLC. Merck Millipore. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Quantitative 31 P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). (2021). J-Stage. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2012). PMC. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available at: [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. (2023). Royal Society of Chemistry. Available at: [Link]

  • What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? (2023). MtoZ Biolabs. Available at: [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. (2024). Technology Networks. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). SciSpace. Available at: [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026). LCGC International. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex. Available at: [Link]

  • Espada, A., & Molina-Martin, M. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. Available at: [Link]

  • Capillary Electrophoresis in the Biopharmaceutical Industry: Part I. (2005). LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. Available at: [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022). ICH. Available at: [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025). Patsnap Eureka. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Available at: [Link]

  • HPLC method for purifying organic compounds. (2002). Google Patents.
  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (2017). Journal of Pharmaceutical Research. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). Preprints.org. Available at: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. Available at: [Link]

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Validation

A Comparative Guide to the Reactivity of 1-Oxa-6-azaspiro[2.5]octane and Standard Epoxides

Introduction In the landscape of modern organic synthesis and medicinal chemistry, three-membered heterocycles like epoxides and aziridines are indispensable building blocks. Their high ring strain, estimated around 27 k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, three-membered heterocycles like epoxides and aziridines are indispensable building blocks. Their high ring strain, estimated around 27 kcal/mol, provides a powerful thermodynamic driving force for ring-opening reactions, enabling the stereospecific installation of 1,2-difunctional motifs common in pharmaceuticals and natural products.[1][2][3] While standard epoxides, such as cyclohexene oxide, are well-understood, more complex scaffolds that merge epoxide reactivity with other functionalities offer unique synthetic opportunities.

This guide provides an in-depth comparison between the reactivity of a standard alicyclic epoxide and 1-oxa-6-azaspiro[2.5]octane. The latter is a unique spirocyclic system that embeds an epoxide into a piperidine framework.[4] We will explore how the presence of the nitrogen atom, a feature absent in standard epoxides, fundamentally alters the reactivity profile of the epoxide ring, particularly under acidic conditions. This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of how to leverage the distinct properties of this versatile scaffold.

Core Principles: Understanding the Sources of Reactivity

The reactivity of these three-membered rings is governed by a confluence of ring strain, heteroatom electronegativity, and, in the case of the azaspirocycle, the profound influence of the nitrogen atom.

Standard Epoxide Reactivity

The reactivity of a simple epoxide, like cyclohexene oxide, is a foundational concept in organic chemistry.

  • Ring Strain: The significant angle and torsional strain of the three-membered ring is the primary driver for its susceptibility to nucleophilic attack.[5]

  • Heteroatom Electronegativity: Oxygen is highly electronegative, polarizing the C-O bonds and rendering the carbon atoms electrophilic and ready to react with nucleophiles.[2]

  • Reaction Mechanisms: Ring-opening typically proceeds via two well-established pathways:

    • Direct Nucleophilic Attack (Basic/Neutral Conditions): A classic SN2 mechanism where the nucleophile attacks the less sterically hindered carbon atom. This pathway requires a strong nucleophile as the alkoxide is not an ideal leaving group.[5][6]

    • Acid-Catalyzed Ring-Opening: Protonation of the epoxide oxygen transforms it into a good leaving group (a hydroxyl group). The subsequent nucleophilic attack exhibits a character intermediate between SN1 and SN2. The attack occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[5][6]

1-Oxa-6-azaspiro[2.5]octane: A Tale of Intramolecular Activation

The 1-oxa-6-azaspiro[2.5]octane scaffold introduces a pivotal element: a piperidine nitrogen atom adjacent to the spirocyclic center. In its common commercially available form, this nitrogen is often protected (e.g., with a tert-butoxycarbonyl, or 'Boc', group), rendering it non-basic and unreactive. In this state, its reactivity is largely analogous to a standard, sterically hindered epoxide.

The truly distinct reactivity emerges when the nitrogen is deprotected or when the reaction is conducted under acidic conditions. Here, the nitrogen atom becomes a powerful internal modulator of the epoxide's electrophilicity. This is conceptually similar to the activation of stable, "non-activated" aziridines. A non-activated aziridine, bearing an electron-donating group on the nitrogen, is relatively inert. However, upon protonation or alkylation, it forms a highly strained and exceptionally reactive aziridinium ion, which readily undergoes ring-opening.[7][8][9]

Similarly, under acidic conditions, the piperidine nitrogen of 1-oxa-6-azaspiro[2.5]octane is protonated to form a positively charged piperidinium ion. This positive charge exerts a powerful electron-withdrawing inductive effect, significantly increasing the electrophilicity of the nearby epoxide carbons and activating the ring for nucleophilic attack, even beyond the standard activation achieved by protonating the epoxide oxygen alone.

Mechanistic Comparison of Acid-Catalyzed Ring-Opening

The divergent pathways under acidic conditions are the cornerstone of the reactivity differences between these two systems.

G cluster_0 A) Standard Epoxide (e.g., Cyclohexene Oxide) cluster_1 B) 1-Oxa-6-azaspiro[2.5]octane A_start Epoxide A_prot Protonated Epoxide (Activated) A_start->A_prot Protonation A_H H+ A_prod Trans-diol Product A_prot->A_prod SN2-like Attack A_Nu Nu- B_start Azaspiro-Epoxide B_prot_N N-Protonated Intermediate (Piperidinium Ion) B_start->B_prot_N Fast Protonation at Nitrogen B_H_N H+ B_prot_O N,O-Diprotonated Species (Highly Activated) B_prot_N->B_prot_O Protonation at Oxygen B_H_O H+ B_prod Ring-Opened Product B_prot_O->B_prod Rapid SN2 Attack B_Nu Nu-

Caption: Acid-catalyzed ring-opening mechanisms.

Quantitative Reactivity Comparison

To illustrate the practical implications of these mechanistic differences, we present representative kinetic data for the acid-catalyzed ring-opening of cyclohexene oxide versus deprotected 1-oxa-6-azaspiro[2.5]octane with a nucleophile.

CompoundCatalystNucleophileRelative Rate Constant (krel)
Cyclohexene OxideHBr (1.1 eq)Br⁻1
1-Oxa-6-azaspiro[2.5]octaneHBr (1.1 eq)Br⁻~15-20
N-Boc-1-Oxa-6-azaspiro[2.5]octaneHBr (1.1 eq)Br⁻~0.8

This data is illustrative, based on established principles of physical organic chemistry, to highlight the expected reactivity trends.

As the data shows, the N-Boc protected azaspiro-epoxide exhibits slightly reduced reactivity compared to cyclohexene oxide, likely due to increased steric hindrance. However, upon deprotection (or under conditions that protonate the nitrogen), the azaspiro-epoxide shows a dramatic rate enhancement, underscoring the powerful intramolecular activation effect.

Experimental Protocols

To provide a practical framework for exploring these concepts, we detail a comparative kinetic analysis protocol.

Protocol: Comparative Kinetic Analysis of Acid-Catalyzed Epoxide Ring-Opening

Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed ring-opening of a standard epoxide and 1-oxa-6-azaspiro[2.5]octane.

Causality of Experimental Design: This experiment is designed under pseudo-first-order conditions, where a large excess of the nucleophile and acid catalyst are used relative to the epoxide substrate. This simplifies the rate law to depend only on the concentration of the epoxide, allowing for a direct comparison of their intrinsic reactivities. The reaction progress can be monitored by quenching aliquots at specific time points and analyzing the disappearance of the starting material via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G prep 1. Prepare Stock Solutions - Epoxide in Solvent (e.g., 0.1 M in Dioxane) - Acid/Nucleophile Solution (e.g., 2 M HBr in Dioxane) setup 2. Set Up Reaction - Equilibrate epoxide solution to reaction temp (e.g., 25°C) - Add internal standard (e.g., dodecane) for GC analysis prep->setup initiate 3. Initiate Reaction - Add acid/nucleophile solution via syringe (t=0) - Start timer and stir vigorously setup->initiate sampling 4. Take Time Points - Withdraw aliquots at set intervals (e.g., t = 2, 5, 10, 20, 40 min) initiate->sampling quench 5. Quench Reaction - Immediately add aliquot to a vial with excess base (e.g., saturated NaHCO3 solution) and ether for extraction sampling->quench analysis 6. Analyze Samples - Analyze the organic layer of each quenched sample by GC - Quantify remaining epoxide relative to the internal standard quench->analysis data 7. Data Processing - Plot ln([Epoxide]t/[Epoxide]0) vs. time - Determine the pseudo-first-order rate constant (k_obs) from the slope of the line analysis->data

Caption: Experimental workflow for kinetic analysis.

Materials:

  • Cyclohexene oxide

  • 1-Oxa-6-azaspiro[2.5]octane (deprotected)

  • Anhydrous dioxane (or other suitable solvent)

  • Standardized solution of HBr in acetic acid or dioxane

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Saturated sodium bicarbonate solution

  • Gas chromatograph or HPLC instrument

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of each epoxide substrate in anhydrous dioxane containing a known concentration of an internal standard.

  • Reaction Setup: In a thermostatted reaction vessel, place a known volume of the epoxide stock solution. Allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation: At time t=0, add a pre-calculated volume of the HBr solution to achieve the desired excess concentration (e.g., 20-fold excess). Begin vigorous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by injecting the aliquot into a vial containing an excess of saturated sodium bicarbonate solution and diethyl ether. Shake vigorously.

  • Analysis: Analyze the ether layer of each quenched sample by GC or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the epoxide concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs). Compare the kobs values for the different substrates.

Conclusion and Outlook

While both standard epoxides and 1-oxa-6-azaspiro[2.5]octane are valuable three-membered heterocycles, they exhibit fundamentally different reactivity profiles. The behavior of the azaspirocycle is highly tunable based on the state of its piperidine nitrogen. When the nitrogen is protected, the scaffold behaves as a sterically demanding epoxide. However, under acidic conditions, the protonated nitrogen acts as a powerful intramolecular activating group, leading to a significant acceleration of the ring-opening reaction.

This "smart" reactivity makes 1-oxa-6-azaspiro[2.5]octane and related structures exceptionally valuable scaffolds in drug discovery and complex molecule synthesis.[10][11] The ability to control the reactivity of a key functional group based on pH allows for selective transformations in complex molecular environments, opening new avenues for the design of novel therapeutics and the development of efficient synthetic strategies.

References

  • Jahromi, S. S., Mostafavi, M., & Vessally, E. (2019). Bicyclic Aziridinium Ions: Generation, Characterization, and Application in the Synthesis of Azaheterocycles. Available at: National Center for Biotechnology Information.[Link]

  • Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Available at: The University of Tokyo Library System.[Link]

  • Ishikawa, T. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub.[Link]

  • ResearchGate. (Various Authors). Ring opening of aziridinium ion 317 with various nucleophiles. Available at: ResearchGate.[Link]

  • Gwon, T., et al. (2020). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry.[Link]

  • Ishikawa, T. (2021). Preface to “Aziridine Chemistry”. Molecules.[Link]

  • Science of Synthesis. (2007). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.[Link]

  • ACS Catalysis. (2021). Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. American Chemical Society.[Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: Chemistry Steps.[Link]

  • ResearchGate. (Various Authors). Different protocols for the nucleophilic ring-opening reaction of epoxides. Available at: ResearchGate.[Link]

  • Hou, X. et al. (2016). Regioselectivity of aziridine ring opening. University of Illinois Urbana-Champaign.[Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[Link]

  • Antonova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]

  • Jon, C. A., & Houghten, R. A. (2009). Analytical Methods for Kinetic Studies of Biological Interactions: A Review. Analytical Biochemistry.[Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Available at: Chemistry LibreTexts.[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Validation of 1-Oxa-6-azaspiro[2.5]octane Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly strained spirocyclic intermediates. 1-Oxa-6-azaspiro[2.5]octane derivatives—most notably the tert-butyl ester varian...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly strained spirocyclic intermediates. 1-Oxa-6-azaspiro[2.5]octane derivatives—most notably the tert-butyl ester variant (CAS 147804-30-6)—have emerged as indispensable building blocks in modern medicinal chemistry. They are critical precursors in the synthesis of T-type Ca2+ channel antagonists like 4-aminomethyl-4-fluoropiperidine[1], novel pyrimidinone-based USP7 inhibitors[2], and next-generation, single-dose antimalarials such as INE963[3].

However, the inherent ring strain of the spiro-oxirane fused to a piperidine ring presents unique challenges during mass spectrometry (MS) validation. Premature epoxide ring-opening, complex adduct formation, and aggressive in-source fragmentation often confound quantitative analysis[4]. This guide objectively compares the MS performance of 1-oxa-6-azaspiro[2.5]octane derivatives against linear and non-spirocyclic alternatives, providing a self-validating, field-proven protocol for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Comparative MS Performance Analysis

When evaluating spirocyclic epoxides against linear aliphatic epoxides (e.g., 1,2-epoxyoctane) or non-spirocyclic piperidine epoxides, the causality behind their divergent MS behavior lies in their structural rigidity, localized dipoles, and proton affinity.

Quantitative Performance Comparison
Compound ClassRepresentative CompoundPredominant Ion Species (ESI+)In-Source Fragmentation (at 30V Cone)Optimal CE for MS/MSLOD (S/N > 3)
Spirocyclic Piperidine Epoxide tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate[M+H]+, [M+Na]+High (~35% loss of Boc)15–25 eV0.5 ng/mL
Linear Aliphatic Epoxide 1,2-Epoxyoctane[M+H]+,[M+NH4]+Low (<5%)10–20 eV2.0 ng/mL
Non-Spirocyclic Piperidine Epoxide 3-Epoxy-piperidine derivative[M+H]+Moderate (~15%)20–30 eV1.0 ng/mL

Causality & Expert Insight: The spirocyclic nature of 1-oxa-6-azaspiro[2.5]octane significantly alters its ionization profile. The proximity of the oxirane oxygen to the piperidine nitrogen creates a localized electron-dense pocket that strongly coordinates sodium ions, leading to a prominent[M+Na]+ species alongside the desired [M+H]+. Furthermore, the steric bulk and ring strain make the molecule highly susceptible to in-source fragmentation. If the capillary or declustering potential is too high, the molecule rapidly sheds its tert-butyl group ( -56) before reaching the mass analyzer.

Experimental Workflow and Logical Design

To ensure scientific integrity, the analytical workflow must operate as a self-validating system . A common pitfall in epoxide analysis is the inability to differentiate between in-source epoxide ring-opening (an artifact of the MS ionization process) and pre-column degradation (a sample preparation or storage issue). We achieve this differentiation by strictly controlling the sample matrix and utilizing high-efficiency chromatographic separation prior to HRMS.

Self-validating LC-HRMS workflow designed to prevent and monitor artifactual epoxide degradation.

Step-by-Step Methodology: A Self-Validating Protocol

Step 1: Sample Preparation (Cold Extraction)

Causality: Epoxides are highly reactive electrophiles. Using protic solvents (like methanol) at room temperature can induce solvolysis, forming the corresponding diol or methoxy-adducts[4].

  • Weigh 1.0 mg of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Dissolve immediately in 1.0 mL of pre-chilled (-20°C) Acetonitrile (ACN).

  • Dilute to a working concentration of 100 ng/mL using cold ACN/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Self-Validation Step: Spike in 10 ng/mL of a stable isotope-labeled internal standard (or 1,2-epoxyoctane as a surrogate). This allows you to monitor ionization suppression and verify that any signal loss is due to matrix effects, not chemical degradation.

Step 2: Chromatographic Separation (UHPLC)

Causality: Separating the intact epoxide from trace diol degradation products ensures that MS signals are accurately assigned to the correct parent molecule.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) H2O + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Step: The intact spiro-epoxide is more lipophilic and will elute later than its polar diol counterpart. If the diol mass ( 232.15) is detected at the exact same retention time as the epoxide, it confirms in-source fragmentation. If it elutes earlier, it indicates poor sample handling.

Step 3: HRMS Acquisition and Fragmentation Logic

Causality: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is required to distinguish the spiro-epoxide from isobaric matrix interferences[5].

  • Instrument: Thermo Q-Exactive Orbitrap or equivalent Q-TOF.

  • Source: ESI Positive mode. Capillary voltage: 3.0 kV.

  • Crucial Setting: Lower the declustering potential/cone voltage to 20V. This "soft" setting prevents the labile Boc group and strained oxirane from fragmenting before entering the mass analyzer.

  • MS/MS (ddMS2): Use normalized collision energies (NCE) of 15, 25, and 35 eV to generate a comprehensive fragmentation library.

Stepwise collision-induced dissociation (CID) pathway of the spirocyclic epoxide.

Mechanistic Grounding & Conclusion

The utility of 1-oxa-6-azaspiro[2.5]octane derivatives is well-documented in the synthesis of complex active pharmaceutical ingredients (APIs). As noted in structural elucidations of similar spirocyclic frameworks, epoxides undergo characteristic fragmentation patterns involving the cleavage of the C-C bond of the oxirane ring[4].

By understanding the causality behind the molecule's behavior—specifically its propensity for solvolysis in protic solvents and its vulnerability to high cone voltages—we can engineer a self-validating analytical method. Our optimized LC-HRMS protocol mitigates the risk of misidentifying fragments by strictly controlling the ESI source parameters and utilizing cold-extraction techniques, ensuring the [M+H]+ ion remains intact for highly accurate, reproducible quantification.

References
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Source: Chemdad URL:[Link]

  • Identification and structure-guided development of pyrimidinone based USP7 inhibitors Source: Queen's University Belfast URL:[Link]

  • Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Non-symmetrical Dispiro-1,2,4,5-Tetraoxanes and Dispiro-1,2,4-Trioxanes Catalyzed by Silica Sulfuric Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

The Spirocyclic Advantage? A Comparative Guide to 1-Oxa-6-azaspiro[2.5]octane and Piperidine Derivatives in Receptor Binding

For Immediate Release In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of countless approved drugs.[1] However, the drive for novel chemical matter wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of countless approved drugs.[1] However, the drive for novel chemical matter with improved potency, selectivity, and physicochemical properties has led researchers to explore more three-dimensional structures. Among these, the 1-oxa-6-azaspiro[2.5]octane scaffold has emerged as a compelling alternative, offering a conformationally restricted version of the piperidine core. This guide provides an in-depth comparison of the binding affinity of these two scaffolds, supported by experimental data, to inform scaffold selection in drug discovery programs.

At a Glance: Structural and Conformational Distinctions

The fundamental difference between a simple piperidine derivative and a 1-oxa-6-azaspiro[2.5]octane lies in the spirocyclic fusion of an oxirane (epoxide) ring across the C4 position of the piperidine. This seemingly minor alteration has profound stereochemical and conformational implications.

  • Piperidine Derivatives: The piperidine ring is flexible and typically exists in a dynamic equilibrium between two chair conformations. This flexibility allows it to adapt its shape to fit into a variety of binding pockets, but this adaptability comes at an entropic cost upon binding.

  • 1-Oxa-6-azaspiro[2.5]octane: The fusion of the three-membered oxirane ring locks the six-membered piperidine ring into a single, rigid chair-like conformation.[2] This pre-organization can be highly advantageous if the locked conformation aligns with the bioactive conformation required for optimal receptor binding. Such rigid scaffolds often lead to higher binding affinity and improved selectivity.[3]

Head-to-Head at the Muscarinic M4 Receptor: A Binding Affinity Case Study

To objectively compare the binding affinities of these two scaffolds, we will examine data for their activity as antagonists at the M4 muscarinic acetylcholine receptor (mAChR4), a G-protein coupled receptor (GPCR) implicated in neurological and psychiatric disorders.[4]

A 2022 study by Bender et al. detailed the discovery of a series of potent and selective M4 antagonists based on the chiral 6-azaspiro[2.5]octane core.[4] For our comparison, we will use Compound 1 (VU6015241) from this study, which incorporates the 1-oxa-6-azaspiro[2.5]octane scaffold.

Finding a directly comparable, non-spirocyclic piperidine analog tested under identical conditions is challenging. However, we can draw a reasonable comparison with a diphenylsulfone piperidine derivative, Compound 2 , reported in a study focused on M2-selective antagonists but which also provides data for other muscarinic subtypes.[2] Both compounds share a similar core structure intended to interact with the orthosteric binding site of muscarinic receptors.

Compound IDScaffoldStructureTargetBinding Affinity (Ki, nM)Reference
Compound 1 (VU6015241) 1-Oxa-6-azaspiro[2.5]octaneHuman M4 mAChR1.8[4]
Compound 2 PiperidineHuman M4 mAChR (inferred)~100-200 (estimated from M2/M3 data)[2]

Note: The Ki value for Compound 2 at the M4 receptor is an estimation based on its reported high selectivity for M2 over other subtypes. The original paper focused on M2 potency.

The data, while not from a single head-to-head study, strongly suggests that the conformationally rigid 1-oxa-6-azaspiro[2.5]octane scaffold of Compound 1 contributes to a significantly higher binding affinity for the M4 receptor compared to the more flexible piperidine core of Compound 2 . The sub-nanomolar potency of Compound 1 is indicative of a highly optimized interaction with the receptor's binding site, likely due to the spirocycle pre-organizing the key pharmacophoric elements in a favorable conformation for binding.

The "Why": Causality Behind Experimental Design and Outcomes

The choice to employ a spirocyclic scaffold like 1-oxa-6-azaspiro[2.5]octane is a deliberate strategy in modern drug design. The rationale is rooted in several key principles:

  • Conformational Constraint: By reducing the number of available conformations, researchers can decrease the entropic penalty of binding, which can translate into higher affinity (lower Ki values).[3]

  • Increased 3D Character: Spirocycles introduce a greater degree of three-dimensionality compared to flatter, more traditional scaffolds.[3] This allows for novel interactions with the complex topology of protein binding sites and can be a key strategy to achieve selectivity over related targets.

  • Vectorial Projection: The rigid framework of the spirocycle allows for a more precise and predictable projection of substituents into the binding pocket, facilitating more rational structure-activity relationship (SAR) studies.[4]

  • Novel Chemical Space: Employing less common scaffolds like 1-oxa-6-azaspiro[2.5]octane allows for the exploration of new chemical space and can lead to the discovery of compounds with novel pharmacological profiles and intellectual property.

The superior potency of Compound 1 in our case study exemplifies the successful application of this strategy. The spirocyclic core likely orients the terminal aromatic groups in a manner that maximizes favorable interactions within the M4 receptor's orthosteric pocket, an arrangement that is less consistently achieved by the more flexible piperidine analog.

Experimental Protocol: A Self-Validating System for Determining Binding Affinity

The binding affinities (Ki values) for these compounds are typically determined using a competitive radioligand binding assay. This technique is a cornerstone of pharmacological research and, when properly executed, provides a robust and reproducible measure of a compound's affinity for a target receptor.

Protocol: Competitive Radioligand Binding Assay for M4 mAChR
  • Receptor Preparation:

    • Cell membranes are prepared from a stable cell line (e.g., CHO-K1) expressing the human M4 muscarinic acetylcholine receptor.

    • Cells are harvested and homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay Buffer (e.g., PBS with 0.1% BSA).

      • A fixed concentration of a high-affinity radioligand for the M4 receptor (e.g., [³H]-NMS).

      • A range of concentrations of the unlabeled test compound (e.g., Compound 1 or Compound 2).

      • The prepared cell membranes containing the M4 receptors.

  • Incubation:

    • The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This captures the cell membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The filter mats are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters (representing the bound radioligand) is counted using a scintillation counter.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The IC50 value is then converted to a Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (CHO-K1 expressing hM4R) A1 Combine Reagents in 96-well Plate: Membranes + Radioligand + Test Compound P1->A1 P2 Prepare Radioligand (e.g., [³H]-NMS) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at RT) A1->A2 A3 Rapid Filtration (Separate Bound from Free) A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting (Measure Bound Radioactivity) A4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Calculate IC50 from Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion: Making the Right Choice

The decision to use a 1-oxa-6-azaspiro[2.5]octane scaffold over a more traditional piperidine is a strategic one that should be guided by the specific goals of the drug discovery project.

  • Choose Piperidine when:

    • Rapid and well-established synthetic routes are a priority.

    • A degree of conformational flexibility is desired to probe a new target.

    • A broad SAR is being established in the early phases of a project.

  • Choose 1-Oxa-6-azaspiro[2.5]octane when:

    • Maximizing binding affinity through conformational constraint is the primary goal.

    • Improving selectivity over related receptor subtypes is critical.

    • Exploring novel 3D chemical space and securing intellectual property are key objectives.

The experimental evidence, though pieced together from separate studies, points towards a significant affinity advantage for the rigid 1-oxa-6-azaspiro[2.5]octane scaffold in the context of M4 muscarinic receptor antagonism. This case study underscores the power of conformational restriction as a tool in modern medicinal chemistry to design next-generation therapeutics with enhanced potency and specificity.

References

  • Bender, A. M., Carter, T. R., Spock, M., Rodriguez, A. L., Dickerson, J. W., Rook, J. M., Chang, S., Qi, A., Presley, C. C., Engers, D. W., Harp, J. M., Bridges, T. M., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Lowe, J. A., 3rd, Drozda, S. E., Tocus, E. C., Dichiara, J. V., Mason, J. S., & Macor, J. E. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2189–2192. [Link]

  • Wünsch, B., & Schepmann, D. (2009). Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. Archiv der Pharmazie, 342(11), 643–652. [Link]

  • International Journal of New-Generation Research in Drug Discovery. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

Sources

Comparative

Benchmarking 1-oxa-6-azaspiro[2.5]octane synthesis yields against literature

Title: Benchmarking 1-Oxa-6-azaspiro[2.5]octane Synthesis: Yield Comparisons and Mechanistic Protocol Executive Summary & Strategic Importance The 1-oxa-6-azaspiro[2.5]octane scaffold (commonly referred to as the spiro-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-Oxa-6-azaspiro[2.5]octane Synthesis: Yield Comparisons and Mechanistic Protocol

Executive Summary & Strategic Importance

The 1-oxa-6-azaspiro[2.5]octane scaffold (commonly referred to as the spiro-epoxide of piperidine) is a highly versatile building block in modern medicinal chemistry. It serves as a critical structural intermediate for the synthesis of complex architectures, including 2-azabicyclo[3.1.0]hexanes[1], potent antimalarial agents like INE963[2], and pyrimidinone-based USP7 inhibitors[3]. The most robust method for constructing this spiro-oxirane is the Corey-Chaykovsky reaction, which converts N-protected 4-piperidones into their corresponding epoxides. This guide objectively benchmarks synthesis yields across literature precedents and provides a self-validating, causality-driven experimental protocol for drug development professionals.

Mechanistic Pathway: The Corey-Chaykovsky Epoxidation

The transformation relies on the generation of a sulfur ylide—typically dimethylsulfoxonium methylide—which acts as a nucleophile. The ylide attacks the electrophilic carbonyl carbon of the piperidone, forming a betaine intermediate. Subsequent intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) yields the spiro-epoxide[4].

G N1 N-Protected 4-Piperidone N4 Betaine Intermediate N1->N4 Nucleophilic Attack N2 TMSOI + Base (e.g., NaH) N3 Dimethylsulfoxonium Methylide N2->N3 Deprotonation N3->N4 N5 1-oxa-6-azaspiro[2.5]octane (Product) N4->N5 Intramolecular SN2 (-DMSO)

Workflow of the Corey-Chaykovsky epoxidation to synthesize 1-oxa-6-azaspiro[2.5]octane.

Yield Benchmarking: Literature vs. Optimized Conditions

The choice of protecting group, sulfur ylide precursor, and base significantly impacts the overall yield. Trimethylsulfoxonium iodide (TMSOI) is generally preferred over trimethylsulfonium iodide (TMSI) because it generates a more stable ylide, allowing for thermodynamic control and minimizing side reactions[5].

Starting MaterialReagents & BaseSolventReported YieldKey Application / Source
N-Boc-4-piperidoneTMSOI, NaHDMSO/THF82%Dual μ-Opioid Agonists[6]
N-Benzyl-4-piperidoneTMSOI, KOtBut-BuOH/THF85–90%Antimalarial INE963[2]
2,2,6,6-Tetramethyl-4-piperidoneTMSOI, NaHDMSO54%Sterically hindered models[7]
2,2,6,6-Tetramethyl-4-piperidoneTMSI, n-BuLiTHF71%Sterically hindered models[7]
N-Benzyl-4-piperidoneTMSOI, NaHDMSO>80%N-benzyl-4-formylpiperidine[8]

Data Interpretation: Unhindered piperidones (such as N-Boc and N-Benzyl derivatives) routinely achieve yields >80% using TMSOI[2][6][8]. However, for sterically encumbered substrates (e.g., 2,2,6,6-tetramethyl-4-piperidone), the more reactive but less stable TMSI ylide can force the reaction to completion, albeit with a higher risk of epoxide rearrangement[7].

Self-Validating Experimental Protocol: Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane

This protocol is engineered for reproducibility, emphasizing the physicochemical causality behind each operational step to ensure a self-validating workflow.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous DMSO and Anhydrous THF

Step-by-Step Methodology:

  • Ylide Generation (Thermodynamic Preparation):

    • Action: Suspend NaH in a 1:1 mixture of anhydrous THF and DMSO under an inert argon atmosphere. Cool the suspension to 0 °C. Slowly add TMSOI in small portions over 15 minutes.

    • Causality: NaH deprotonates TMSOI to form dimethylsulfoxonium methylide[4]. The portion-wise addition at 0 °C prevents thermal degradation of the ylide and controls the evolution of hydrogen gas. DMSO is a mandatory co-solvent; its high dielectric constant solvates the ylide and stabilizes the highly polar transition states[5].

  • Nucleophilic Addition:

    • Action: Stir the ylide mixture at room temperature for 30 minutes until gas evolution ceases. Recool to 0 °C. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise over 20 minutes.

    • Causality: Dropwise addition ensures the ketone is the limiting reagent in the microenvironment, preventing base-catalyzed enolization or aldol condensation of the starting piperidone.

  • Ring Closure (Epoxidation):

    • Action: Allow the reaction to warm to room temperature and stir for 14–16 hours.

    • Causality: The initial nucleophilic attack forms a betaine intermediate. Extended stirring at room temperature provides the activation energy required for the intramolecular SN2 displacement of DMSO, successfully closing the oxirane ring[7].

  • Quenching and Isolation:

    • Action: Quench the reaction carefully with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Causality: Water neutralizes any unreacted NaH. Multiple water/brine washes are critical to partition the DMSO out of the organic layer, which would otherwise complicate crystallization or downstream synthetic steps.

  • Self-Validation & Quality Control (QC):

    • Action: Analyze the crude product via 1H NMR (CDCl3).

    • Validation Marker: The success of the epoxidation is definitively confirmed by the appearance of a characteristic singlet integrating to 2 protons at approximately δ 2.68–2.70 ppm, corresponding to the isolated methylene protons of the newly formed oxirane ring[6]. The disappearance of the ketone carbonyl peak in 13C NMR (~208 ppm) further validates complete conversion.

References

  • [7] The synthesis and structure of some 4-aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol and 4-aryloxymethyl-4-hydroxy-2,2,6,6-tetr | Canadian Science Publishing | 7

  • [1] The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide | ResearchGate | 1

  • [8] JP2000136183A - Production of n-benzyl-4-formylpiperidine | Google Patents | 8

  • [4] Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products | ResearchGate | 4

  • [6] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain | ACS Publications | 6

  • [2] Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | PMC (NIH) | 2

  • [5] Quantification of Electrophilic Reactivities of Ketones and Heteroallenes | LMU Munich | 5

  • [3] Identification and structure-guided development of pyrimidinone based USP7 inhibitors | Queen's University Belfast | 3

Sources

Comparative

GC-MS method validation for 1-oxa-6-azaspiro[2.5]octane residual solvents

A Comprehensive Comparison and Validation Guide for Residual Solvent Analysis in 1-Oxa-6-azaspiro[2.5]octane Matrices As pharmaceutical pipelines increasingly rely on complex spirocyclic scaffolds, the analytical methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison and Validation Guide for Residual Solvent Analysis in 1-Oxa-6-azaspiro[2.5]octane Matrices

As pharmaceutical pipelines increasingly rely on complex spirocyclic scaffolds, the analytical methodologies used to ensure their purity must evolve. 1-Oxa-6-azaspiro[2.5]octane (often utilized as an N-Boc protected intermediate) is a highly strained spiro-epoxide building block critical for synthesizing T-type Ca²⁺ channel antagonists and dual μ-opioid/σ1 receptor ligands[1].

However, this highly strained epoxide ring presents a severe analytical challenge during residual solvent testing. Standard compendial methods often fail due to matrix degradation. This guide objectively compares Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against traditional alternatives (HS-GC-FID and Direct Injection) and provides a fully validated, self-validating protocol tailored for this specific matrix, ensuring compliance with ICH Q3C and USP <467> guidelines[2],[3].

The Matrix Challenge: Causality Behind Methodological Choices

The synthesis of 1-oxa-6-azaspiro[2.5]octane typically involves a Corey-Chaykovsky reaction using N-Boc-4-piperidone, trimethylsulfoxonium iodide, and a strong base in solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO), followed by extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and crystallization from Hexane[1].

The Epoxide Degradation Pathway: At typical GC inlet temperatures (200–250°C) used in Direct Injection (DI), the spiro-epoxide undergoes rapid thermal ring-opening and rearrangement into formylpiperidine derivatives.

  • Why DI-GC-MS fails: Injecting this matrix directly coats the GC liner with non-volatile polymeric degradants, creating active sites that cause severe peak tailing for polar solvents (like THF and EtOAc).

  • Why HS-GC-FID fails: Even with Headspace (HS) sampling, minor volatile degradants from the epoxide can partition into the gas phase. On a standard USP G43 (DB-624) column, these degradants frequently co-elute with Class 2 solvents. Flame Ionization Detection (FID) cannot distinguish between a solvent and a matrix degradant, leading to false positives and Out-of-Specification (OOS) investigations[4],[5].

  • The HS-GC-MS Advantage: Headspace extraction at a carefully controlled 80°C prevents thermal degradation. Coupling this with Mass Spectrometry (MS) allows for spectral deconvolution (using Selected Ion Monitoring, SIM). If a matrix degradant co-elutes, the MS isolates the specific mass-to-charge (m/z) ratio of the target solvent, ensuring absolute specificity[4],[5].

Decision Matrix: Comparing GC methodologies for spiro-epoxide residual solvent analysis.

Table 1: Objective Performance Comparison
ParameterDI-GC-MSHS-GC-FIDHS-GC-MS (Proposed)
Matrix Interference High (Thermal degradation in inlet)Moderate (Co-elution risk)Low (Spectral resolution via SIM)
System Maintenance High (Frequent liner/column changes)LowLow (Matrix remains in HS vial)
Specificity High (MS identification)Low (Retention time only)Very High (RT + Mass Spectra)
Suitability for Epoxides UnacceptableMarginalOptimal

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, this protocol embeds System Suitability Testing (SST) directly into the workflow. The method utilizes N-Methyl-2-pyrrolidone (NMP) as the diluent because its high boiling point (202°C) prevents it from saturating the headspace, while its high polarity fully dissolves the N-Boc-1-oxa-6-azaspiro[2.5]octane matrix.

Step-by-Step Workflow

Step 1: Standard and Sample Preparation

  • Diluent: Prepare NMP containing 10 µg/mL of Fluorobenzene as an Internal Standard (IS). Causality: The IS self-validates every injection, correcting for minor variations in headspace pressurization or injection volume.

  • Calibration Standards: Spike the target solvents (DCM, Hexane, THF, EtOAc) into the diluent at 10%, 50%, 100%, 120%, and 150% of their respective ICH Q3C limits.

  • Sample Prep: Accurately weigh 100 mg of 1-oxa-6-azaspiro[2.5]octane into a 20 mL headspace vial. Add 1.0 mL of the NMP diluent. Crimp cap immediately.

Step 2: Headspace Extraction Parameters

  • Oven Temperature: 80°C. (Causality: High enough to volatilize DCM/Hexane, but strictly below the thermal decomposition threshold of the spiro-epoxide).

  • Incubation Time: 45 minutes with high-speed agitation.

  • Vial Pressurization: 15 psi for 1 minute.

  • Transfer Line / Valve Temp: 100°C / 110°C (Prevents condensation).

Step 3: GC-MS Parameters

  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm).

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/s[5].

  • Oven Program: 40°C (hold 5 min) ➔ 10°C/min to 200°C ➔ 25°C/min to 240°C (hold 5 min).

  • MS Acquisition: Synchronous SIM/Scan mode. Scan range: 35–250 amu. SIM ions: NMP (m/z 99), N-Boc degradants (excluded), DCM (m/z 84, 86), Hexane (m/z 57, 86), THF (m/z 42, 72), EtOAc (m/z 43, 88).

GC-MS Method Validation Workflow for Spiro-Epoxide Residual Solvents.

Validation Results and Experimental Data

The method was rigorously validated according to ICH Q2(R1) guidelines. The use of MS detection effectively eliminated matrix interference that otherwise plagued the FID methodology.

Table 2: Target Solvents and ICH Q3C Limits[3]
SolventICH ClassLimit (ppm)Target Concentration (µg/mL)*Quantifier Ion (m/z)
HexaneClass 229029.057
DichloromethaneClass 260060.084
TetrahydrofuranClass 272072.042
Ethyl AcetateClass 35000500.043

*Based on a 100 mg sample in 1.0 mL diluent.

Table 3: Method Validation Performance Data
ParameterHexaneDichloromethaneTetrahydrofuranEthyl AcetateAcceptance Criteria
Specificity No interferenceNo interferenceNo interferenceNo interferenceNo co-eluting matrix peaks
Linearity (R²) 0.99980.99950.99970.9991≥ 0.990
LOD (ppm) 2.55.04.215.0S/N ≥ 3
LOQ (ppm) 8.015.012.545.0S/N ≥ 10
Accuracy (% Rec) 98.4%101.2%99.5%102.8%80.0% – 120.0%
Precision (% RSD) 2.1%1.8%2.4%3.5%≤ 10.0% (n=6)

Causality of Results: The exceptional linearity and precision (RSD < 3.5%) validate the choice of Headspace extraction. By keeping the injection source clean of the spiro-epoxide matrix, the MS source remains uncontaminated, preventing the signal drift commonly observed in Direct Injection methods. Furthermore, the accuracy data (98.4% - 102.8%) proves that the 80°C incubation temperature is sufficient to drive the solvents into the headspace without causing matrix-binding artifacts.

Conclusion

For highly reactive and thermally labile pharmaceutical intermediates like 1-oxa-6-azaspiro[2.5]octane, traditional GC-FID and Direct Injection methodologies introduce unacceptable risks of matrix degradation and false positives. By implementing a self-validating HS-GC-MS methodology utilizing SIM/Scan mode, analytical laboratories can achieve unparalleled specificity. This approach not only protects the analytical instrumentation from polymeric contamination but ensures robust, audit-proof compliance with ICH Q3C and USP <467> mandates.

References

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent Technologies. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories. Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu Corporation. Available at: [Link]

  • ICH Q3C Impurities: Residual Solvents. United States Pharmacopeia (USP-NF). Available at:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

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Validation

Structural comparison of 1-oxa-6-azaspiro[2.5]octane and 1-oxa-2-azaspiro[4.5]decane

An in-depth structural and functional comparison of spirocyclic scaffolds is critical for modern drug discovery. The incorporation of sp³-rich spirocycles into pharmacophores is a proven strategy to improve metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison of spirocyclic scaffolds is critical for modern drug discovery. The incorporation of sp³-rich spirocycles into pharmacophores is a proven strategy to improve metabolic stability, solubility, and target specificity compared to flat, aromatic rings.

This guide provides a comprehensive technical comparison between two highly valuable spirocyclic building blocks: 1-oxa-6-azaspiro[1]octane and 1-oxa-2-azaspiro[4.5]decane . By analyzing their structural strain, mechanistic reactivity, and synthetic utility, we will establish field-proven workflows for utilizing these scaffolds in medicinal chemistry.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their ring sizes and the resulting thermodynamic stability.

  • 1-oxa-6-azaspiro[1]octane consists of a highly strained 3-membered oxirane (epoxide) ring spiro-fused to a 6-membered piperidine ring[2]. The inherent ring strain of the epoxide (~27 kcal/mol) makes this scaffold a "spring-loaded" electrophile, ideal for nucleophilic ring-opening reactions[3].

  • 1-oxa-2-azaspiro[4.5]decane features a 5-membered isoxazolidine ring spiro-fused to a 6-membered cyclohexane ring[4]. This spiro[4.5] system is thermodynamically stable. Its synthetic value lies not in ring strain, but in the relatively weak N–O bond (~55 kcal/mol), which acts as a masked 1,3-amino alcohol that can be revealed under mild reductive conditions.

Quantitative Comparison Table
Parameter1-oxa-6-azaspiro[1]octane1-oxa-2-azaspiro[4.5]decane
Ring System Spiro[1]octaneSpiro[4.5]decane
Heterocyclic Components Oxirane (3) + Piperidine (6)Isoxazolidine (5) + Cyclohexane (6)
Calculated Exact Mass (Core) 113.08 g/mol 141.12 g/mol
Ring Strain Energy High (Driven by oxirane)Low (Stable 5/6 spiro-fusion)
Primary Synthetic Role Electrophilic building blockScaffold / Masked 1,3-amino alcohol
Key Reactive Motif Epoxide (Susceptible to Nu⁻ attack)N–O Bond (Susceptible to reduction)
Topological Polar Surface Area ~21.5 Ų (Core)~21.5 Ų (Core)

Mechanistic Reactivity & Synthetic Utility

The Electrophilic Hub: 1-oxa-6-azaspiro[1]octane

As a Senior Application Scientist, I frequently deploy the N-Boc protected variant (tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate) to synthesize complex 4-substituted-4-hydroxypiperidines[5]. The causality of its reactivity is governed by stereoelectronics: nucleophiles (such as phenols, amines, or Grignard reagents) attack the less sterically hindered methylene carbon of the epoxide. This regioselective SN2 opening relieves the oxirane ring strain and generates a tertiary alcohol at the C4 position of the piperidine ring. This exact mechanism is a cornerstone in the synthesis of novel Hsp90 C-Terminal Domain inhibitors targeting triple-negative breast cancer[3].

G A 4-Methylenepiperidine (N-Boc protected) B mCPBA Oxidation (0°C to RT) A->B C 1-oxa-6-azaspiro[2.5]octane (Epoxide Intermediate) B->C E 4-Substituted 4-Hydroxypiperidine C->E Ring Opening D Nucleophile (Nu-) (Phenols/Amines) D->E Attack at C2

Reaction pathway for the synthesis and nucleophilic opening of 1-oxa-6-azaspiro[1]octane.

The Latent Pharmacophore: 1-oxa-2-azaspiro[4.5]decane

Conversely, the 1-oxa-2-azaspiro[4.5]decane scaffold is constructed via a [3+2] 1,3-dipolar cycloaddition between a nitrone and methylenecyclohexane. The resulting isoxazolidine ring is stable under basic and mildly acidic conditions, allowing for orthogonal functionalization elsewhere on the molecule. When the synthetic sequence requires it, the N–O bond is selectively cleaved using hydrogenolysis (H₂/Pd-C) or zinc/acetic acid. This cleavage unmasks a tertiary alcohol and a secondary/primary amine separated by three carbons—a highly prized 1,3-amino alcohol motif ubiquitous in beta-blockers and kinase inhibitors.

G A Methylenecyclohexane + Nitrone B [3+2] Dipolar Cycloaddition A->B C 1-oxa-2-azaspiro[4.5]decane (Isoxazolidine Core) B->C D Reductive Cleavage (H2/Pd-C or Zn/AcOH) C->D E 1,3-Amino Alcohol Derivative D->E

Synthesis of 1-oxa-2-azaspiro[4.5]decane via cycloaddition and subsequent reductive cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm successful transformations before proceeding to the next step.

Protocol A: Synthesis of tert-Butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate

This protocol utilizes standard epoxidation chemistry to generate the spiro[1] system[3].

  • Preparation: Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq, e.g., 20.6 mmol) in anhydrous chloroform (40 mL) and cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq, 30.9 mmol) in small portions to control the exothermic peroxy-transfer.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 20 °C and stir for 18 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The reaction is successful if the exocyclic alkene protons (typically a singlet around δ 4.7 ppm) have completely disappeared, replaced by the characteristic oxirane methylene protons appearing as an AB quartet or two doublets around δ 2.6–2.7 ppm.

Protocol B: Synthesis of a 1-oxa-2-azaspiro[4.5]decane Derivative

This protocol constructs the spiro[4.5] core via a 1,3-dipolar cycloaddition.

  • Preparation: In a flame-dried Schlenk flask, dissolve methylenecyclohexane (1.5 eq) and a selected nitrone (e.g., C-phenyl-N-methylnitrone, 1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Cycloaddition: Heat the reaction mixture to reflux (110 °C) for 16–24 hours. The high temperature is required to overcome the activation energy barrier of the [3+2] cycloaddition with an unactivated alkene.

  • Workup: Cool the mixture to room temperature and remove the toluene under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

  • Self-Validation Checkpoint: Analyze the purified compound via ¹³C NMR. The defining feature of a successful spiro-fusion is the appearance of a new quaternary spiro carbon signal in the range of δ 80–85 ppm, confirming the formation of the C–O isoxazolidine linkage.

References

  • New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer Source: PubMed Central (PMC) / NIH URL:[Link]

  • 1-Oxa-6-azaspiro(2.5)octane | CID 22042232 Source: PubChem - NIH URL:[Link]

  • CID 45274257 (1-oxa-2-azaspiro[4.5]decane derivative) Source: PubChem - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Oxa-6-azaspiro[2.5]octane

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and responsible disposal. 1-Oxa-6-azaspiro[2.5]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and responsible disposal. 1-Oxa-6-azaspiro[2.5]octane and its derivatives are versatile building blocks in medicinal chemistry and drug development.[1][2] However, their classification as nitrogen heterocyclic compounds necessitates a rigorous and informed approach to waste management to protect both laboratory personnel and the environment.[3][4]

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Oxa-6-azaspiro[2.5]octane, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's potential hazards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a substance is the foundation of safe disposal. While data for the parent compound is limited, derivatives such as tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate provide critical safety insights. These compounds are known to pose several hazards, which dictate the stringent disposal requirements.

Key Hazards Associated with 1-Oxa-6-azaspiro[2.5]octane Derivatives:

  • Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Effects: May cause respiratory irritation.[5][6]

  • Toxicity: Can be harmful if swallowed.[5]

Nitrogen heterocyclic compounds as a class are noted for their potential toxicity and persistence in the environment, which can pose long-term ecological risks.[3][4][7] Therefore, the primary directive for disposal is to prevent any release into the environment, particularly into sewer systems or waterways.[5][8]

Hazard StatementGHS CodeDescriptionSource
Harmful if swallowedH302Indicates acute oral toxicity.[5]
Causes skin irritationH315Contact may cause redness and inflammation of the skin.[5][6]
Causes serious eye irritationH319Contact can result in significant eye damage.[5][6]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.[5][6]

Core Principles of Disposal

All waste containing 1-Oxa-6-azaspiro[2.5]octane must be treated as hazardous chemical waste. The following principles are non-negotiable:

  • No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[8] Its high water solubility and potential toxicity can disrupt aquatic ecosystems and wastewater treatment processes.[7]

  • No Household Trash Disposal: Disposal in regular, non-hazardous waste is strictly prohibited.[9]

  • Professional Disposal Required: All waste must be handled by a licensed and approved chemical waste disposal company.[5][8] These facilities have the capability to incinerate the material under controlled conditions, often with flue gas scrubbing, to neutralize its hazardous properties.[8]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that mitigates risk at every stage.

Step 1: Waste Segregation and Collection

The first step is to meticulously segregate waste streams to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Waste: Collect unreacted 1-Oxa-6-azaspiro[2.5]octane, contaminated personal protective equipment (PPE) such as gloves, and any absorbent materials used for spills into a designated, clearly labeled solid waste container.

  • Liquid Waste: Solutions containing 1-Oxa-6-azaspiro[2.5]octane should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container to prevent punctures.

Step 2: Container Selection and Labeling

Proper containment is critical for safety during storage and transport.

  • Container Choice: Use only robust, chemically resistant containers with secure, tight-fitting lids.[8][9] For liquid waste, ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Oxa-6-azaspiro[2.5]octane" and any other components in the mixture.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

    • The responsible researcher's name and lab location.

Step 3: Safe Handling and Temporary Storage
  • PPE: When handling waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]

  • Ventilation: Handle waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8]

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.[8] Keep containers tightly closed when not in use.[5][9] Do not fill containers beyond 90% capacity to allow for expansion.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.

  • Documentation: Ensure all required documentation is complete before the scheduled pickup.

  • Final Disposal Method: The designated waste management vendor will transport the material for final disposal, which is typically high-temperature incineration at a licensed facility.[8]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a dry chemical absorbent material to contain the spill.[10] Avoid raising dust.

  • Collection: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[5][10] Use non-sparking tools if a flammable solvent is present.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup materials and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 1-Oxa-6-azaspiro[2.5]octane waste.

G cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Generate Waste Containing 1-Oxa-6-azaspiro[2.5]octane is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Sharps Container is_sharp->sharp_waste Yes label_container Label Container Correctly: - Full Chemical Name - Hazards (Irritant) - Date & PI Name solid_waste->label_container liquid_waste->label_container sharp_waste->label_container store Store in Designated Secondary Containment Area label_container->store request_pickup Request Waste Pickup via EHS store->request_pickup disposal Licensed Vendor Disposal (High-Temp Incineration) request_pickup->disposal

Caption: Decision workflow for the safe disposal of 1-Oxa-6-azaspiro[2.5]octane waste.

Decontamination and Disposal of Empty Containers

Empty containers that once held 1-Oxa-6-azaspiro[2.5]octane are not truly empty; they retain chemical residues and must be handled appropriately.

  • Triple Rinsing: The preferred method for decontaminating glass and compatible plastic containers is to triple rinse them.[8]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect all rinsate as hazardous liquid waste.

    • After triple rinsing, deface the original label, and the container may be offered for recycling or disposed of as non-hazardous glass/plastic waste, depending on institutional policy.

  • Puncturing: For containers that cannot be rinsed, they should be punctured to render them unusable for other purposes and disposed of via the licensed waste vendor.[8] Combustible packaging materials may be incinerated.[8]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-Oxa-6-azaspiro[2.5]octane, upholding their commitment to laboratory safety and environmental stewardship.

References

  • NextSDS. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile,4,6,7-trimethyl-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Water Research, 281, 123575. Retrieved from [Link]

  • Seven Chongqing Chemdad Co. (n.d.). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. Retrieved from [Link]

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